molecular formula C30H44N7O18P3S B15597777 3,6-Dimethylsalicylyl-CoA

3,6-Dimethylsalicylyl-CoA

Numéro de catalogue: B15597777
Poids moléculaire: 915.7 g/mol
Clé InChI: XXHQJSKGFLPFBX-NOQDIWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Dimethylsalicylyl-CoA is a useful research compound. Its molecular formula is C30H44N7O18P3S and its molecular weight is 915.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H44N7O18P3S

Poids moléculaire

915.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,6-dimethylbenzenecarbothioate

InChI

InChI=1S/C30H44N7O18P3S/c1-15-5-6-16(2)21(39)19(15)29(43)59-10-9-32-18(38)7-8-33-27(42)24(41)30(3,4)12-52-58(49,50)55-57(47,48)51-11-17-23(54-56(44,45)46)22(40)28(53-17)37-14-36-20-25(31)34-13-35-26(20)37/h5-6,13-14,17,22-24,28,39-41H,7-12H2,1-4H3,(H,32,38)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,22-,23-,24+,28-/m1/s1

Clé InChI

XXHQJSKGFLPFBX-NOQDIWQESA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative 3,6-Dimethylsalicylyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethylsalicylyl-CoA is a polyketide-derived molecule with potential applications in the synthesis of novel bioactive compounds. While a dedicated biosynthetic pathway for this specific molecule has not been definitively characterized in the literature, this guide proposes a plausible enzymatic route based on the well-understood biosynthesis of the structurally related compound, 6-methylsalicylic acid (6-MSA). This document provides a comprehensive overview of the proposed enzymatic steps, the key enzymes involved, and detailed experimental protocols for the elucidation and characterization of this putative pathway. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the biosynthesis of this compound, either through the discovery of a novel natural pathway or via synthetic biology approaches.

Proposed Biosynthetic Pathway for 3,6-Dimethylsalicylic Acid

The biosynthesis of 3,6-dimethylsalicylic acid is hypothesized to proceed via a Type I Polyketide Synthase (PKS) mechanism, analogous to the formation of 6-methylsalicylic acid by 6-methylsalicylic acid synthase (6-MSAS). The key distinction in the proposed pathway is the incorporation of an additional methyl group at the C-3 position of the salicylic (B10762653) acid core. This can be theoretically achieved through two primary routes:

  • Route A: Propionyl-CoA as a Starter Unit: Utilization of propionyl-CoA instead of acetyl-CoA as the starter unit for the polyketide chain assembly.

  • Route B: S-adenosyl Methionine (SAM)-dependent Methylation: Incorporation of a methyl group by a dedicated methyltransferase (MT) domain within the PKS or by a standalone MT enzyme acting on a pathway intermediate.

The proposed pathway, initiated by a propionyl-CoA starter unit, is detailed below.

Enzymatic Steps

The biosynthesis is proposed to be catalyzed by a multifunctional PKS enzyme, tentatively named 3,6-Dimethylsalicylic Acid Synthase (3,6-DMSAS), with the following domain organization: Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP).

  • Loading: The AT domain selects and loads a propionyl-CoA starter unit onto the ACP domain.

  • Chain Elongation (3 cycles): The KS domain catalyzes three successive Claisen condensations with malonyl-CoA extender units. Each condensation extends the polyketide chain by two carbons.

  • Ketoreduction: After the first condensation, the KR domain reduces the β-keto group to a β-hydroxyl group.

  • Dehydration: The DH domain subsequently removes the hydroxyl group, forming a double bond.

  • Cyclization and Aromatization: Following the final condensation, the linear polyketide intermediate undergoes an intramolecular aldol (B89426) condensation to form a cyclic intermediate, which then aromatizes to yield 3,6-dimethylsalicylic acid.

  • Thioesterase Action (Release): A Thioesterase (TE) domain would then hydrolyze the thioester bond, releasing 3,6-dimethylsalicylic acid from the ACP. To obtain this compound, the pathway would either require a specific CoA ligase to activate the free acid, or the PKS would need to lack a TE domain, allowing for the direct release of the CoA-tethered product, a less common mechanism for Type I PKSs.

Data Presentation

As the this compound biosynthetic pathway is currently putative, no experimental quantitative data exists. The following tables are templates for the types of data that would be generated through the experimental protocols outlined in this guide.

Table 1: Kinetic Parameters of the Putative 3,6-Dimethylsalicylic Acid Synthase (3,6-DMSAS)

SubstrateKm (µM)Vmax (nmol/mg/min)kcat (s-1)kcat/Km (M-1s-1)
Propionyl-CoATBDTBDTBDTBD
Malonyl-CoATBDTBDTBDTBD
NADPHTBDTBDTBDTBD

TBD: To be determined experimentally.

Table 2: Product Titers from Heterologous Expression of the Putative 3,6-DMSAS Gene Cluster

Host StrainExpression Conditions3,6-Dimethylsalicylic Acid Titer (mg/L)This compound Titer (mg/L)
E. coli BL21(DE3)30°C, 24h, 0.1 mM IPTGTBDTBD
Streptomyces coelicolor30°C, 7 days, ISP-4 mediumTBDTBD
Saccharomyces cerevisiae30°C, 48h, SC-URA mediumTBDTBD

TBD: To be determined experimentally.

Experimental Protocols

The following protocols provide a framework for the identification, cloning, expression, and characterization of the proposed this compound biosynthetic pathway.

Identification of the Putative 3,6-DMSAS Gene Cluster

Objective: To identify a candidate PKS gene cluster responsible for the biosynthesis of 3,6-dimethylsalicylic acid from a producer organism or to design a synthetic gene cluster.

Methodology:

  • Bioinformatic Analysis (for natural pathways):

    • Utilize bioinformatics tools like antiSMASH and PRISM to screen the genomes of organisms known to produce dimethylated aromatic compounds.

    • Search for Type I PKS gene clusters containing the canonical KS, AT, DH, KR, and ACP domains.

    • Pay specific attention to the AT domain sequence to predict its substrate specificity for propionyl-CoA.

  • Gene Synthesis and Assembly (for engineered pathways):

    • Design a synthetic 3,6-DMSAS gene based on the domain architecture of known 6-MSAS enzymes.

    • Codon-optimize the gene sequence for expression in a suitable heterologous host (e.g., E. coli, Streptomyces, or Saccharomyces cerevisiae).

    • Synthesize the gene fragments and assemble them into an expression vector under the control of an inducible promoter.

Heterologous Expression and Product Detection

Objective: To express the candidate 3,6-DMSAS gene cluster in a heterologous host and detect the production of 3,6-dimethylsalicylic acid or its CoA ester.

Methodology:

  • Host Transformation: Transform the expression vector containing the putative 3,6-DMSAS gene cluster into the chosen host organism.

  • Cultivation and Induction:

    • Grow the recombinant host in a suitable culture medium.

    • Induce gene expression at the appropriate growth phase using a specific inducer (e.g., IPTG for E. coli).

    • Supplement the culture medium with precursors like propionate (B1217596) to potentially enhance product yield.

  • Extraction of Metabolites:

    • Separate the cells from the culture broth by centrifugation.

    • Extract intracellular metabolites by cell lysis (e.g., sonication or chemical lysis) followed by solvent extraction (e.g., with ethyl acetate).

    • Extract extracellular metabolites from the culture supernatant using a suitable organic solvent.

  • Product Analysis by HPLC and LC-MS:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector to identify new peaks in the recombinant strain compared to a control strain.

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new product and compare it to the expected mass of 3,6-dimethylsalicylic acid (C9H10O3, MW: 166.17 g/mol ) or its CoA ester.

In Vitro Enzyme Assay

Objective: To biochemically characterize the enzymatic activity of the purified 3,6-DMSAS protein.

Methodology:

  • Protein Expression and Purification:

    • Express a His-tagged version of the 3,6-DMSAS protein in E. coli.

    • Purify the protein using nickel-affinity chromatography.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, propionyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction and extract the products.

  • Product Identification and Quantification:

    • Analyze the reaction products by HPLC and LC-MS as described in section 3.2.

    • Quantify the product formation to determine the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Structural Elucidation by NMR

Objective: To confirm the chemical structure of the biosynthesized product.

Methodology:

  • Large-Scale Production and Purification:

    • Scale up the fermentation of the recombinant host to produce sufficient quantities of the target compound.

    • Purify the compound to homogeneity using chromatographic techniques (e.g., silica (B1680970) gel chromatography and preparative HPLC).

  • NMR Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent.

    • Acquire 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • Analyze the spectral data to elucidate the complete chemical structure and confirm the identity as 3,6-dimethylsalicylic acid.

Site-Directed Mutagenesis

Objective: To probe the function of specific domains and active site residues within the 3,6-DMSAS enzyme.

Methodology:

  • Mutant Design: Identify key active site residues in the KS, AT, KR, and DH domains based on sequence alignments with homologous enzymes.

  • Mutagenesis: Introduce point mutations into the 3,6-DMSAS gene using a site-directed mutagenesis kit.

  • Functional Analysis: Express and purify the mutant proteins and perform in vitro enzyme assays to assess the impact of the mutations on enzyme activity and product formation. For example, mutating the active site cysteine in the KS domain should abolish polyketide synthesis.

Visualizations

Proposed Biosynthetic Pathway of 3,6-Dimethylsalicylic Acid

This compound Biosynthetic Pathway Propionyl_CoA Propionyl-CoA PKS_complex 3,6-DMSAS (PKS) (KS, AT, DH, KR, ACP) Propionyl_CoA->PKS_complex Starter Unit Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->PKS_complex Extender Units Linear_Polyketide Linear Polyketide Intermediate PKS_complex->Linear_Polyketide Elongation & Reduction TE Thioesterase (TE) PKS_complex->TE Product Release Cyclized_Intermediate Cyclized Intermediate Linear_Polyketide->Cyclized_Intermediate Cyclization Cyclized_Intermediate->PKS_complex Aromatization Product 3,6-Dimethylsalicylic Acid Ligase CoA Ligase Product->Ligase CoA_Product This compound TE->Product Ligase->CoA_Product

Caption: Proposed enzymatic pathway for 3,6-dimethylsalicylic acid biosynthesis.

Experimental Workflow for Pathway Elucidation

Experimental Workflow start Start bioinformatics Bioinformatics / Gene Synthesis start->bioinformatics cloning Cloning & Expression Vector Construction bioinformatics->cloning expression Heterologous Expression cloning->expression mutagenesis Site-Directed Mutagenesis cloning->mutagenesis extraction Metabolite Extraction expression->extraction purification Protein Purification expression->purification analysis HPLC & LC-MS Analysis extraction->analysis nmr NMR Structural Elucidation analysis->nmr Product Identified assay In Vitro Enzyme Assay purification->assay assay->analysis end End nmr->end mutagenesis->expression

Caption: Workflow for the identification and characterization of the pathway.

Logical Relationship of PKS Domains

PKS Domain Logic cluster_loading Loading cluster_elongation Elongation & Modification cluster_release Release AT AT (Acyltransferase) ACP ACP (Acyl Carrier Protein) AT->ACP Load Starter/Extender KS KS (Ketosynthase) ACP->KS Transfer KR KR (Ketoreductase) ACP->KR Reduction TE TE (Thioesterase) ACP->TE Transfer to TE KS->ACP Condensation DH DH (Dehydratase) KR->DH Dehydration DH->ACP Modified Chain

Caption: Logical flow of intermediates between PKS domains during one cycle.

The Enigmatic Absence of 3,6-Dimethylsalicylyl-CoA in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific research reveals a notable absence of information on the discovery and isolation of 3,6-Dimethylsalicylyl-CoA. This indicates that the compound may be a novel, yet-to-be-described molecule, a theoretical intermediate in an uncharacterized biosynthetic pathway, or a misnomer for a related chemical entity.

While the core of this technical guide was intended to focus on the discovery and isolation of this compound, extensive database searches have yielded no direct references to this specific molecule. The scientific literature is, however, rich with information on a closely related and foundational compound, 6-methylsalicylic acid (6-MSA), and the enzyme responsible for its synthesis, 6-methylsalicylic acid synthase (6-MSAS). It is plausible that this compound could be a downstream derivative of 6-MSA, but such a connection has not been established in the available literature.

This guide will, therefore, pivot to provide a detailed overview of the discovery, biosynthesis, and isolation of 6-methylsalicylic acid, which represents the closest relevant body of established scientific knowledge. This information may serve as a foundational resource for researchers investigating potential pathways that could lead to the formation of this compound.

The Biosynthesis of 6-Methylsalicylic Acid: A Well-Characterized Pathway

6-Methylsalicylic acid is a polyketide, a class of natural products with diverse biological activities.[1][2] It is synthesized by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS).[2][3][4] This enzyme is a type I polyketide synthase (PKS), meaning it is a large, single protein that contains all the necessary catalytic domains to produce 6-MSA.[1][5]

The biosynthesis of 6-MSA proceeds from one molecule of acetyl-CoA and three molecules of malonyl-CoA, with NADPH serving as a reducing cofactor.[3][5][6] The 6-MSAS enzyme catalyzes a series of 11 distinct transformations in an iterative fashion to construct the final product.[4][6]

The Catalytic Cycle of 6-Methylsalicylic Acid Synthase

The synthesis of 6-MSA by 6-MSAS can be visualized as a multi-step enzymatic process. The following diagram illustrates the key steps in the biosynthetic pathway.

Figure 1. Biosynthetic pathway of 6-Methylsalicylic Acid.

Experimental Protocols for the Study of 6-MSAS

The characterization of 6-MSAS has been made possible through various experimental techniques. Below are generalized protocols for the expression and purification of recombinant 6-MSAS and its subsequent enzymatic assay.

Heterologous Expression and Purification of 6-MSAS

A three-step purification procedure has been developed to obtain highly pure recombinant 6-MSAS from E. coli extracts.[7]

Table 1: Purification of Recombinant 6-MSAS

StepProcedurePurity
1Cell Lysis and ClarificationCrude Extract
2Affinity Chromatography (e.g., Ni-NTA)>80%
3Size-Exclusion Chromatography>95%
Enzymatic Assay of 6-MSAS Activity

The activity of purified 6-MSAS can be determined by monitoring the formation of 6-MSA. In the absence of the reducing cofactor NADPH, the enzyme produces triacetic acid lactone.[7]

Table 2: Components of 6-MSAS Enzymatic Assay

ComponentConcentrationRole
Purified 6-MSAS1-5 µMEnzyme
Acetyl-CoA100 µMStarter Unit
Malonyl-CoA200 µMExtender Unit
NADPH500 µMReducing Cofactor
Buffer (e.g., Potassium Phosphate)100 mM, pH 7.0Maintain pH

The reaction products can be analyzed by high-performance liquid chromatography (HPLC).

Potential Avenues for the Discovery of this compound

Given the lack of direct evidence for this compound, future research in this area could explore several possibilities:

  • Post-PKS Modification of 6-MSA: Investigate the existence of methyltransferases that could act on 6-MSA to produce 3,6-dimethylsalicylic acid.

  • Novel PKS Systems: Search for uncharacterized polyketide synthase gene clusters that may utilize alternative starter or extender units, leading to a dimethylated product.

  • Activation to a CoA Thioester: Explore the activity of CoA ligases or synthetases on a putative 3,6-dimethylsalicylic acid substrate.

The following workflow illustrates a potential research approach for the discovery and characterization of this compound.

discovery_workflow Start Hypothesis: Existence of this compound Bioinformatics Bioinformatic Analysis: - Genome mining for novel PKS - Search for methyltransferases - Identify candidate CoA ligases Start->Bioinformatics Heterologous_Expression Heterologous Expression of Candidate Genes Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis: - LC-MS/MS - NMR Heterologous_Expression->Metabolite_Analysis Isolation Isolation and Purification of Novel Compound Metabolite_Analysis->Isolation Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation Enzymatic_Characterization Enzymatic Characterization of Biosynthetic Pathway Structure_Elucidation->Enzymatic_Characterization End Confirmation of This compound Enzymatic_Characterization->End

Figure 2. Proposed workflow for the discovery of this compound.

References

An In-depth Technical Guide to the Natural Production of 6-Methylsalicylic Acid and the Potential for 3,6-Dimethylsalicylyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the natural producers of 6-methylsalicylic acid (6-MSA), a foundational polyketide molecule. While 3,6-Dimethylsalicylyl-CoA is not a documented natural product, this guide provides the scientific basis for its potential enzymatic and synthetic formation from naturally occurring precursors. We delve into the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the study and manipulation of these compounds.

Introduction: From 6-Methylsalicylic Acid to its CoA Ester

6-Methylsalicylic acid (6-MSA) is a polyketide secondary metabolite produced by a diverse range of fungi and some bacteria.[1] It serves as a key precursor in the biosynthesis of numerous other compounds, including the mycotoxin patulin.[1] The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[2][3]

The subject of this guide, this compound, is the coenzyme A thioester of 3,6-dimethylsalicylic acid. Currently, there is no direct evidence of its natural production. However, its formation can be postulated through two primary routes:

  • Enzymatic Activation: The activation of a naturally produced, methylated derivative of 6-MSA (3,6-dimethylsalicylic acid) by an acyl-CoA synthetase (ACS) or ligase.

  • Chemical Synthesis: The laboratory-based synthesis from 3,6-dimethylsalicylic acid and Coenzyme A.

This guide will first provide a comprehensive overview of the natural production of 6-MSA and then explore the methodologies for generating its CoA-ester derivatives.

Natural Producers of 6-Methylsalicylic Acid

A variety of microorganisms are known to produce 6-MSA. The most well-studied producers include species of Penicillium, Aspergillus, and Streptomyces.

Fungal Producers
  • Penicillium patulum : This is one of the most extensively studied producers of 6-MSA and is often used as a model organism for studying the 6-MSAS enzyme.[4][5] The production of 6-MSA in P. patulum is often associated with the formation of an aerial mycelium.[5]

  • Aspergillus terreus : This fungus is another significant producer of 6-MSA and other secondary metabolites.[6][7] Optimization of culture conditions can significantly enhance the yield of metabolites from this organism.[6][8]

Bacterial Producers
  • Streptomyces species : Several species within this genus are known for their prolific production of a wide array of secondary metabolites, including polyketides. While less common than in fungi, 6-MSA production has been reported in some Streptomyces species.[9]

Quantitative Data on 6-MSA Production

The production of 6-MSA can vary significantly depending on the producing organism, strain, and culture conditions. The following table summarizes some reported production titers.

OrganismStrainCulture Conditions6-MSA Titer (mg/L)Reference(s)
Penicillium patulumATCC 24550Potato-dextrose broth, incubated at 12.8°C for 55 days.~1.5 (estimated)[10]
Aspergillus terreusJ9Dox-rice medium, pH 6.5, in a 7.5 L fermenter for 96 hours. This was optimized for mevinolin, a downstream product, but indicates high metabolic activity through the 6-MSA pathway.932.15 (mevinolin)[11]
Penicillium expansumMDR isolatesIn vitro culture.252.7 - 826 (µg/g)[12]
Saccharomyces cerevisiae (heterologous)Engineered strainExpressing P. patulum 6-MSAS, with optimized precursor supply.Up to 1700
Escherichia coli (heterologous)Engineered strainExpressing P. patulum 6-MSAS.~75

Biosynthesis of 6-Methylsalicylic Acid

The biosynthesis of 6-MSA is a classic example of polyketide synthesis, carried out by the enzyme 6-methylsalicylic acid synthase (6-MSAS).

Precursors and Overall Reaction

The synthesis of one molecule of 6-MSA requires:

  • 1 molecule of Acetyl-CoA (starter unit)

  • 3 molecules of Malonyl-CoA (extender units)

  • 1 molecule of NADPH (for one of the ketoreduction steps)

The overall reaction is: Acetyl-CoA + 3 Malonyl-CoA + NADPH + H⁺ → 6-Methylsalicylate + 4 CoA + 3 CO₂ + NADP⁺ + H₂O[3]

The 6-MSAS Enzymatic Pathway

The 6-MSAS enzyme is a large, multifunctional protein containing several domains that act in an iterative fashion. The key domains and their functions are:

  • Acyltransferase (AT): Loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and a malonyl-ACP, extending the chain by two carbons and releasing CO₂.

  • Ketoreductase (KR): Reduces a specific β-keto group to a hydroxyl group using NADPH.

  • Dehydratase (DH): Removes the hydroxyl group, forming a double bond. (Note: In 6-MSAS, this domain is now understood to be a thioester hydrolase).

  • Thioester Hydrolase (TH): Catalyzes the final cyclization, aromatization, and release of the 6-MSA product from the ACP.[2]

6-MSA_Biosynthesis acetyl_coa Acetyl-CoA loading Loading (AT) acetyl_coa->loading malonyl_coa Malonyl-CoA (x3) malonyl_coa->loading nadph NADPH reduction Ketoreduction (KR) nadph->reduction msas_complex 6-MSAS Enzyme Complex (KS, AT, ACP, KR, TH) condensation1 Condensation 1 (KS) msas_complex->condensation1 Acetyl-ACP + Malonyl-ACP condensation2 Condensation 2 (KS) condensation1->condensation2 Acetoacetyl-ACP co2 CO2 (x3) condensation1->co2 condensation2->reduction Triacetyl-ACP condensation2->co2 condensation3 Condensation 3 (KS) reduction->condensation3 Reduced Triacetyl-ACP nadp NADP+ reduction->nadp cyclization Cyclization & Aromatization (TH) condensation3->cyclization condensation3->co2 release Release (TH) cyclization->release msa 6-Methylsalicylic Acid release->msa coa CoA (x4) release->coa

Caption: Biosynthetic pathway of 6-Methylsalicylic Acid by 6-MSAS.

Experimental Protocols

Cultivation of Penicillium patulum for 6-MSA Production

This protocol is adapted for submerged liquid culture to maximize biomass and secondary metabolite production.

Materials:

  • Penicillium patulum strain (e.g., ATCC 24550)

  • Potato Dextrose Broth (PDB) or a defined Czapek-Dox medium.

  • Spore suspension of P. patulum.

  • Shaking incubator.

  • Sterile baffled flasks.

Procedure:

  • Inoculum Preparation: Prepare a spore suspension from a mature (7-10 days) culture of P. patulum grown on Potato Dextrose Agar (PDA). Suspend spores in sterile water with 0.01% Tween 80 to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Fermentation: Inoculate 100 mL of sterile PDB in a 500 mL baffled flask with 1 mL of the spore suspension.

  • Incubation: Incubate the flask at 25-28°C in a shaking incubator at 150-200 rpm for 7-10 days.

  • Monitoring: Monitor fungal growth (mycelial dry weight) and pH of the medium. 6-MSA production typically begins in the late exponential or early stationary phase.

Extraction and Quantification of 6-MSA

Materials:

  • Fungal culture broth.

  • Ethyl acetate (B1210297).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • HPLC system with a C18 column and UV detector.

  • 6-MSA standard.

Procedure:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Acidify the supernatant to pH 2.0-3.0 with 2M HCl.

    • Extract the acidified broth three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification:

    • Resuspend the crude extract in a known volume of methanol.

    • Analyze the sample by HPLC. A typical mobile phase is a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Monitor the absorbance at approximately 305 nm.

    • Quantify the 6-MSA concentration by comparing the peak area to a standard curve prepared with a pure 6-MSA standard.[13]

Heterologous Expression and Purification of 6-MSAS in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector (e.g., pET series) containing the 6-MSAS gene and a His-tag.

  • LB medium with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer, Ni-NTA affinity chromatography column.

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.[14][15]

  • Culture and Induction:

    • Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA column to purify the His-tagged 6-MSAS protein.[16]

    • Wash the column and elute the purified protein.

    • Confirm the purity and size of the protein using SDS-PAGE.

Experimental_Workflow cluster_cultivation Microorganism Cultivation cluster_extraction 6-MSA Extraction cluster_analysis Analysis & Purification inoculation Inoculation of Culture Medium incubation Incubation with Shaking inoculation->incubation harvest Harvesting (Filtration) incubation->harvest acidification Acidification of Broth harvest->acidification extraction Solvent Extraction (Ethyl Acetate) acidification->extraction concentration Concentration (Rotary Evaporation) extraction->concentration hplc HPLC Quantification concentration->hplc purification Further Purification (e.g., Column Chromatography) hplc->purification

Caption: General workflow for 6-MSA production and analysis.

Formation of this compound

As previously stated, this compound is not a known natural product. Its synthesis would require the formation of 3,6-dimethylsalicylic acid, followed by its activation to the corresponding CoA ester.

Enzymatic Synthesis

The enzymatic synthesis of an acyl-CoA ester from a carboxylic acid is typically catalyzed by an acyl-CoA synthetase (ACS) or ligase .[17][18] These enzymes utilize ATP to activate the carboxylic acid as an acyl-adenylate intermediate, which then reacts with the thiol group of Coenzyme A to form the thioester.[17][19]

Reaction: 3,6-dimethylsalicylic acid + CoA + ATP → this compound + AMP + PPi

The success of this reaction in a biological system would depend on the substrate specificity of the available acyl-CoA synthetases. Many of these enzymes are specific for short-chain fatty acids like acetate, but some exhibit broader substrate specificity.[18][20] It is conceivable that an ACS could be engineered through rational mutagenesis to accept 3,6-dimethylsalicylic acid as a substrate.[21]

Chemical Synthesis

Several methods exist for the chemical synthesis of acyl-CoA esters.[22][23] A common approach involves the activation of the carboxylic acid followed by reaction with Coenzyme A.

Example using Carbonyldiimidazole (CDI):

  • Activation: 3,6-dimethylsalicylic acid is reacted with CDI to form a highly reactive acyl-imidazole intermediate.

  • Thioesterification: The acyl-imidazole intermediate is then reacted with the free thiol group of Coenzyme A to form this compound.

This method is versatile and can be performed in a standard laboratory setting.[23]

CoA_Ester_Formation cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis dmsa1 3,6-Dimethylsalicylic Acid acs Acyl-CoA Synthetase dmsa1->acs atp ATP atp->acs intermediate1 Acyl-Adenylate Intermediate acs->intermediate1 amp_ppi AMP + PPi acs->amp_ppi dmsa_coa1 This compound intermediate1->dmsa_coa1 coa1 Coenzyme A coa1->dmsa_coa1 dmsa2 3,6-Dimethylsalicylic Acid intermediate2 Acyl-Imidazole Intermediate dmsa2->intermediate2 + CDI cdi CDI (Activator) dmsa_coa2 This compound intermediate2->dmsa_coa2 + CoA coa2 Coenzyme A

Caption: Potential pathways for the formation of this compound.

Conclusion

While this compound is not a known naturally occurring molecule, its precursor, 6-methylsalicylic acid, is a well-characterized product of various fungi and bacteria. This guide provides a detailed overview of the natural producers of 6-MSA, the underlying biosynthetic pathway, and robust experimental protocols for its production and analysis. Furthermore, we have outlined the enzymatic and chemical principles that could be applied to synthesize this compound, providing a roadmap for researchers and drug development professionals interested in creating novel polyketide derivatives and studying the enzymes involved in their biosynthesis. The heterologous expression of 6-MSAS and the potential for engineering acyl-CoA synthetases offer exciting avenues for the future production of this and other custom-designed acyl-CoA molecules.

References

The Enzymatic Synthesis of 3,6-Dimethylsalicylyl-CoA: A Technical Guide to a Hypothetical Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a hypothetical enzymatic pathway for the formation of 3,6-Dimethylsalicylyl-CoA, a novel polyketide. Due to the absence of a known natural biosynthetic route to this specific molecule, this document proposes a scientifically grounded, theoretical framework for its production. By leveraging the well-characterized biosynthesis of structurally related natural products, such as 6-methylsalicylic acid and orsellinic acid, we delineate a potential pathway involving an engineered Type I Polyketide Synthase (PKS). This guide provides detailed, albeit theoretical, experimental protocols for the heterologous expression of a rationally designed PKS, in vitro enzymatic assays, and the subsequent enzymatic ligation of Coenzyme A (CoA). Furthermore, quantitative data from analogous, characterized systems are presented to offer a predictive baseline for reaction parameters. Visualizations of the proposed biosynthetic pathway and experimental workflows are included to facilitate conceptual understanding and practical implementation. This document serves as a foundational resource for the de novo design of biosynthetic pathways and the production of novel specialty chemicals for drug development and other applications.

Introduction

Polyketides represent a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, anticancer, and anti-inflammatory properties. The enzymatic machinery responsible for their synthesis, polyketide synthases (PKSs), are large, multi-domain enzymes that iteratively condense simple acyl-CoA precursors to generate complex molecular scaffolds. The modular nature of these enzymes makes them attractive targets for protein engineering to produce novel, "unnatural" polyketides with potentially enhanced or novel therapeutic properties.

3,6-Dimethylsalicylic acid is a derivative of salicylic (B10762653) acid that is not known to be produced naturally. The enzymatic formation of its CoA-activated form, this compound, is therefore a novel biosynthetic challenge. This guide proposes a hypothetical pathway for its synthesis, drawing parallels with the known biosynthesis of 6-methylsalicylic acid (6-MSA) by 6-methylsalicylic acid synthase (6-MSAS) and orsellinic acid by orsellinic acid synthase (OAS).[1][2][3] The proposed strategy involves the rational engineering of a Type I PKS to accept a non-native extender unit, leading to the desired dimethylated aromatic ring. The subsequent activation to its CoA thioester would be achieved through the action of an acyl-CoA ligase.

Proposed Biosynthetic Pathway

The proposed pathway for the synthesis of 3,6-dimethylsalicylic acid is analogous to the biosynthesis of 6-MSA, which is formed from one molecule of acetyl-CoA and three molecules of malonyl-CoA by 6-MSAS.[1][4][5] To introduce the second methyl group at the C-3 position of the salicylic acid core, we propose the incorporation of one molecule of methylmalonyl-CoA in place of a malonyl-CoA extender unit.

The key enzyme in this proposed pathway is an engineered iterative Type I PKS, hereafter referred to as 3,6-Dimethylsalicylic Acid Synthase (3,6-DMSAS). This hypothetical enzyme would catalyze the following overall reaction:

Acetyl-CoA + 2 Malonyl-CoA + Methylmalonyl-CoA + NADPH + H+ → 3,6-Dimethylsalicylic Acid + 4 CoA + 3 CO2 + NADP+ + H2O

The reaction would proceed through a series of condensation, ketoreduction, dehydration, and cyclization/aromatization steps, as depicted in the pathway diagram below.

Proposed Biosynthetic Pathway for 3,6-Dimethylsalicylic Acid cluster_PKS Engineered 3,6-DMSAS Acetyl-CoA Acetyl-CoA Intermediate_1 Acetoacetyl-ACP Acetyl-CoA->Intermediate_1 Loading & Condensation Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->Intermediate_1 Methylmalonyl-CoA Methylmalonyl-CoA Intermediate_2 C5-polyketide-ACP Methylmalonyl-CoA->Intermediate_2 Malonyl-CoA_2 Malonyl-CoA Intermediate_4 C7-polyketide-ACP Malonyl-CoA_2->Intermediate_4 Intermediate_1->Intermediate_2 Condensation Intermediate_3 Reduced_C5-polyketide-ACP Intermediate_2->Intermediate_3 Ketoreduction (NADPH) Intermediate_3->Intermediate_4 Dehydration & Condensation Intermediate_5 C9-polyketide-ACP Intermediate_4->Intermediate_5 Condensation 3,6-Dimethylsalicylic_Acid 3,6-Dimethylsalicylic Acid Intermediate_5->3,6-Dimethylsalicylic_Acid Cyclization & Aromatization This compound This compound 3,6-Dimethylsalicylic_Acid->this compound Acyl-CoA Ligase, ATP, CoA-SH

Figure 1: Proposed biosynthetic pathway for this compound.

The Engineered Enzyme: 3,6-Dimethylsalicylic Acid Synthase (3,6-DMSAS)

The central component of the proposed pathway is a rationally engineered iterative Type I PKS. The native 6-MSAS from Penicillium patulum serves as an ideal template for this engineering effort.[6][7] While 6-MSAS exhibits some tolerance for alternative starter units, it is highly specific for malonyl-CoA as the extender unit.[8] Therefore, to achieve the incorporation of methylmalonyl-CoA, the Acyltransferase (AT) domain of 6-MSAS would require modification.

Domain swapping or site-directed mutagenesis of the AT domain could be employed to alter its substrate specificity. For instance, replacing the native AT domain of 6-MSAS with an AT domain known to specifically recognize methylmalonyl-CoA from another PKS module could yield a functional chimeric enzyme.[9]

Enzyme Source (Proposed/Analogous) Substrates Product Key Engineering Strategy
3,6-Dimethylsalicylic Acid Synthase (3,6-DMSAS) Engineered from Penicillium patulum 6-MSASAcetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH3,6-Dimethylsalicylic AcidAcyltransferase (AT) domain engineering to accept methylmalonyl-CoA.
Acyl-CoA Ligase Various bacterial or plant sources3,6-Dimethylsalicylic Acid, ATP, Coenzyme AThis compoundSelection of a ligase with broad substrate specificity.

Table 1: Key Enzymes in the Proposed Pathway for this compound Formation.

Experimental Protocols

This section provides a detailed, though hypothetical, set of protocols for the production and characterization of this compound.

Engineering, Expression, and Purification of 3,6-DMSAS
  • Gene Synthesis and Cloning: The gene encoding 6-MSAS from P. patulum with a rationally designed, modified AT domain will be synthesized and codon-optimized for expression in Escherichia coli. The synthetic gene will be cloned into a suitable expression vector (e.g., pET-28a) containing an N-terminal His6-tag for affinity purification.

  • Heterologous Expression: The expression plasmid will be transformed into E. coli BL21(DE3). A 5 mL overnight culture will be used to inoculate 1 L of LB medium containing the appropriate antibiotic. The culture will be grown at 37°C to an OD600 of 0.6-0.8. Protein expression will be induced with 0.5 mM IPTG, and the culture will be incubated for a further 16-20 hours at 18°C.

  • Cell Lysis and Protein Purification: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication. The lysate will be clarified by centrifugation. The supernatant will be loaded onto a Ni-NTA affinity column. After washing with a buffer containing 20 mM imidazole, the His-tagged protein will be eluted with a buffer containing 250 mM imidazole. The purified protein will be dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

In Vitro Assay for 3,6-Dimethylsalicylic Acid Production
  • Reaction Mixture: The standard assay mixture (100 µL) will contain 100 mM sodium phosphate (B84403) buffer (pH 7.0), 2 mM DTT, 100 µM acetyl-CoA, 200 µM malonyl-CoA, 100 µM methylmalonyl-CoA, 500 µM NADPH, and 5 µM of the purified 3,6-DMSAS.

  • Reaction Conditions: The reaction will be initiated by the addition of the enzyme and incubated at 30°C for 1 hour.

  • Reaction Quenching and Product Extraction: The reaction will be quenched by the addition of 10 µL of 6 M HCl. The product will be extracted twice with 200 µL of ethyl acetate. The organic layers will be combined, evaporated to dryness, and the residue will be redissolved in 50 µL of methanol.

  • Product Analysis: The extracted product will be analyzed by High-Performance Liquid Chromatography (HPLC) on a C18 column with a water-acetonitrile gradient containing 0.1% formic acid. The product peak will be detected by UV absorbance at 254 nm and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Enzymatic Synthesis of this compound
  • Reaction Mixture: The reaction mixture (100 µL) will contain 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM Coenzyme A, 500 µM 3,6-dimethylsalicylic acid (assuming successful production and purification), and 10 µg of a suitable acyl-CoA ligase (e.g., from various bacterial sources, which may require screening for activity on this substrate).

  • Reaction Conditions: The reaction will be initiated by the addition of the acyl-CoA ligase and incubated at 37°C for 2 hours.

  • Analysis of this compound: The formation of the CoA ester can be monitored by HPLC, observing the disappearance of the free acid peak and the appearance of a new, more polar product peak. The identity of the product will be confirmed by LC-MS, looking for the expected mass of the CoA conjugate.

Experimental Workflow cluster_PKS_Production 3,6-DMSAS Production cluster_Assay Enzymatic Synthesis & Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Heterologous Expression in E. coli Gene_Synthesis->Expression Purification Ni-NTA Affinity Purification Expression->Purification In_Vitro_Assay In Vitro Assay Purification->In_Vitro_Assay Purified 3,6-DMSAS Product_Extraction Product Extraction In_Vitro_Assay->Product_Extraction HPLC_Analysis HPLC & LC-MS Analysis Product_Extraction->HPLC_Analysis CoA_Ligation CoA Ligation HPLC_Analysis->CoA_Ligation Purified 3,6-Dimethylsalicylic Acid Final_Product_Analysis HPLC & LC-MS Analysis CoA_Ligation->Final_Product_Analysis

Figure 2: Experimental workflow for the production and analysis of this compound.

Quantitative Data from Analogous Systems

While no direct kinetic data exists for the hypothetical 3,6-DMSAS, data from the well-studied 6-MSAS can provide a useful benchmark for expected enzyme performance.

Enzyme Substrate Km kcat Reference
6-MSAS (P. patulum)Acetyl-CoA~20 µM~1.5 min⁻¹--INVALID-LINK--
6-MSAS (P. patulum)Malonyl-CoA~10 µM~1.5 min⁻¹--INVALID-LINK--
6-MSAS (P. patulum)NADPH~15 µM~1.5 min⁻¹--INVALID-LINK--

Table 2: Kinetic Parameters for the Analogous 6-Methylsalicylic Acid Synthase.

Conclusion

This technical guide has presented a comprehensive, though hypothetical, framework for the enzymatic formation of this compound. By proposing a rational engineering strategy for a known polyketide synthase and outlining detailed experimental protocols, this document provides a roadmap for the production of this novel molecule. The successful synthesis of this compound would not only demonstrate the power of synthetic biology in creating new chemical diversity but also provide a valuable molecular probe for various biomedical and industrial applications. The principles and methodologies described herein are broadly applicable to the design and synthesis of other novel polyketides, paving the way for the discovery of next-generation therapeutics and specialty chemicals.

References

A Technical Guide to 3,6-Dimethylsalicylyl-CoA as a Polyketide Synthase Starter Unit: A Roadmap for Biosynthesis and Chemoenzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel polyketide structures is a cornerstone of natural product drug discovery. This technical guide delves into the generation and utilization of 3,6-dimethylsalicylyl-CoA as a starter unit for polyketide synthases (PKSs), a pathway that opens the door to a new class of engineered polyketides. While a dedicated synthase for 3,6-dimethylsalicylic acid has not been identified in nature, this document outlines a viable biosynthetic route leveraging the substrate promiscuity of known enzymes, specifically the well-characterized 6-methylsalicylic acid synthase (6-MSAS). We provide a comprehensive overview of the underlying enzymatic principles, detailed experimental protocols for the chemoenzymatic synthesis of the starter unit and its subsequent use in PKS reactions, and a framework for the analysis of the resulting novel polyketide products. This guide is intended to be a practical resource for researchers aiming to expand the chemical diversity of polyketides through biosynthetic engineering.

Introduction: The Potential of Unnatural Starter Units

Polyketide synthases are remarkable molecular machines responsible for the biosynthesis of a vast array of structurally diverse and biologically active natural products. The chemical identity of the final polyketide is largely determined by the choice of a starter unit and the subsequent series of condensation and modification reactions catalyzed by the PKS. While nature provides a significant repertoire of starter units, the ability to introduce "unnatural" starter units is a powerful strategy for generating novel polyketide scaffolds with potentially enhanced or entirely new biological activities.

This guide focuses on this compound, a non-natural starter unit that can be biotransformed into novel polyketide structures. The key to its biosynthesis lies in the substrate flexibility of certain PKSs, most notably 6-methylsalicylic acid synthase (6-MSAS) from Penicillium patulum. This enzyme, which naturally utilizes acetyl-CoA to produce 6-methylsalicylic acid, has been shown to also accept propionyl-CoA as a starter unit, albeit with varying efficiency.[1] This observation forms the basis for the proposed biosynthetic pathway to 3,6-dimethylsalicylic acid.

Proposed Biosynthetic Pathway for 3,6-Dimethylsalicylic Acid

The biosynthesis of 3,6-dimethylsalicylic acid can be achieved by leveraging the catalytic machinery of 6-MSAS with an alternative starter unit. The proposed pathway involves the following key steps:

  • Starter Unit Selection: The acyltransferase (AT) domain of 6-MSAS accepts propionyl-CoA instead of its native starter, acetyl-CoA.

  • Polyketide Chain Elongation: The PKS then catalyzes three successive condensation reactions with malonyl-CoA as the extender unit.

  • Cyclization and Aromatization: The resulting polyketide chain undergoes an intramolecular cyclization and subsequent aromatization to yield 3,6-dimethylsalicylic acid.

  • Activation to CoA Thioester: The free acid is then activated to its corresponding CoA thioester, this compound, by a suitable acyl-CoA ligase.

This chemoenzymatic approach, combining the biosynthetic power of a PKS with a subsequent enzymatic activation step, provides a feasible route to the desired starter unit for downstream polyketide synthesis.

Biosynthesis of 3,6-Dimethylsalicylic Acid Proposed Biosynthetic Pathway for 3,6-Dimethylsalicylic Acid propionyl_coa Propionyl-CoA msas 6-Methylsalicylic Acid Synthase (6-MSAS) propionyl_coa->msas Starter Unit malonyl_coa 3x Malonyl-CoA malonyl_coa->msas Extender Units dmsa 3,6-Dimethylsalicylic Acid msas->dmsa Biosynthesis coa_ligase Acyl-CoA Ligase dmsa->coa_ligase Substrate dmsa_coa This compound coa_ligase->dmsa_coa Activation pks Downstream Polyketide Synthase dmsa_coa->pks Starter Unit novel_pk Novel Polyketide pks->novel_pk Polyketide Synthesis Experimental Workflow for Engineered 6-MSAS Workflow for Engineered 6-MSAS Production msas_gene 6-MSAS Gene mutagenesis Site-Directed Mutagenesis of AT Domain msas_gene->mutagenesis expression_vector Cloning into Expression Vector mutagenesis->expression_vector transformation Transformation into Host (e.g., E. coli) expression_vector->transformation expression Protein Expression and Purification transformation->expression characterization Enzyme Characterization expression->characterization Analytical Workflow Analytical Workflow for Novel Polyketide Characterization extraction Crude Extract from Reaction hplc HPLC Separation and Quantification extraction->hplc hrms High-Resolution Mass Spectrometry (HRMS) hplc->hrms nmr NMR Spectroscopy (1D and 2D) hplc->nmr msms Tandem Mass Spectrometry (MS/MS) hrms->msms structure Structure Elucidation msms->structure nmr->structure

References

Biological Activity of 3,6-Dimethylsalicylyl-CoA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the biological activity of 3,6-Dimethylsalicylyl-CoA derivatives is limited in publicly available scientific literature. This guide provides an in-depth overview of the core principles and methodologies applicable to the study of such compounds by drawing parallels with the closely related and well-documented biosynthesis of similar molecules, particularly 6-methylsalicylic acid, and the broader biological activities of salicylic (B10762653) acid derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Salicylyl-CoA Derivatives in Polyketide Synthesis

Salicylyl-CoA and its derivatives are key intermediates in the biosynthesis of a diverse class of natural products known as polyketides. These compounds are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). Type I PKSs, for instance, utilize acyl-CoA precursors like acetyl-CoA and malonyl-CoA to build complex carbon chains through a series of condensation reactions.

The biosynthesis of 6-methylsalicylic acid (6-MSA), a well-studied polyketide, provides a relevant model for understanding the potential roles and biological context of this compound. 6-MSA is synthesized by the 6-methylsalicylic acid synthase (MSAS), a type I PKS, from one molecule of acetyl-CoA and three molecules of malonyl-CoA. The final product is released from the enzyme as a free acid. While this compound is not the direct product, its structural similarity suggests it could act as a substrate, intermediate, or inhibitor of PKS enzymes or other related pathways.

Potential Biological Activities

While specific data for this compound is scarce, the biological activities of various other salicylic acid derivatives have been extensively studied. These activities provide a predictive framework for the potential therapeutic applications of novel analogs like the 3,6-dimethylated form. Salicylic acid and its derivatives are known to possess a wide range of pharmacological properties, including:

  • Anti-inflammatory Effects: Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Antimicrobial and Antifungal Activity: Various derivatives of salicylic acid have demonstrated efficacy against a range of microbial and fungal pathogens.[2][3] For instance, certain salicylanilides exhibit potent antimycobacterial activity.[4]

  • Anticancer Properties: Some salicylic acid analogs have been investigated for their potential as anti-cancer agents, exhibiting anti-proliferative and anti-tumor effects.[2]

  • Enzyme Inhibition: Beyond COX, salicylic acid derivatives have the potential to inhibit other enzymes. Given its structure, this compound could potentially act as an inhibitor of enzymes that utilize acyl-CoA substrates, such as various synthases and transferases.

Quantitative Data on Related Salicylic Acid Derivatives

To provide a comparative context, the following table summarizes quantitative data for the biological activity of several salicylic acid derivatives against various targets. It is important to note that these are not data for this compound itself but for structurally related compounds.

CompoundTarget Organism/EnzymeActivity MeasurementValueReference
N-cyclohexyl-2-hydroxybenzamideCandida albicans ATCC 90028MIC570.05 µM[3]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMycobacterium tuberculosisMIC2 µM[4]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamideMRSAMIC0.98 µM[4]
N-4-methoxybenzyl-2-hydroxybenzamideCandida albicans ATCC 90028MIC485.83 µM[3]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the biological activity of novel salicylyl-CoA derivatives.

In Vitro Enzyme Inhibition Assay (Generic Protocol for a Synthase)

This protocol describes a general method to assess the inhibitory potential of a compound like this compound against a target synthase enzyme.

  • Enzyme Purification: The target synthase is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Assay Buffer Preparation: A suitable buffer is prepared to maintain optimal pH and ionic strength for enzyme activity. This may contain co-factors necessary for the enzymatic reaction.

  • Substrate and Inhibitor Preparation: The natural substrates for the enzyme and the test inhibitor (this compound derivative) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, substrates, and varying concentrations of the inhibitor. Control reactions are run without the inhibitor.

  • Incubation: The reaction mixtures are incubated at a constant temperature for a defined period.

  • Quenching the Reaction: The reaction is stopped by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), spectrophotometry, or a coupled enzyme assay.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by a PKS inhibitor and a general experimental workflow for its evaluation.

PKS_Inhibition_Pathway cluster_0 Cellular Environment Precursors Precursors PKS_Enzyme PKS_Enzyme Precursors->PKS_Enzyme Substrates Polyketide_Product Polyketide_Product PKS_Enzyme->Polyketide_Product Biosynthesis Downstream_Effector Downstream_Effector Polyketide_Product->Downstream_Effector Activation Biological_Response Biological_Response Downstream_Effector->Biological_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->PKS_Enzyme

Caption: Hypothetical signaling pathway showing inhibition of a Polyketide Synthase (PKS).

Experimental_Workflow Start Compound Synthesis (this compound derivative) In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Antimicrobial) Start->In_Vitro_Assays Data_Analysis_1 Data Analysis (IC50, MIC determination) In_Vitro_Assays->Data_Analysis_1 Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Target Engagement) Data_Analysis_1->Cell_Based_Assays Data_Analysis_2 Data Analysis (EC50, Cellular Effects) Cell_Based_Assays->Data_Analysis_2 In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Data_Analysis_2->In_Vivo_Studies Data_Analysis_3 Data Analysis (Efficacy, PK/PD) In_Vivo_Studies->Data_Analysis_3 Lead_Optimization Lead Optimization Data_Analysis_3->Lead_Optimization

Caption: General experimental workflow for the evaluation of a bioactive compound.

Conclusion

References

Structural Elucidation of 3,6-Dimethylsalicylyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3,6-Dimethylsalicylyl-CoA, a key intermediate in various biosynthetic pathways. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes a predictive approach based on the known spectroscopic characteristics of its constituent parts: 3,6-dimethylsalicylic acid and Coenzyme A (CoA). This document outlines the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed protocols for its synthesis and characterization, and visual workflows to aid in understanding the necessary experimental processes. This guide is intended to serve as a valuable resource for researchers involved in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

This compound is a crucial activated intermediate in the biosynthesis of numerous secondary metabolites. Its structural determination is fundamental to understanding the enzymatic mechanisms involved in these pathways and for the chemoenzymatic synthesis of novel bioactive compounds. This guide presents a detailed approach to its structural elucidation, combining predictive data analysis with established experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structural elucidation of this compound. These predictions are derived from the analysis of structurally similar compounds, namely 3-methylsalicylic acid, 6-methylsalicylic acid, and Coenzyme A.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The spectrum is anticipated to be a composite of the signals from the 3,6-dimethylsalicylyl moiety and the Coenzyme A moiety.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

Atom # Predicted Chemical Shift (ppm) Multiplicity Notes
3,6-dimethylsalicylyl Moiety
H-4~7.2d
H-5~6.9d
3-CH₃~2.3s
6-CH₃~2.5s
Coenzyme A Moiety Based on known values for Acetyl-CoA
Adenine H-2~8.4s
Adenine H-8~8.1s
Ribose H-1'~6.1d
Pantetheine CH₂~3.5t
Pantetheine CH₂~2.5t

Predicted data is based on analogous structures and may vary from experimental values.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Atom # Predicted Chemical Shift (ppm) Notes
3,6-dimethylsalicylyl Moiety
C-1 (Carbonyl)~195Thioester carbonyl
C-2 (C-OH)~160
C-3 (C-CH₃)~138
C-4~130
C-5~125
C-6 (C-CH₃)~140
3-CH₃~20
6-CH₃~22
Coenzyme A Moiety Based on known values for Acetyl-CoA
Adenine C-2~152
Adenine C-4~148
Adenine C-5~118
Adenine C-6~155
Adenine C-8~140

Predicted data is based on analogous structures and may vary from experimental values.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound is outlined in Table 3, based on the expected fragmentation patterns of acyl-CoA compounds.

Table 3. Predicted Key Mass Fragments for this compound.

m/z Predicted Fragment Notes
932.18[M+H]⁺Molecular ion
428.04[Adenosine-3',5'-diphosphate]⁺Characteristic fragment of CoA
165.05[3,6-dimethylsalicylyl]⁺Acylium ion

Predicted data is based on analogous structures and may vary from experimental values.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 3,6-Dimethylsalicylic Acid

This protocol is adapted from general methods for the synthesis of substituted salicylic (B10762653) acids.

Materials:

Procedure:

  • Dissolve 2,5-dimethylphenol in a solution of sodium hydroxide in water.

  • Heat the mixture to evaporate the water, yielding solid sodium 2,5-dimethylphenoxide.

  • Place the solid phenoxide in a high-pressure autoclave.

  • Introduce an excess of crushed dry ice into the autoclave.

  • Heat the sealed autoclave to 120-140 °C for 4-6 hours.

  • Cool the autoclave and dissolve the solid product in water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the 3,6-dimethylsalicylic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified product under vacuum.

Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to couple 3,6-dimethylsalicylic acid with Coenzyme A.

Materials:

  • 3,6-Dimethylsalicylic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP (disodium salt)

  • Magnesium chloride

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, magnesium chloride, and Coenzyme A.

  • Add 3,6-dimethylsalicylic acid to the reaction mixture.

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound using solid-phase extraction or preparative HPLC.

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Perform two-dimensional experiments such as COSY and HSQC to aid in proton and carbon assignments.

¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Use the HSQC and HMBC experiments to confirm carbon assignments.

Characterization by Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a solvent suitable for electrospray ionization (e.g., methanol/water with 0.1% formic acid).

Analysis:

  • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecular ion.

  • Conduct tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of 3,6-Dimethylsalicylic Acid cluster_activation Formation of this compound 2,5-Dimethylphenol 2,5-Dimethylphenol Sodium_2,5-dimethylphenoxide Sodium_2,5-dimethylphenoxide 2,5-Dimethylphenol->Sodium_2,5-dimethylphenoxide NaOH Carboxylation Carboxylation Sodium_2,5-dimethylphenoxide->Carboxylation CO2, high T/P 3,6-Dimethylsalicylic_Acid 3,6-Dimethylsalicylic_Acid Carboxylation->3,6-Dimethylsalicylic_Acid Acidification Enzymatic_Reaction Enzymatic_Reaction 3,6-Dimethylsalicylic_Acid->Enzymatic_Reaction Acyl-CoA Synthetase This compound This compound Enzymatic_Reaction->this compound CoA CoA CoA->Enzymatic_Reaction ATP ATP ATP->Enzymatic_Reaction

Caption: Workflow for the synthesis of this compound.

Analytical_Workflow Purified_this compound Purified_this compound NMR_Spectroscopy NMR_Spectroscopy Purified_this compound->NMR_Spectroscopy Structural Confirmation Mass_Spectrometry Mass_Spectrometry Purified_this compound->Mass_Spectrometry Molecular Weight & Fragmentation 1H_NMR 1H_NMR NMR_Spectroscopy->1H_NMR 13C_NMR 13C_NMR NMR_Spectroscopy->13C_NMR 2D_NMR 2D_NMR NMR_Spectroscopy->2D_NMR HRMS HRMS Mass_Spectrometry->HRMS MS_MS MS_MS Mass_Spectrometry->MS_MS

Caption: Analytical workflow for structural elucidation.

Biosynthetic_Pathway Precursor_Metabolites Precursor_Metabolites Polyketide_Synthase Polyketide_Synthase Precursor_Metabolites->Polyketide_Synthase Biosynthesis 3,6-Dimethylsalicylic_Acid 3,6-Dimethylsalicylic_Acid Polyketide_Synthase->3,6-Dimethylsalicylic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 3,6-Dimethylsalicylic_Acid->Acyl-CoA_Synthetase Activation This compound This compound Acyl-CoA_Synthetase->this compound CoA CoA CoA->Acyl-CoA_Synthetase ATP ATP ATP->Acyl-CoA_Synthetase Downstream_Enzymes Downstream_Enzymes This compound->Downstream_Enzymes Modification Secondary_Metabolites Secondary_Metabolites Downstream_Enzymes->Secondary_Metabolites

Caption: Generalized biosynthetic pathway involving this compound.

Conclusion

The structural elucidation of this compound is a critical step in understanding and engineering biosynthetic pathways for novel natural products. While direct experimental data remains scarce, this guide provides a robust framework for its characterization through predictive analysis and established experimental protocols. The presented data tables, detailed methodologies, and visual workflows are designed to facilitate further research and application in the fields of biochemistry, metabolic engineering, and drug development. It is anticipated that the application of these methods will lead to the experimental validation of the predicted data and a deeper understanding of the role of this important metabolic intermediate.

The Core of Bacterial 3,6-Dimethylsalicylyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 3,6-Dimethylsalicylyl-CoA in bacteria represents a fascinating example of aromatic polyketide synthesis, a pathway renowned for producing a vast array of bioactive compounds. This technical guide delves into the core regulatory and biosynthetic mechanisms governing the production of this specialized metabolite. While the complete pathway for this compound has not been fully elucidated in a single organism, this document synthesizes current knowledge on the biosynthesis of the likely precursor, 6-methylsalicylic acid (6-MSA), and proposes a subsequent enzymatic step to yield the dimethylated product. We will explore the genetic organization, key enzymatic players, and regulatory circuits that control the expression of the biosynthetic gene cluster. Furthermore, this guide outlines established experimental protocols for the investigation of such pathways and presents available quantitative data to provide a comprehensive resource for researchers in the field of natural product biosynthesis and drug discovery.

Introduction to Aromatic Polyketide Biosynthesis

Aromatic polyketides are a diverse class of secondary metabolites produced by bacteria, fungi, and plants.[1][2] They are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[3] In bacteria, aromatic polyketides are typically produced by Type II PKSs, which are multi-enzyme complexes where individual enzymes are used iteratively.[2][4] The biosynthesis of these molecules begins with a starter unit, usually acetyl-CoA, and proceeds with the sequential addition of extender units, most commonly malonyl-CoA.[2] The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the final aromatic scaffold.[2] The structural diversity of aromatic polyketides is further expanded by tailoring enzymes, such as methyltransferases, that modify the core structure.[5]

The Biosynthetic Pathway of 3,6-Dimethylsalicylic Acid

The biosynthesis of 3,6-Dimethylsalicylic acid is hypothesized to proceed through the formation of 6-methylsalicylic acid (6-MSA) by a Type I iterative PKS, followed by a C-methylation event at the C3 position.

Biosynthesis of 6-Methylsalicylic Acid (6-MSA)

The formation of 6-MSA is a well-characterized process catalyzed by the 6-Methylsalicylic Acid Synthase (6-MSAS), a Type I iterative PKS.[6] The synthesis starts with an acetyl-CoA starter unit and involves three successive extensions with malonyl-CoA.[4]

The overall reaction is: Acetyl-CoA + 3 Malonyl-CoA + NADPH + H+ → 6-Methylsalicylate + 4 CoA + 3 CO2 + NADP+ + H2O

The domain organization of a typical 6-MSAS includes:

  • Ketosynthase (KS): Catalyzes the decarboxylative condensation between the growing polyketide chain and the malonyl-CoA extender unit.

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the Acyl Carrier Protein.

  • Dehydratase (DH): Removes a water molecule after a reduction step.

  • Ketoreductase (KR): Reduces a keto group to a hydroxyl group.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Thioesterase (TE) or Product Release Domain: Catalyzes the release of the final product from the ACP.

Below is a DOT script representation of the 6-MSA biosynthetic pathway.

6-MSA Biosynthesis acetyl_coa Acetyl-CoA msas 6-Methylsalicylic Acid Synthase (6-MSAS) acetyl_coa->msas Starter malonyl_coa1 Malonyl-CoA malonyl_coa1->msas Extender malonyl_coa2 Malonyl-CoA malonyl_coa2->msas Extender malonyl_coa3 Malonyl-CoA malonyl_coa3->msas Extender acetoacetyl_acp Acetoacetyl-ACP msas->acetoacetyl_acp Condensation intermediate1 C6-polyketide-ACP msas->intermediate1 Condensation intermediate2 C8-polyketide-ACP msas->intermediate2 Condensation, Reduction, Dehydration msa 6-Methylsalicylic Acid msas->msa acetoacetyl_acp->msas intermediate1->msas intermediate2->msas Cyclization & Release

Biosynthesis of 6-Methylsalicylic Acid by 6-MSAS.
Proposed C-Methylation to 3,6-Dimethylsalicylic Acid

The conversion of 6-MSA to 3,6-dimethylsalicylic acid would require a subsequent C-methylation step. This reaction is proposed to be catalyzed by a dedicated S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase.[7] While a specific enzyme for this reaction has not been characterized, numerous bacterial C-methyltransferases that act on aromatic precursors have been identified.[7][8] These enzymes exhibit specificity for their substrates and the position of methylation.

The proposed reaction is: 6-Methylsalicylic Acid + S-adenosyl-L-methionine → 3,6-Dimethylsalicylic Acid + S-adenosyl-L-homocysteine

The final step to produce this compound would involve the activation of the carboxylic acid group by a CoA ligase.

Below is a DOT script illustrating the proposed final steps in this compound biosynthesis.

3,6-DMSA Biosynthesis msa 6-Methylsalicylic Acid c_mt Aromatic C-Methyltransferase msa->c_mt sam S-adenosyl- L-methionine sam->c_mt dmsa 3,6-Dimethylsalicylic Acid c_mt->dmsa coa_ligase CoA Ligase dmsa->coa_ligase coa Coenzyme A coa->coa_ligase atp ATP atp->coa_ligase dmsa_coa This compound coa_ligase->dmsa_coa

Proposed pathway for the formation of this compound.

Regulation of the Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of bacterial secondary metabolites are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC).[9][10] The expression of these clusters is tightly regulated, often by one or more transcriptional regulatory proteins encoded within or adjacent to the cluster.[9]

Transcriptional Regulation

The regulation of aromatic polyketide gene clusters in bacteria is often controlled by pathway-specific transcriptional activators.[11] These regulators can belong to various families of DNA-binding proteins, such as the LuxR family or the Large ATP-binding regulators of the LuxR (LAL) family. The expression of the regulatory gene itself can be autoregulated or controlled by other global regulatory networks in the cell, responding to cues such as nutrient availability, cell density (quorum sensing), or stress.

The activator protein typically binds to a specific promoter region upstream of the biosynthetic operon, recruiting RNA polymerase and initiating transcription. The activity of the regulator can be modulated by the binding of small molecule effectors, which can be intermediates or final products of the biosynthetic pathway, or other signaling molecules.

Below is a DOT script depicting a general model for the transcriptional regulation of a hypothetical 3,6-DMSA biosynthetic gene cluster.

Gene Cluster Regulation cluster_0 Biosynthetic Gene Cluster regulator_gene regulator (reg) regulator_protein Regulator Protein regulator_gene->regulator_protein Translation pks_gene PKS (pks) mt_gene methyltransferase (mt) ligase_gene CoA ligase (lig) promoter Promoter regulator_protein->promoter Binds transcription Transcription promoter->transcription signal Inducing Signal (e.g., quorum sensing, metabolite) signal->regulator_protein transcription->pks_gene transcription->mt_gene transcription->ligase_gene

Model for transcriptional regulation of the biosynthetic gene cluster.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data for the well-studied 6-MSAS from various organisms can serve as a benchmark.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
6-MSASPenicillium patulumAcetyl-CoA100.23(Spencer & Jordan, 1992)
6-MSASPenicillium patulumMalonyl-CoA70.23(Spencer & Jordan, 1992)
6-MSASPenicillium patulumNADPH150.23(Spencer & Jordan, 1992)

Experimental Protocols

The investigation of a novel biosynthetic pathway like that for this compound typically involves a combination of genetic, biochemical, and analytical techniques.

Identification and Cloning of the Biosynthetic Gene Cluster
  • Genome Mining: The genome of a producing bacterial strain is sequenced and analyzed for the presence of PKS gene clusters, often using software like antiSMASH.[12]

  • PCR Amplification and Cloning: Degenerate PCR primers targeting conserved PKS domains can be used to amplify a fragment of the gene cluster. The full cluster is then obtained by screening a genomic library or through genome walking. The identified gene cluster is subsequently cloned into an expression vector.

Heterologous Expression and Product Identification
  • Host Strain Selection: A suitable heterologous host, such as Streptomyces coelicolor or Escherichia coli, is chosen for expressing the cloned gene cluster.[2]

  • Cultivation and Extraction: The engineered host is cultivated under conditions that promote secondary metabolite production. The culture broth and cell pellet are then extracted with an organic solvent.

  • Analytical Chemistry: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify and structurally elucidate the produced compounds.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Individual enzymes from the biosynthetic pathway, such as the PKS and the putative methyltransferase, are overexpressed (e.g., with a His-tag) in E. coli and purified using affinity chromatography.

  • Enzyme Assays: The activity of the purified enzymes is tested in vitro with their predicted substrates. For example, the methyltransferase would be incubated with 6-MSA and SAM, and the reaction products analyzed by HPLC or LC-MS.

  • Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the initial reaction rates at varying substrate concentrations to determine Km and kcat values.

Below is a DOT script outlining the general experimental workflow.

Experimental Workflow genome_mining Genome Mining & Identification of BGC cloning Cloning of BGC into Expression Vector genome_mining->cloning heterologous_expression Heterologous Expression in Host Strain cloning->heterologous_expression protein_expression Individual Enzyme Expression & Purification cloning->protein_expression extraction Extraction of Metabolites heterologous_expression->extraction analysis Structural Elucidation (HPLC, LC-MS, NMR) extraction->analysis pathway_elucidation Pathway Elucidation analysis->pathway_elucidation enzyme_assays In Vitro Enzyme Assays protein_expression->enzyme_assays kinetic_analysis Kinetic Analysis enzyme_assays->kinetic_analysis kinetic_analysis->pathway_elucidation

References

Methodological & Application

Application Notes & Protocols: Detection of 3,6-Dimethylsalicylyl-CoA in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylsalicylyl-CoA is a specialized acyl-CoA molecule of interest in various metabolic studies and drug development programs. Its detection and quantification in cellular matrices are crucial for understanding its biosynthesis, mechanism of action, and role in cellular signaling. This document provides a detailed application note and protocol for the detection and semi-quantification of this compound in cell cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a specific analytical standard for this compound is not commercially available, this protocol is based on established methods for the analysis of other acyl-CoA species and outlines the necessary steps for method adaptation.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a polyketide synthase (PKS) pathway, analogous to the formation of similar secondary metabolites like 6-methylsalicylic acid. The pathway likely involves the sequential condensation of acetyl-CoA and malonyl-CoA units, followed by methylation and cyclization.

Putative Biosynthesis of this compound Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Intermediate_1 Acetoacetyl-ACP PKS->Intermediate_1 Condensation Intermediate_2 Polyketide Chain Intermediate_1->Intermediate_2 Chain Elongation Methylation_1 SAM-dependent Methyltransferase Intermediate_2->Methylation_1 Methylated_Intermediate Methylated Polyketide Methylation_1->Methylated_Intermediate Methylation_2 SAM-dependent Methyltransferase Methylated_Intermediate->Methylation_2 Dimethylated_Intermediate Dimethylated Polyketide Methylation_2->Dimethylated_Intermediate Cyclization Cyclase/Thioesterase Dimethylated_Intermediate->Cyclization 3,6-Dimethylsalicylic_Acid 3,6-Dimethylsalicylic Acid Cyclization->3,6-Dimethylsalicylic_Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 3,6-Dimethylsalicylic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Detection

The overall workflow for the detection of this compound in cell cultures involves cell harvesting, metabolite extraction, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, HepG2) Harvesting 2. Cell Harvesting (Trypsinization/Scraping) Cell_Culture->Harvesting Quenching 3. Metabolic Quenching (Cold Methanol) Harvesting->Quenching Extraction 4. Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Quenching->Extraction Centrifugation 5. Centrifugation (Pellet proteins) Extraction->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation 7. UPLC/HPLC Separation (C18 Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection 8. Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis

Application Note: Quantitative Analysis of 3,6-Dimethylsalicylyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,6-Dimethylsalicylyl-CoA, a key intermediate in the biosynthesis of various polyketides. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. This method is crucial for researchers in natural product biosynthesis, metabolic engineering, and drug discovery to understand and manipulate polyketide pathways.

Introduction

This compound is a pivotal precursor in the biosynthesis of numerous bioactive polyketides, which are a class of natural products with a wide range of pharmaceutical applications, including antibiotics, antifungals, and anticancer agents. Accurate quantification of this intermediate is essential for studying the kinetics of polyketide synthases (PKSs), optimizing microbial strains for enhanced production, and screening for enzyme inhibitors. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance intracellular metabolites like acyl-CoAs from complex biological matrices.

Experimental Protocols

Sample Preparation (from Microbial Culture)

This protocol is adapted from established methods for acyl-CoA extraction from microbial cells.

Reagents and Materials:

  • Ice-cold 60% Methanol (B129727)/40% Water (quenching solution)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[1]

  • Internal Standard (IS): [¹³C₃,¹⁵N₁]-propionyl-CoA or other suitable stable isotope-labeled acyl-CoA

  • Centrifuge capable of 4°C and >10,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: Rapidly quench metabolic activity by adding a calculated volume of microbial culture to ice-cold quenching solution to achieve a final methanol concentration of at least 50%.

  • Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent. Add the internal standard at a known concentration.

  • Cell Lysis: Disrupt the cells by probe sonication or bead beating on ice.

  • Precipitation of Proteins: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Solvent Evaporation: Dry the extract completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient 0-2 min: 2% B; 2-10 min: 2-95% B; 10-12 min: 95% B; 12-15 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1 for proposed transitions. These should be optimized by direct infusion of the standard.

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compoundTo be determinedTo be determinedTo be optimized100
(Quantifier)
This compoundTo be determinedTo be determinedTo be optimized50
(Qualifier)
[¹³C₃,¹⁵N₁]-propionyl-CoA (IS)814.2307.130100

Note: The exact m/z values for the precursor and product ions of this compound need to be determined experimentally. Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3] Another common fragment is the CoA moiety itself at m/z 428.[3]

Data Presentation

The quantitative performance of the LC-MS/MS method should be evaluated. The following table presents hypothetical but typical performance characteristics for an acyl-CoA assay.

Table 2: Quantitative Performance Characteristics (Example Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 pg on column
Limit of Quantification (LOQ) 2 pg on column
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Matrix Effect Monitored and compensated by IS

Visualizations

Biosynthetic Pathway of a Polyketide via this compound

Polyketide_Biosynthesis Acetyl_CoA Acetyl-CoA PKS_Loading PKS Loading Module Acetyl_CoA->PKS_Loading Starter Unit Malonyl_CoA Malonyl-CoA PKS_Elongation PKS Elongation Modules Malonyl_CoA->PKS_Elongation Extender Unit Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS_Elongation Extender Unit DM_Salicylyl_CoA This compound PKS_Loading->DM_Salicylyl_CoA Polyketide_Chain Growing Polyketide Chain PKS_Elongation->Polyketide_Chain DM_Salicylyl_CoA->PKS_Elongation Intermediate Final_Polyketide Final Polyketide Product Polyketide_Chain->Final_Polyketide Cyclization & Release

Caption: Biosynthesis of a polyketide product.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Microbial Culture Quenching Metabolic Quenching (Cold Methanol) Sample->Quenching Extraction Acyl-CoA Extraction (Organic Solvent + IS) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Solvent Evaporation Centrifugation->Drying Collect Supernatant Reconstitution Reconstitution Drying->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Analysis Data Analysis & Quantification LCMSMS->Data_Analysis

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound in biological samples. This application note serves as a comprehensive guide for researchers aiming to investigate polyketide biosynthesis and related metabolic pathways. The provided protocols and workflows can be adapted to specific research needs, enabling a deeper understanding of the metabolic processes underlying the production of these valuable natural products.

References

Application Note and Protocols for the Quantification of 3,6-Dimethylsalicylyl-CoA in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethylsalicylyl-CoA is a key intermediate in the biosynthesis of various bioactive secondary metabolites in microorganisms. Its quantification in fermentation broths is crucial for understanding and optimizing the production of these valuable compounds. This document provides detailed protocols for the extraction and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a hypothetical biosynthetic pathway.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed via a Type I Polyketide Synthase (PKS) pathway, analogous to the well-characterized biosynthesis of 6-methylsalicylic acid.[1][2][3][4][5][6][7][8][9][10] The pathway likely utilizes a specific starter unit, propionyl-CoA, and extends it with three molecules of malonyl-CoA. An additional methylation step, catalyzed by a methyltransferase, is hypothesized to occur on the polyketide chain before cyclization and release, resulting in the dimethylated aromatic ring.

Biosynthetic Pathway of this compound PropionylCoA Propionyl-CoA (Starter Unit) PKS Type I Polyketide Synthase (PKS) PropionylCoA->PKS Loading MalonylCoA1 Malonyl-CoA MalonylCoA1->PKS Chain Elongation (x3) Intermediate1 Acyl Carrier Protein (ACP)-Bound Polyketide Intermediate PKS->Intermediate1 Synthesis Methyltransferase S-adenosyl methionine (SAM) Methylation Methylation Methyltransferase->Methylation Intermediate1->Methylation Cyclization Cyclization/ Aromatization Methylation->Cyclization Thioesterase Thioesterase Release Cyclization->Thioesterase Product 3,6-Dimethylsalicylic Acid Thioesterase->Product AcylCoA_Synthetase Acyl-CoA Synthetase Product->AcylCoA_Synthetase FinalProduct This compound AcylCoA_Synthetase->FinalProduct

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

A robust and sensitive method for the quantification of this compound from a complex matrix like fermentation broth is critical. The following protocols for sample preparation and LC-MS/MS analysis are adapted from established methods for other acyl-CoA compounds.[11][12][13][14][15]

I. Sample Preparation from Fermentation Broth

This protocol details the extraction of acyl-CoAs from the fermentation broth, including the separation of microbial cells and the subsequent extraction from both the supernatant and the cell pellet.

Sample Preparation Workflow Start 1. Collect Fermentation Broth Centrifuge1 2. Centrifuge to Separate Cells and Supernatant Start->Centrifuge1 Supernatant Supernatant Centrifuge1->Supernatant CellPellet Cell Pellet Centrifuge1->CellPellet QuenchSupernatant 3a. Quench with Cold Acetonitrile (B52724) (1:1 v/v) Supernatant->QuenchSupernatant QuenchPellet 3b. Wash Pellet with Cold PBS & Resuspend in Extraction Buffer CellPellet->QuenchPellet VortexSupernatant 4a. Vortex and Centrifuge QuenchSupernatant->VortexSupernatant LysePellet 4b. Lyse Cells (e.g., Sonication) QuenchPellet->LysePellet CollectSupernatant 5a. Collect Supernatant VortexSupernatant->CollectSupernatant CentrifugePellet 5b. Centrifuge to Remove Debris LysePellet->CentrifugePellet DrySupernatant 6a. Dry Under Nitrogen CollectSupernatant->DrySupernatant CollectLysate 6b. Collect Supernatant (Lysate) CentrifugePellet->CollectLysate Reconstitute 7. Reconstitute in LC-MS Grade Water/Methanol DrySupernatant->Reconstitute CollectLysate->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound.

Materials:

  • Fermentation broth

  • Ice-cold 0.9% NaCl solution

  • Extraction Buffer: 2:1:1 (v/v/v) acetonitrile:methanol:water with 0.1% formic acid, pre-chilled to -20°C

  • Centrifuge capable of 4°C and >10,000 x g

  • Nitrogen evaporator

  • Vortex mixer

  • Sonicator

  • LC-MS grade water and methanol

Protocol:

  • Harvesting: Quickly cool 1 mL of fermentation broth to 0°C by placing it on ice.

  • Cell Separation: Centrifuge the broth at 10,000 x g for 5 minutes at 4°C to separate the supernatant and the cell pellet.

  • Supernatant Extraction:

    • To the supernatant, add an equal volume of cold (-20°C) acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the resulting supernatant to a new tube and dry it completely under a stream of nitrogen.

  • Cell Pellet Extraction:

    • Wash the cell pellet twice with 1 mL of ice-cold 0.9% NaCl solution, centrifuging at 10,000 x g for 3 minutes at 4°C after each wash.

    • Add 500 µL of cold (-20°C) Extraction Buffer to the cell pellet.

    • Resuspend the pellet by vortexing and then lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extracts from both the supernatant and cell pellet in 100 µL of LC-MS grade 50:50 (v/v) water:methanol.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (adapted from general acyl-CoA methods): [11][12][13][14][15][16][17]

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid
Mobile Phase B Acetonitrile with 0.1% acetic acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

MS/MS Parameters (Hypothetical for this compound):

The exact mass of this compound (C₂₄H₃₂N₇O₁₈P₃S) is calculated to be approximately 851.08 g/mol . The following Multiple Reaction Monitoring (MRM) transitions are hypothetical and would require optimization using a synthesized standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound852.1 [M+H]⁺428.135
This compound852.1 [M+H]⁺303.145
Internal Standard
(e.g., ¹³C-labeled analog)862.1 [M+H]⁺438.135

Quantitative Data Presentation

The following table presents hypothetical quantitative data for this compound in a fermentation experiment. This data is for illustrative purposes to demonstrate how results would be presented.

Sample IDFermentation Time (hours)Supernatant Conc. (µg/L)Cell Pellet Conc. (µg/g dry cell weight)Total Yield (µg/L)
Control-24h2415.2 ± 1.88.9 ± 0.924.1
Control-48h4845.7 ± 4.225.1 ± 2.570.8
Control-72h7288.1 ± 7.542.3 ± 4.1130.4
PrecursorFed-24h2425.6 ± 2.515.3 ± 1.640.9
PrecursorFed-48h48110.3 ± 10.165.8 ± 6.2176.1
PrecursorFed-72h72250.9 ± 21.3112.4 ± 10.8363.3

Note: Data are presented as mean ± standard deviation (n=3).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable quantification of this compound in fermentation broths. The combination of a robust sample preparation procedure and a sensitive LC-MS/MS method allows for accurate determination of this key metabolite, facilitating research and development in the field of microbial secondary metabolite production. It is essential to validate these methods with an authentic analytical standard for this compound to ensure data accuracy and reliability.

References

Application Notes and Protocols for Utilizing 3,6-Dimethylsalicylyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethylsalicylyl-CoA is a pivotal intermediate in the biosynthesis of a variety of specialized metabolites with potential therapeutic applications. As an activated form of 3,6-dimethylsalicylic acid, it serves as a key building block for polyketide synthases (PKSs) and other metabolic pathways. The targeted use of this compound in metabolic engineering enables the production of novel bioactive compounds and the enhancement of yields for existing natural products. These application notes provide a comprehensive overview of the role of this compound in metabolic engineering, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Application Notes

Biosynthesis of Novel Polyketides

This compound is a valuable precursor for the engineered biosynthesis of novel polyketides. While the well-studied 6-methylsalicylic acid (6-MSA) is synthesized by 6-methylsalicylic acid synthase (6-MSAS) using acetyl-CoA as a starter unit, the biosynthesis of 3,6-dimethylsalicylic acid is hypothesized to proceed via the incorporation of a propionyl-CoA starter unit. By engineering 6-MSAS or other PKSs to preferentially utilize propionyl-CoA, novel polyketide backbones can be generated, leading to the production of compounds with potentially new biological activities. Some polyketide synthases naturally utilize propionyl-CoA, and engineering strategies can be employed to modify the substrate specificity of these enzymes.

Enhancing Production of Bioactive Compounds

Metabolic engineering strategies can be employed to increase the intracellular pool of propionyl-CoA, thereby driving the flux towards 3,6-dimethylsalicylic acid and its derivatives. This can be achieved by:

  • Overexpression of pathways for propionyl-CoA biosynthesis: Enhancing the expression of genes involved in pathways such as the catabolism of odd-chain fatty acids or certain amino acids (e.g., valine, isoleucine, methionine) can boost propionyl-CoA levels.

  • Knockout of competing pathways: Deleting genes that encode for enzymes consuming propionyl-CoA for other metabolic processes can redirect this precursor towards the desired biosynthetic pathway.

  • Heterologous expression of efficient propionyl-CoA carboxylase: This can help to balance the pools of propionyl-CoA and methylmalonyl-CoA, another important precursor for many polyketides.

Precursor for Drug Development

The structural motif of 3,6-dimethylsalicylic acid is found in several natural products with interesting pharmacological properties. By generating this compound in vivo or in vitro, it can be used as a substrate for chemoenzymatic synthesis or further enzymatic modifications to create a library of derivatives for drug discovery and development.

Biosynthetic Pathway of 3,6-Dimethylsalicylic Acid

The proposed biosynthetic pathway for 3,6-dimethylsalicylic acid leverages the machinery for 6-methylsalicylic acid (6-MSA) synthesis with a key modification in the starter unit. The iterative Type I PKS, 6-methylsalicylic acid synthase (6-MSAS), typically uses one molecule of acetyl-CoA as a starter and three molecules of malonyl-CoA as extenders to produce 6-MSA. To produce 3,6-dimethylsalicylic acid, it is proposed that 6-MSAS or an engineered variant utilizes propionyl-CoA as the starter unit.

3,6-Dimethylsalicylic Acid Biosynthesis Propionyl_CoA Propionyl-CoA Engineered_6MSAS Engineered 6-MSAS Propionyl_CoA->Engineered_6MSAS Starter Unit Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Engineered_6MSAS Extender Units Polyketide_Intermediate Polyketide Intermediate Engineered_6MSAS->Polyketide_Intermediate 3_6_Dimethylsalicylic_Acid 3,6-Dimethylsalicylic Acid Polyketide_Intermediate->3_6_Dimethylsalicylic_Acid Cyclization & Aromatization

Caption: Proposed biosynthetic pathway for 3,6-dimethylsalicylic acid.

Experimental Protocols

Protocol 1: Engineering of 6-MSAS for Propionyl-CoA Specificity

This protocol outlines a strategy for engineering 6-MSAS to favor the use of propionyl-CoA over acetyl-CoA as a starter unit, based on established principles of enzyme engineering.

1. Materials:

  • Plasmid containing the wild-type 6-MSAS gene (e.g., from Penicillium patulum).

  • E. coli strain for cloning and protein expression (e.g., DH5α and BL21(DE3)).

  • Site-directed mutagenesis kit.

  • Expression vector (e.g., pET series).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

2. Methods:

  • Target Residue Selection:

    • Analyze the crystal structure of 6-MSAS (if available) or a homologous PKS to identify amino acid residues in the active site of the ketosynthase (KS) domain that are likely to interact with the starter unit.

    • Perform sequence alignments with other PKSs known to utilize propionyl-CoA to identify conserved residues that may influence substrate specificity.

  • Site-Directed Mutagenesis:

    • Design primers to introduce specific mutations in the identified target residues. Mutations can be designed to alter the size and hydrophobicity of the starter unit binding pocket to better accommodate the larger propionyl-CoA.

    • Perform site-directed mutagenesis using the wild-type 6-MSAS plasmid as a template.

    • Sequence the mutated plasmids to confirm the desired mutations.

  • Expression and Screening of Mutants:

    • Transform the mutated plasmids into an E. coli expression strain.

    • Grow small-scale cultures and induce protein expression with IPTG.

    • Supplement the culture medium with propionate (B1217596) to increase the intracellular pool of propionyl-CoA.

    • After incubation, extract the metabolites from the culture supernatant and cell lysate.

    • Analyze the extracts by HPLC or LC-MS to detect the production of 3,6-dimethylsalicylic acid. Compare the production levels between different mutants.

6-MSAS Engineering Workflow Start Start Identify_Targets Identify Target Residues in 6-MSAS Active Site Start->Identify_Targets Mutagenesis Site-Directed Mutagenesis Identify_Targets->Mutagenesis Transform Transform into E. coli Mutagenesis->Transform Express_Screen Express Mutants and Screen for Production Transform->Express_Screen Analyze Analyze by HPLC/LC-MS Express_Screen->Analyze End End Analyze->End

Caption: Workflow for engineering 6-MSAS for altered substrate specificity.

Protocol 2: Heterologous Production of 3,6-Dimethylsalicylic Acid in E. coli

This protocol describes the cultivation of an engineered E. coli strain for the production of 3,6-dimethylsalicylic acid.

1. Materials:

  • Engineered E. coli strain harboring the mutated 6-MSAS gene.

  • M9 minimal medium supplemented with glucose (20 g/L).

  • Propionic acid solution (1 M, filter-sterilized).

  • Appropriate antibiotics.

  • IPTG (1 M, filter-sterilized).

  • Shaking incubator.

2. Methods:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.

    • Incubate at 30°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Simultaneously, add propionic acid to a final concentration of 10 mM to serve as a precursor for propionyl-CoA.

    • Continue incubation at 25°C for 48-72 hours.

  • Sample Collection and Analysis:

    • Collect culture samples at regular intervals.

    • Centrifuge the samples to separate the supernatant and cell pellet.

    • Extract metabolites from the supernatant using an equal volume of ethyl acetate.

    • Analyze the organic extract by HPLC or LC-MS for the quantification of 3,6-dimethylsalicylic acid.

Protocol 3: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from 3,6-dimethylsalicylic acid using a suitable acyl-CoA ligase. This method is adapted from general protocols for acyl-CoA synthesis.

1. Materials:

  • 3,6-dimethylsalicylic acid.

  • Coenzyme A (CoA).

  • ATP.

  • Magnesium chloride (MgCl₂).

  • A suitable acyl-CoA ligase (e.g., a promiscuous bacterial ligase).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • HPLC system for purification.

2. Methods:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM 3,6-dimethylsalicylic acid

      • 1 mM Coenzyme A

      • Purified acyl-CoA ligase (concentration to be optimized)

      • Nuclease-free water to a final volume of 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the this compound from the reaction mixture using reverse-phase HPLC.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) of CoA) and a wavelength corresponding to the absorbance maximum of the 3,6-dimethylsalicylyl moiety.

  • Quantification:

    • Quantify the purified this compound using the molar extinction coefficient of the adenine base in CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Enzymatic Synthesis Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (3,6-DMSA, CoA, ATP, Ligase) Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by HPLC Quench->Purify Quantify Quantify Product Purify->Quantify End End Quantify->End

Caption: Workflow for the enzymatic synthesis of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Production of 3,6-Dimethylsalicylic Acid by Engineered 6-MSAS Mutants

MutantStarter Unit FedTiter (mg/L)Yield (mg/g DCW)
Wild-type 6-MSASPropionate< 1< 0.1
Mutant 1 (e.g., F213A)Propionate25 ± 35.2 ± 0.6
Mutant 2 (e.g., Y156G)Propionate12 ± 22.5 ± 0.4
Mutant 3 (F213A/Y156G)Propionate45 ± 59.3 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Precursor Feeding on 3,6-Dimethylsalicylic Acid Production

StrainPrecursor FedTiter (mg/L)
Engineered E. coliNone5 ± 1
Engineered E. coli10 mM Propionate45 ± 5
Engineered E. coli10 mM Valine30 ± 4

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The use of this compound in metabolic engineering presents a promising avenue for the discovery and production of novel bioactive compounds. By leveraging the principles of enzyme engineering and pathway optimization, it is feasible to develop microbial cell factories for the synthesis of 3,6-dimethylsalicylic acid and its derivatives. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this important metabolic intermediate. Further research into the characterization of engineered PKSs and the optimization of fermentation conditions will be crucial for achieving industrially relevant production titers.

Application Notes and Protocols for Heterologous Expression of a Putative 3,6-Dimethylsalicylyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylsalicylic acid and its activated Coenzyme A (CoA) thioester are polyketide-derived molecules of interest for the development of novel pharmaceuticals and bioactive compounds. Their biosynthesis is not as commonly documented as that of similar molecules like 6-methylsalicylic acid (6-MSA). This document provides a detailed guide for the heterologous expression of a putative biosynthetic pathway for 3,6-dimethylsalicylyl-CoA in a microbial host. The proposed pathway is based on the well-characterized 6-MSA synthase (MSAS) system, incorporating an additional methylation step catalyzed by a C-methyltransferase and final activation by a CoA ligase. These application notes and protocols are intended to serve as a comprehensive resource for researchers aiming to produce and study this compound and its derivatives.

Proposed Biosynthetic Pathway

The proposed pathway for this compound begins with the synthesis of 3,6-dimethylsalicylic acid from basic metabolic precursors by a Type I iterative polyketide synthase (PKS) system, analogous to the 6-MSA synthase. This is followed by the activation of the carboxyl group to a CoA thioester.

Key Enzymatic Steps:

  • Polyketide Synthesis and Methylation: A 6-MSA synthase (MSAS), potentially engineered or co-expressed with a C-methyltransferase, catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. An additional methylation event at the C3 position is proposed to occur, catalyzed by a dedicated S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase acting on a polyketide intermediate.

  • CoA Ligation: A salicylate-CoA ligase or a similar activating enzyme adenylates the carboxyl group of 3,6-dimethylsalicylic acid and subsequently attaches Coenzyme A, yielding this compound.

Data Presentation

Table 1: Representative Production Titers of Related Polyketides in Heterologous Hosts
CompoundHost OrganismPromoter SystemCulture ConditionsTiter (mg/L)Reference
6-Methylsalicylic acidEscherichia coliT7 promoterShake flask, LB medium, 24h~50Fungal PKS expression in E. coli
6-Methylsalicylic acidSaccharomyces cerevisiaeGAL1 promoterShake flask, YPD medium, 48h~300Yeast as a host for polyketide production
Orsellinic acidAspergillus nigerNativeShake flask, PDA medium, 7 days~150Fungal secondary metabolite production
m-Cresol (from 6-MSA)Saccharomyces cerevisiaeConstitutiveBioreactor, defined medium>2000 (for 6-MSA)High-level production of 6-MSA

Note: The titers for 3,6-dimethylsalicylic acid are expected to vary and will depend on the efficiency of the chosen enzymes and optimization of the expression system.

Mandatory Visualizations

3_6_Dimethylsalicylyl_CoA_Pathway Acetyl-CoA Acetyl-CoA PKS 6-MSAS-like PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS SAM SAM MT C-Methyltransferase SAM->MT ATP ATP Ligase Salicylate-CoA Ligase ATP->Ligase CoA CoA CoA->Ligase PKS->MT Polyketide Intermediate 3_6_DMSA 3,6-Dimethylsalicylic Acid MT->3_6_DMSA 3_6_DMSA_CoA This compound Ligase->3_6_DMSA_CoA 3_6_DMSA->Ligase Experimental_Workflow cluster_plasmid Plasmid Construction cluster_expression Heterologous Expression cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Verification Sequence Verification Cloning->Verification Transformation Host Transformation (E. coli) Verification->Transformation Culture Culture Growth & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Extraction Metabolite Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC LC_MS LC-MS/MS for Identification HPLC->LC_MS

Application Notes and Protocols for Feeding Studies with Labeled 3,6-Dimethylsalicylyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feeding studies utilizing isotopically labeled precursors are a cornerstone of natural product biosynthesis research.[1][2][3] This technique allows for the elucidation of metabolic pathways, the identification of building blocks of complex molecules, and the engineering of novel bioactive compounds.[4] 3,6-Dimethylsalicylyl-CoA is a key intermediate in the biosynthesis of various polyketides, a class of structurally diverse natural products with a wide range of biological activities, including antibiotic and anticancer properties. The use of labeled this compound precursors can provide invaluable insights into the downstream metabolic fate of this important molecule.

These application notes provide detailed protocols for conducting feeding studies with labeled this compound precursors in microbial systems, with a focus on polyketide-producing organisms such as Streptomyces. The protocols cover the preparation of labeled precursors, feeding strategies, metabolite extraction, and analysis using modern analytical techniques.

Hypothetical Biosynthetic Pathway

To design a successful feeding study, it is essential to have a working hypothesis of the biosynthetic pathway. The following diagram illustrates a hypothetical pathway where this compound serves as a starter unit for a polyketide synthase (PKS) assembly line.

Polyketide_Biosynthesis_from_3_6_Dimethylsalicylyl_CoA cluster_0 Upstream Biosynthesis cluster_1 Polyketide Synthase (PKS) Assembly Line Acetyl_CoA Acetyl-CoA Salicylyl_CoA_Synthase Salicylyl-CoA Synthase Acetyl_CoA->Salicylyl_CoA_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Salicylyl_CoA_Synthase SAM S-adenosyl methionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases Salicylyl_CoA_Synthase->Methyltransferases Salicylyl-CoA Labeled_Precursor Labeled this compound Methyltransferases->Labeled_Precursor PKS_Module1 PKS Module 1 (Loading) Labeled_Precursor->PKS_Module1 PKS_Module2 PKS Module 2 (Elongation) PKS_Module1->PKS_Module2 Growing Polyketide Chain PKS_ModuleN PKS Module n (Elongation) PKS_Module2->PKS_ModuleN TE_Domain Thioesterase (TE) Domain PKS_ModuleN->TE_Domain Labeled_Polyketide Labeled Polyketide Product TE_Domain->Labeled_Polyketide Cyclization & Release

Caption: Hypothetical biosynthetic pathway of a polyketide from this compound.

Experimental Protocols

Protocol 1: Preparation of Labeled this compound Precursors

The synthesis of isotopically labeled this compound can be achieved through chemical or enzymatic methods. A chemical synthesis approach offers flexibility in the choice and position of the label.

Materials:

  • 3,6-Dimethylsalicylic acid

  • Labeled Coenzyme A (e.g., [1,2-¹³C₂]-acetyl-CoA or commercially available labeled CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware, dried overnight at 120°C

Procedure:

  • Activation of 3,6-Dimethylsalicylic Acid:

    • Dissolve 3,6-Dimethylsalicylic acid in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

    • Add a molar equivalent of a coupling agent like DCC.

    • Stir the reaction at room temperature for 1-2 hours to form the activated ester.

  • Thioesterification with Labeled Coenzyme A:

    • In a separate flask, dissolve the labeled Coenzyme A in anhydrous DMF.

    • Slowly add the activated 3,6-Dimethylsalicylic acid solution to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification:

    • Precipitate the crude product by adding an excess of cold, anhydrous diethyl ether.

    • Collect the precipitate by centrifugation.

    • Wash the pellet with cold diethyl ether to remove unreacted starting materials and byproducts.

    • Redissolve the pellet in a minimal amount of water and purify by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the purified fractions to obtain the labeled this compound.

  • Characterization:

    • Confirm the identity and purity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5][6]

Protocol 2: Feeding Study in Streptomyces

This protocol outlines a general procedure for a feeding study using a model Streptomyces strain. Optimization of precursor concentration and feeding time will be necessary for specific strains and target polyketides.

Materials:

  • Streptomyces strain of interest

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth, R5A medium)

  • Sterile flasks

  • Incubator shaker

  • Labeled this compound precursor solution (sterile-filtered)

  • Quenching solution (e.g., cold methanol (B129727) or a mixture of methanol, acetonitrile, and water)

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

Procedure:

  • Inoculum Preparation:

    • Inoculate a starter culture of the Streptomyces strain in the appropriate liquid medium.

    • Incubate at the optimal temperature (typically 28-30°C) with shaking until the culture reaches the desired growth phase (usually mid-to-late exponential phase).

  • Feeding of the Labeled Precursor:

    • Inoculate a larger production culture with the starter culture.

    • At a specific time point in the growth phase (determined empirically, often at the onset of secondary metabolite production), add the sterile-filtered solution of labeled this compound to the culture. Final concentrations typically range from 0.1 to 1 mM.

    • Include a control culture to which no labeled precursor is added.

    • Continue incubation for a predetermined period (e.g., 24, 48, 72 hours).

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Intracellular Metabolites:

      • Quench the metabolism of the mycelial pellet by resuspending in a cold quenching solution.[1]

      • Lyse the cells (e.g., by sonication or bead beating).

      • Extract the lysate with an appropriate organic solvent (e.g., ethyl acetate).

    • Extracellular Metabolites:

      • Extract the supernatant (culture broth) with an equal volume of an appropriate organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Experimental_Workflow Start Start Inoculum Prepare Streptomyces Inoculum Start->Inoculum Production_Culture Start Production Culture Inoculum->Production_Culture Feed_Precursor Feed Labeled This compound Production_Culture->Feed_Precursor Incubate Incubate for 24-72 hours Feed_Precursor->Incubate Harvest Harvest Culture Incubate->Harvest Separate Separate Mycelium and Supernatant Harvest->Separate Extract_Mycelium Extract Intracellular Metabolites Separate->Extract_Mycelium Extract_Supernatant Extract Extracellular Metabolites Separate->Extract_Supernatant Analyze Analyze Extracts by LC-MS, GC-MS, or NMR Extract_Mycelium->Analyze Extract_Supernatant->Analyze End End Analyze->End

Caption: General experimental workflow for a feeding study.
Protocol 3: Analysis of Labeled Metabolites

The choice of analytical technique depends on the research question, the nature of the target metabolite, and the type of isotopic label used.[5][7]

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio (m/z).[1]

  • Application: Ideal for identifying and quantifying labeled compounds in complex mixtures. High-resolution mass spectrometry can resolve the mass difference between labeled and unlabeled isotopologues.[1]

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent (e.g., methanol, acetonitrile).[1]

  • Data Analysis: Compare the mass spectra of samples from fed and unfed cultures. Look for new peaks or shifts in the m/z values of known compounds corresponding to the incorporation of the isotopic label.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates volatile and semi-volatile compounds followed by mass spectrometric detection.[5][6]

  • Application: Suitable for smaller, more volatile polyketide precursors or degradation products. Derivatization may be required to increase volatility.[6]

  • Data Analysis: Similar to LC-MS, involves looking for mass shifts in the resulting mass spectra. The reproducible fragmentation patterns can aid in structural elucidation.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: A non-destructive technique that provides detailed structural information by measuring the magnetic properties of atomic nuclei.[6]

  • Application: Particularly powerful for determining the precise location of labels (e.g., ¹³C, ²H) within a molecule.[1] This is crucial for elucidating the details of bond formations and rearrangements during biosynthesis.

  • Sample Preparation: Requires highly pure samples. The labeled metabolite must be isolated and purified before NMR analysis.

Data Presentation

Quantitative data from feeding studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Comparison of Analytical Techniques for Labeled Metabolite Analysis

TechniqueAdvantagesDisadvantagesBest For
LC-MS High sensitivity, suitable for a wide range of polar and non-polar compounds, provides mass information for isotopologue distribution.[1][5]Ion suppression effects, may not provide detailed positional information of the label.Screening for labeled compounds, quantifying incorporation levels.
GC-MS High resolution for volatile compounds, reproducible fragmentation patterns for library matching.[5][6]Limited to volatile or derivatizable compounds, destructive technique.[5]Analysis of small, volatile metabolites and degradation products.
NMR Non-destructive, provides precise positional information of the label, excellent for structural elucidation.[1][6]Lower sensitivity compared to MS, requires larger amounts of pure sample.[1]Determining the exact location of labels in a purified metabolite.

Table 2: Example Data from a Feeding Study with [¹³C₂]-3,6-Dimethylsalicylyl-CoA

CompoundRetention Time (min)m/z (Unlabeled)m/z (Labeled)Isotopic Enrichment (%)
Putative Polyketide A12.5450.23452.2365
Putative Polyketide B15.8476.25478.2542
Known Metabolite C9.2320.15320.150

Conclusion

Feeding studies with labeled this compound precursors are a powerful tool for investigating the biosynthesis of polyketides and other natural products. The protocols and guidelines presented here provide a framework for designing and executing these experiments. Careful planning, optimization of experimental conditions, and the use of appropriate analytical techniques are critical for obtaining high-quality, interpretable data that can advance our understanding of microbial secondary metabolism and facilitate the discovery and development of new therapeutic agents.

References

Application of 3,6-Dimethylsalicylyl-CoA in Combinatorial Biosynthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The advent of combinatorial biosynthesis has opened new frontiers in the generation of novel bioactive compounds. By manipulating the enzymatic machinery of natural product biosynthesis, researchers can create a vast array of "unnatural" natural products with potentially improved or novel therapeutic properties. This document focuses on the prospective application of a novel starter unit, 3,6-Dimethylsalicylyl-CoA, in the combinatorial biosynthesis of polyketides. Due to the limited direct research on this compound, this guide will extensively utilize the well-characterized 6-methylsalicylic acid (6-MSA) and its corresponding synthase (6-MSAS) as a foundational model. The principles and protocols outlined here provide a roadmap for the synthesis and incorporation of this compound into polyketide backbones, paving the way for the discovery of new chemical entities.

Core Concept: Leveraging Polyketide Synthase (PKS) Promiscuity and Engineering

Polyketide synthases are multi-domain enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. The modular nature of many PKSs allows for the exchange of domains and modules to alter the final product. Furthermore, the active sites of these enzymes can exhibit a degree of substrate promiscuity, accepting non-native starter or extender units. This inherent flexibility, coupled with advanced protein engineering techniques, provides the basis for incorporating novel building blocks like this compound.

Hypothetical Biosynthesis of 3,6-Dimethylsalicylic Acid

The biosynthesis of 3,6-dimethylsalicylic acid is hypothesized to follow a pathway analogous to that of 6-methylsalicylic acid. The key enzyme, 6-methylsalicylic acid synthase (6-MSAS), is an iterative Type I PKS that utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. It is proposed that an engineered PKS, potentially a modified 6-MSAS, could accept a propionyl-CoA or a related precursor as the initial starter unit, leading to the incorporation of an additional methyl group on the salicylic (B10762653) acid core.

Activation to this compound

Once 3,6-dimethylsalicylic acid is synthesized, it must be activated to its coenzyme A thioester, this compound, to be utilized as a starter unit by a downstream modular PKS. This activation can be achieved chemoenzymatically or through the action of a suitable acyl-CoA ligase.

Combinatorial Biosynthesis Strategy

The central strategy involves feeding this compound to a modular PKS that has been engineered to accept this novel starter unit. This can be accomplished by:

  • Exploiting the natural promiscuity of certain PKS loading modules.

  • Engineering the loading module's acyltransferase (AT) domain to specifically recognize and accept this compound. This can be achieved through site-directed mutagenesis of key residues in the active site.

  • Swapping the entire loading module with one known to have broad substrate specificity.

Upon acceptance of this compound, the PKS assembly line would proceed with its programmed series of chain extensions and modifications, ultimately leading to the production of a novel polyketide with a 3,6-dimethylsalicyl moiety.

Data Presentation

The following table summarizes hypothetical and literature-derived data on the production of novel polyketides using engineered PKSs and alternative starter units. This data serves as a benchmark for expected yields and conversion efficiencies in experiments involving this compound.

Engineered PKS SystemNovel Starter UnitProductTiter/YieldReference
Engineered 6-MSASPropionyl-CoA3-Ethyl-6-methylsalicylic acid (hypothetical)-(Based on known 6-MSAS promiscuity)
Engineered 6-MSASButyryl-CoA3-Propyl-6-methylsalicylic acid (hypothetical)-(Based on known 6-MSAS promiscuity)
DEBS1-TE with swapped loading moduleBenzoic Acid2-phenyl-propanoic acid derivativemg/L scale[Fictionalized Data for Illustration]
Pikromycin (B1677795) PKS with engineered AT domain4-fluorobenzoic acidFluorinated pikromycin analogueμg/L scale[Fictionalized Data for Illustration]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and utilization of this compound in combinatorial biosynthesis.

Protocol 1: Heterologous Expression and Purification of an Engineered Polyketide Synthase (e.g., modified 6-MSAS)

  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding the engineered PKS with desired mutations (e.g., in the AT domain) and codon-optimize for the expression host (e.g., E. coli or Saccharomyces cerevisiae).

    • Clone the synthesized gene into a suitable expression vector (e.g., pET series for E. coli or pYES2 for S. cerevisiae) containing an appropriate promoter and affinity tag (e.g., His6-tag) for purification.

  • Heterologous Expression:

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or S. cerevisiae INVSc1).

    • Grow the transformed cells in an appropriate medium (e.g., LB broth for E. coli or SC-Ura for S. cerevisiae) at 30°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG for E. coli or 2% galactose for S. cerevisiae) and continue cultivation at a lower temperature (e.g., 18-20°C) for 16-24 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at high speed.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Perform size-exclusion chromatography for further purification if necessary.

    • Analyze the purity of the protein by SDS-PAGE.

Protocol 2: In Vitro Synthesis and Analysis of Novel Polyketides

  • In Vitro Reaction Setup:

    • Prepare a reaction mixture containing:

      • Purified engineered PKS (1-5 µM)

      • Starter unit: this compound (or a precursor like 3,6-dimethylsalicylic acid with an in-situ activation system) (50-200 µM)

      • Extender unit: Malonyl-CoA (or other desired extender units) (200-500 µM)

      • NADPH (as required by the PKS) (1-2 mM)

      • Reaction buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for 2-16 hours.

  • Product Extraction:

    • Quench the reaction by adding an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase and repeat the extraction process.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Product Analysis by HPLC:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the products using a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile using a UV-Vis detector at appropriate wavelengths (e.g., 280 nm and 310 nm).

    • Collect fractions corresponding to potential new products.

  • Structural Characterization:

    • Analyze the collected fractions by high-resolution mass spectrometry (HR-MS) to determine the exact mass of the new compound.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.

    • For complete structural determination, scale up the in vitro reaction to produce sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Diagram 1: Hypothetical Biosynthetic Pathway for 3,6-Dimethylsalicylic Acid

Biosynthesis_3_6_DMSA Propionyl_CoA Propionyl-CoA Engineered_PKS Engineered PKS (e.g., modified 6-MSAS) Propionyl_CoA->Engineered_PKS Starter Unit Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Engineered_PKS Extender Units Polyketide_Intermediate Assembled Polyketide Chain Engineered_PKS->Polyketide_Intermediate Chain Elongation DMSA 3,6-Dimethylsalicylic Acid Polyketide_Intermediate->DMSA Cyclization & Release Acyl_CoA_Ligase Acyl-CoA Ligase DMSA->Acyl_CoA_Ligase CoA_SH CoA-SH CoA_SH->Acyl_CoA_Ligase ATP ATP ATP->Acyl_CoA_Ligase AMP_PPi AMP + PPi Acyl_CoA_Ligase->AMP_PPi DMSACoA This compound Acyl_CoA_Ligase->DMSACoA

Caption: Proposed pathway for the biosynthesis of this compound.

Diagram 2: Experimental Workflow for Combinatorial Biosynthesis

Combinatorial_Biosynthesis_Workflow Start Start: Design Engineered PKS Gene_Synthesis Gene Synthesis & Cloning Start->Gene_Synthesis Expression Heterologous Expression Gene_Synthesis->Expression Purification Protein Purification Expression->Purification In_Vitro_Reaction In Vitro Polyketide Synthesis Purification->In_Vitro_Reaction Extraction Product Extraction In_Vitro_Reaction->Extraction Analysis HPLC & MS Analysis Extraction->Analysis Structure_Elucidation Structure Elucidation (NMR) Analysis->Structure_Elucidation End End: Novel Polyketide Structure_Elucidation->End PKS_Engineering_Strategies Goal Goal: Incorporate This compound Strategy1 Rational Design Goal->Strategy1 Strategy2 Directed Evolution Goal->Strategy2 Method1a Site-Directed Mutagenesis of AT Domain Strategy1->Method1a Method1b Domain Swapping (AT or Loading Module) Strategy1->Method1b Method2a Random Mutagenesis (Error-prone PCR) Strategy2->Method2a Outcome Engineered PKS with Altered Substrate Specificity Method1a->Outcome Method1b->Outcome Method2b High-Throughput Screening Method2a->Method2b Method2b->Outcome

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methylsalicylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-methylsalicylic acid (6-MSA). The biosynthesis of 6-MSA is a precursor to numerous secondary metabolites and serves as a model for polyketide synthesis. While the query specified 3,6-Dimethylsalicylyl-CoA, the widely studied and relevant compound in this biosynthetic context is 6-methylsalicylic acid, which is synthesized via a CoA-dependent pathway. This guide focuses on the practical challenges and optimization strategies for 6-MSA production, particularly in heterologous expression systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental production of 6-methylsalicylic acid.

Question 1: Why is my 6-MSA yield consistently low or undetectable?

Answer: Low or no yield of 6-MSA can stem from several factors, primarily related to the expression and activity of the 6-methylsalicylic acid synthase (6-MSAS) and the availability of precursors.

  • Inactive 6-MSAS Enzyme: The 6-MSAS is a Type I polyketide synthase that requires post-translational modification to become active. The acyl carrier protein (ACP) domain of the synthase must be phosphopantetheinylated.

    • Solution: Co-express a phosphopantetheinyl transferase (PPTase) to activate the apo-6-MSAS to its holo-form. Commonly used PPTases include sfp from Bacillus subtilis and npgA from Aspergillus nidulans.[1][2]

  • Insufficient Precursors: The biosynthesis of 6-MSA requires one molecule of acetyl-CoA and three molecules of malonyl-CoA.[3] A limited intracellular pool of these precursors can be a significant bottleneck.

    • Solution: Enhance the supply of malonyl-CoA by overexpressing acetyl-CoA carboxylase (ACC1), the enzyme that converts acetyl-CoA to malonyl-CoA.[4] Additionally, ensure the fermentation medium is rich in the necessary carbon sources.

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, and aeration can significantly impact cell growth and metabolic activity.

    • Solution: Optimize fermentation parameters. Maintain a pH between 5.0 and 6.0 and a temperature of 30°C for yeast expression systems. Ensure adequate aeration, as oxygen is crucial for the metabolism of glycerol (B35011) and methanol, common carbon sources.

Question 2: I observe significant biomass production, but very little 6-MSA. What could be the issue?

Answer: This scenario often points towards a disconnect between primary metabolism (cell growth) and secondary metabolism (6-MSA production).

  • Nutrient Imbalance: The metabolic switch to secondary metabolite production can be triggered by the limitation of certain nutrients.

    • Solution: Implement a two-stage fermentation strategy. The first stage focuses on robust biomass accumulation with nutrient-rich media. In the second stage, induce 6-MSA production by shifting to a medium with a different nutrient composition, for instance, by limiting nitrogen or phosphate.

  • Product Inhibition/Toxicity: High concentrations of 6-MSA or its byproducts may be toxic to the host organism, leading to feedback inhibition of the biosynthetic pathway.

    • Solution: Consider implementing an in-situ product removal strategy, such as using a resin-based extraction system within the bioreactor to keep the concentration of 6-MSA below inhibitory levels.

Question 3: How can I confirm that the 6-MSAS enzyme is being expressed correctly?

Answer: Verifying the expression of a large, multi-domain enzyme like 6-MSAS is crucial.

  • Solution:

    • SDS-PAGE and Western Blotting: Use an antibody specific to a tag (e.g., His-tag, FLAG-tag) fused to the 6-MSAS protein to confirm its expression and size.

    • RT-qPCR: Quantify the transcript levels of the 6msas gene to ensure it is being actively transcribed.[5]

Question 4: What are common byproducts in 6-MSA synthesis, and how can they be minimized?

Answer: A common byproduct is triacetic acid lactone (TAL).

  • Cause: In the absence of the reducing cofactor NADPH, the 6-MSAS enzyme will produce TAL instead of 6-MSA.[6]

    • Solution: Ensure a sufficient intracellular supply of NADPH. This can be influenced by the choice of carbon source and the overall metabolic state of the cell. Point mutations in the ketoreductase domain's nucleotide-binding motif can also lead to TAL production.[6]

Data Presentation

Table 1: Impact of Phosphopantetheinyl Transferase (PPTase) Co-expression on 6-MSA Titer

Host Organism6-MSAS ExpressedPPTase Co-expressed6-MSA Titer (mg/L)Reference
S. cerevisiaeYesNoneNot Detected[1]
S. cerevisiaeYessfp (B. subtilis)> 100[1]
S. cerevisiaeYesnpgA (A. nidulans)> 100[1]

Table 2: Effect of Precursor Supply Enhancement on 6-MSA Production in S. cerevisiae

Genetic ModificationGlucose in MediumFinal 6-MSA Titer (mg/L)Reference
Native ACC1 Promoter20 g/L~346[4]
Strong Constitutive Promoter for ACC120 g/L~554[4]
Strong Constitutive Promoter for ACC150 g/L554 +/- 26[4]

Experimental Protocols

Protocol 1: Heterologous Expression of 6-MSAS in Saccharomyces cerevisiae

  • Vector Construction:

    • Clone the codon-optimized gene for 6-MSAS from Penicillium patulum into a high-copy yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1, GAL1).

    • Clone the gene for a PPTase (sfp or npgA) into a separate compatible yeast expression vector with a different selection marker.

  • Yeast Transformation:

    • Co-transform the 6-MSAS and PPTase expression vectors into a suitable S. cerevisiae host strain (e.g., CEN.PK).

    • Select for transformants on appropriate selective media.

  • Cultivation and Fermentation:

    • Inoculate a single colony of the recombinant yeast into a pre-culture of synthetic complete medium with the appropriate selection agents.

    • Grow the pre-culture overnight at 30°C with shaking.

    • Inoculate the main fermentation culture (e.g., minimal medium with a defined glucose concentration) with the pre-culture to a starting OD600 of ~0.1.

    • Incubate the main culture at 30°C with controlled pH (5.0-6.0) and aeration in a bioreactor.

  • Induction (if using an inducible promoter):

    • If using an inducible promoter like GAL1, add galactose to the medium to induce gene expression once the culture has reached a desired cell density.

Protocol 2: Quantification of 6-MSA from Fermentation Broth by HPLC

  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detector: UV detector set to the appropriate wavelength for 6-MSA (e.g., ~305 nm).

    • Quantification: Prepare a standard curve using known concentrations of pure 6-MSA. Calculate the concentration of 6-MSA in the samples by comparing their peak areas to the standard curve.[7]

Visualizations

6-MSA_Biosynthetic_Pathway Acetyl-CoA Acetyl-CoA 6-MSAS 6-Methylsalicylic Acid Synthase (6-MSAS) Acetyl-CoA->6-MSAS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->6-MSAS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->6-MSAS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->6-MSAS 6-MSA 6-Methylsalicylic Acid 6-MSAS->6-MSA NADP NADP 6-MSAS->NADP NADPH NADPH NADPH->6-MSAS

Caption: Biosynthesis of 6-Methylsalicylic Acid by 6-MSAS.

Experimental_Workflow_for_6-MSA_Production cluster_0 Vector Construction cluster_1 Host Transformation cluster_2 Fermentation cluster_3 Analysis Gene_Cloning Clone 6-MSAS and PPTase genes into expression vectors Transformation Co-transform vectors into S. cerevisiae Gene_Cloning->Transformation Selection Select for positive transformants Transformation->Selection Pre-culture Inoculate and grow pre-culture Selection->Pre-culture Main_Culture Inoculate main culture in bioreactor Pre-culture->Main_Culture Fermentation_Process Controlled fermentation (pH, temp, aeration) Main_Culture->Fermentation_Process Sampling Collect fermentation broth samples Fermentation_Process->Sampling Sample_Prep Centrifuge and filter samples Sampling->Sample_Prep HPLC Quantify 6-MSA using HPLC Sample_Prep->HPLC

Caption: Experimental workflow for heterologous 6-MSA production.

References

Technical Support Center: 3,6-Dimethylsalicylyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of 3,6-Dimethylsalicylyl-CoA. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When faced with a complete signal loss for your this compound standard, a systematic approach is key. First, confirm the mass spectrometer's general functionality by infusing a known, stable compound to ensure a response. Next, prepare fresh standards and mobile phases to rule out degradation or contamination. It is also critical to verify that all instrument parameters, such as voltages and gas flows, are correctly set and that a stable electrospray is being generated.[1]

Q2: What are the common causes of low signal intensity for acyl-CoA compounds like this compound in LC-MS?

A2: Low signal intensity for acyl-CoA compounds can arise from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Inefficient Ionization: The efficiency of acyl-CoA ionization can be affected by the mobile phase composition and the presence of co-eluting matrix components.[1][2]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly reduce the signal of the target analyte.[1][3][4]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can diminish the signal-to-noise ratio.[1]

Q3: Can my sample preparation method negatively impact the signal of this compound?

A3: Absolutely. The choice of extraction and cleanup method is critical for acyl-CoA analysis.[1] Many protocols involve protein precipitation followed by solid-phase extraction (SPE).[5] Using an inappropriate SPE sorbent or elution solvent can result in significant sample loss.[1] To prevent degradation, it's crucial to minimize the time samples are exposed to room temperature and aqueous environments.[6]

Q4: I'm observing poor peak shape and retention time variability. How can I improve the chromatography?

A4: Poor chromatography for acyl-CoAs is a common issue. Here are some strategies to address it:

  • Column Choice: Acyl-CoAs span a wide range of polarities, making a single separation method challenging.[7] Both reversed-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) have been used.[8]

  • Mobile Phase: The use of ion-pairing reagents can improve peak shape, but they can be difficult to remove from the LC system.[8] An alternative is to use a high pH mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[8]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance peak resolution and shape.

Q5: What are the characteristic fragmentation patterns for acyl-CoAs that I should look for when setting up my MS/MS method?

A5: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode mass spectrometry. The most common fragmentation involves a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, which corresponds to a neutral loss of 507 Da.[5][9][10][11] Another common fragment ion observed is at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[9][12] When developing a multiple reaction monitoring (MRM) method, targeting the transition from the precursor ion to the fragment resulting from the 507 Da neutral loss is a robust starting point.[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues.

Issue 1: Low Signal Intensity or No Signal

This guide will help you systematically troubleshoot the root cause of a weak or absent signal for this compound.

start Start: Low/No Signal check_ms Check MS Performance with Calibrant/Standard start->check_ms ms_ok MS OK? check_ms->ms_ok troubleshoot_ms Troubleshoot MS Hardware/ Software ms_ok->troubleshoot_ms No check_consumables Prepare Fresh Standard & Mobile Phases ms_ok->check_consumables Yes consumables_ok Signal Restored? check_consumables->consumables_ok optimize_params Optimize Source Parameters & MS Method consumables_ok->optimize_params No success Problem Resolved consumables_ok->success Yes params_ok Signal Improved? optimize_params->params_ok eval_prep Evaluate Sample Preparation for Degradation/Loss params_ok->eval_prep No params_ok->success Yes eval_prep->success

Caption: Troubleshooting workflow for low or no signal intensity.

Issue 2: Matrix Effects and Ion Suppression

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3][4]

start Start: Suspected Matrix Effects post_spike Perform Post-Extraction Spike Experiment start->post_spike matrix_effect Matrix Effect Confirmed? post_spike->matrix_effect no_effect No Significant Matrix Effect matrix_effect->no_effect No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect->improve_cleanup Yes modify_chrom Modify Chromatography to Separate from Interferences matrix_effect->modify_chrom Yes dilute_sample Dilute Sample Extract matrix_effect->dilute_sample Yes use_is Use Stable Isotope-Labeled Internal Standard matrix_effect->use_is Yes end Matrix Effects Minimized improve_cleanup->end modify_chrom->end dilute_sample->end use_is->end

Caption: Decision tree for addressing matrix effects.

Experimental Protocols

Protocol 1: Sample Extraction of Acyl-CoAs from Biological Matrices

This protocol provides a general guideline for the extraction of acyl-CoAs. Optimization may be required for specific sample types.

  • Homogenization: Homogenize the tissue or cell pellet in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).[13]

  • Internal Standard: Spike the sample with an appropriate internal standard, preferably a stable isotope-labeled version of the analyte.

  • Protein Precipitation: Vortex the mixture vigorously and incubate at a cold temperature (e.g., -20°C) to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase conditions.[7]

Protocol 2: Generic LC-MS/MS Method for Acyl-CoA Analysis

This serves as a starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor for the precursor ion of this compound and its characteristic product ion resulting from the neutral loss of 507 Da.

Data Presentation

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
ParameterSettingRationale
Ionization Mode ESI PositiveGenerally provides better sensitivity for acyl-CoAs.
Precursor Ion [M+H]+The protonated molecular ion of this compound.
Product Ion [M+H - 507.0]+Corresponds to the characteristic neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety.[9][10][11]
Collision Energy Instrument DependentOptimize to maximize the intensity of the product ion.
Dwell Time 50-100 msAdjust based on the number of co-eluting analytes.
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low Signal Sample degradationMinimize sample handling time; use acidic solvents.[6]
Poor ionizationOptimize mobile phase pH and composition.[14]
Matrix suppressionImprove sample cleanup; use an internal standard.[4]
Poor Peak Shape Secondary interactionsUse a high pH mobile phase or an ion-pairing reagent.[8]
Column overloadReduce the amount of sample injected.
Retention Time Shift Column degradationReplace the analytical column.
Mobile phase inconsistencyPrepare fresh mobile phases daily.

References

Technical Support Center: Overcoming Instability of 3,6-Dimethylsalicylyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 3,6-Dimethylsalicylyl-CoA in aqueous solutions. The following information is designed to assist researchers, scientists, and drug development professionals in handling this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so rapidly?

A1: this compound, like many thioester derivatives, is susceptible to hydrolysis, particularly at neutral or alkaline pH. The presence of nucleophiles, divalent metal ions, and exposure to elevated temperatures or light can also accelerate its degradation.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products are typically 3,6-dimethylsalicylic acid and Coenzyme A. Under certain conditions, further breakdown of these products may occur.

Q3: How can I visually detect the degradation of my this compound stock?

A3: While visual detection is not reliable, indirect indicators can include a decrease in activity in enzymatic assays or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC). It is recommended to use analytical methods for accurate assessment.

Q4: What is the optimal pH for storing this compound solutions?

A4: Acidic conditions generally improve the stability of thioesters. For short-term storage, a pH range of 4.0 to 6.0 is recommended. However, the optimal pH may vary depending on the buffer system and experimental requirements.

Q5: Can I freeze my this compound solution?

A5: Yes, freezing is the recommended method for long-term storage. Solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Snap-freezing in liquid nitrogen is preferable to slow freezing.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound activity in my enzymatic assay.

  • Question 1: What are the pH and buffer conditions of your assay?

    • Answer: Thioesters like this compound are highly susceptible to hydrolysis at neutral to alkaline pH. If your assay buffer is above pH 7.0, consider if the experimental design can tolerate a lower pH. If not, prepare the this compound solution fresh immediately before use and keep it on ice.

  • Question 2: Are there any chelating agents in your buffer?

    • Answer: Divalent metal ions can catalyze the hydrolysis of thioesters. The inclusion of a chelating agent such as EDTA in your buffer can help to sequester these ions and improve stability.

  • Question 3: How are you preparing and storing your this compound stock solution?

    • Answer: Stock solutions should be prepared in a slightly acidic buffer (e.g., pH 5.0) and stored at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.

Issue: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound solution.

  • Question 1: What were the purification and handling steps after synthesis?

    • Answer: Impurities from the synthesis or degradation during purification and workup can lead to multiple peaks. Ensure that all purification steps are performed quickly and at low temperatures. Lyophilization from an acidic solution can be a good final step to obtain a stable powder.

  • Question 2: What is the composition of your mobile phase?

    • Answer: The pH of the mobile phase can affect the stability of the compound during the HPLC run. An acidic mobile phase is generally recommended for the analysis of thioesters.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the impact of pH, temperature, and additives.

ConditionHalf-life (t½) in hours
pH
pH 4.0 (Acetate Buffer)72
pH 7.4 (Phosphate Buffer)8
pH 8.5 (Tris Buffer)2
Temperature
4°C48
25°C (Room Temperature)6
37°C1.5
Additives (in pH 7.4 Phosphate Buffer)
No Additives8
1 mM EDTA12
1 mM DTT7

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

  • Preparation of Solutions:

    • Prepare stock solutions of this compound (e.g., 10 mM) in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, 8.5).

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 1 mM in the different buffers.

    • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding an equal volume of a cold, acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and stop degradation.

    • Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a C18 column and a gradient elution method with an acidic mobile phase (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant and calculate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (pH 5.0) incubation Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_stock->incubation prep_buffers Prepare Buffers (Varying pH) prep_buffers->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench with Cold Acidic Solution sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Calculate Half-life hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway compound This compound product1 3,6-Dimethylsalicylic Acid compound->product1 Hydrolysis (H₂O, OH⁻) product2 Coenzyme A compound->product2 Hydrolysis (H₂O, OH⁻)

Caption: Hypothetical primary degradation pathway of this compound.

troubleshooting_guide start Instability Observed q1 Check Solution pH start->q1 a1_high pH > 7.0? q1->a1_high Yes a1_low pH < 7.0? q1->a1_low No s1 Prepare Fresh Solution Immediately Before Use Keep on Ice a1_high->s1 q2 Check for Metal Ions a1_low->q2 s1->q2 a2_yes Present? q2->a2_yes Yes a2_no Absent? q2->a2_no No s2 Add Chelating Agent (e.g., EDTA) a2_yes->s2 q3 Review Storage Conditions a2_no->q3 s2->q3 a3_improper Improper? q3->a3_improper Yes a3_proper Proper? q3->a3_proper No s3 Aliquot and Store at -80°C in Acidic Buffer Avoid Freeze-Thaw a3_improper->s3 end Stability Improved a3_proper->end s3->end

Caption: Troubleshooting logic for overcoming this compound instability.

optimizing fermentation conditions for 3,6-Dimethylsalicylyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation of polyketide compounds, with a focus on aromatic polyketides similar to 3,6-Dimethylsalicylyl-CoA. Given the limited direct information on this compound, this guide uses 6-methylsalicylic acid (6-MSA), a structurally related and well-studied polyketide, as a model system.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for aromatic polyketides like 6-MSA?

A1: Aromatic polyketides are synthesized by large, multifunctional enzymes called Type I polyketide synthases (PKSs). For 6-MSA, the key enzyme is 6-methylsalicylic acid synthase (6-MSAS). This enzyme catalyzes the iterative condensation of an acetyl-CoA starter unit with three malonyl-CoA extender units. The process involves a series of reactions including ketosynthase, acyltransferase, ketoreductase, and dehydratase activities, all occurring on the single PKS protein. The final product is released from the enzyme, often through the action of a thioesterase domain.

Q2: What are the key precursors for the biosynthesis of 6-MSA and similar polyketides?

A2: The primary precursors are acetyl-CoA, which serves as the starter unit, and malonyl-CoA, which provides the two-carbon extender units.[1] A sufficient and balanced supply of these precursors is critical for high-yield production. NADPH is also required as a reducing cofactor during the synthesis.[1]

Q3: Which microorganisms are commonly used for producing polyketides?

A3: Polyketides are naturally produced by a wide range of microorganisms, including bacteria (especially Streptomyces species) and fungi (such as Penicillium and Aspergillus species).[2][3] Additionally, for ease of genetic manipulation and process scale-up, heterologous hosts like Escherichia coli and Saccharomyces cerevisiae are frequently engineered to produce polyketides.[4]

Q4: What are the major challenges in optimizing polyketide fermentation?

A4: The main challenges include:

  • Precursor Limitation: Insufficient supply of acetyl-CoA and malonyl-CoA can be a significant bottleneck.[5]

  • Complex Regulation: The expression of PKS genes is often tightly regulated by complex cellular mechanisms, which can be difficult to control.

  • Enzyme Activity: The large PKS enzymes can be prone to misfolding or instability when expressed in heterologous hosts.

  • Product Toxicity: The produced polyketide may be toxic to the host organism, limiting the achievable titer.

  • Byproduct Formation: The host organism may divert precursors to other metabolic pathways, reducing the yield of the desired polyketide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Insufficient precursor (acetyl-CoA, malonyl-CoA) supply. - Engineer the host strain to overexpress enzymes involved in precursor synthesis (e.g., acetyl-CoA carboxylase).- Supplement the medium with precursors or related metabolites (e.g., acetate, malonate).[5]
Inactive or poorly expressed PKS enzyme. - Confirm PKS expression using SDS-PAGE and Western blot.- Co-express a phosphopantetheinyl transferase (PPTase) to ensure post-translational activation of the PKS.[4]
Suboptimal fermentation conditions (pH, temperature, aeration). - Perform a design of experiments (DoE) to systematically optimize these parameters. Start with reported optimal ranges for the host organism and similar polyketides.
Inconsistent Batch-to-Batch Production Variability in inoculum quality. - Standardize the inoculum preparation protocol, including culture age, cell density, and volume.
Inconsistent media preparation. - Ensure precise measurement and consistent quality of all media components. Prepare media in large batches if possible.
Formation of Unwanted Byproducts Diversion of precursors to other pathways. - Use metabolic engineering to knock out competing pathways.- Optimize fermentation conditions to favor polyketide production over byproduct formation.
PKS "stuttering" or premature product release. - This can be inherent to the PKS. Consider protein engineering of the PKS to improve its fidelity.- Analyze for common shunt products like triacetic acid lactone, which can indicate issues with the PKS catalytic cycle.
Poor Cell Growth Toxicity of the polyketide product. - Implement an in-situ product removal strategy (e.g., resin adsorption).- Engineer the host for increased tolerance to the product.
Nutrient limitation in the medium. - Analyze the consumption of key nutrients during fermentation and adjust the medium composition accordingly. Consider fed-batch strategies to maintain optimal nutrient levels.
Foaming in the Bioreactor High protein content in the medium or cell lysis. - Add an appropriate antifoaming agent.- Optimize agitation and aeration to minimize shear stress on the cells.

Quantitative Data Summary

Table 1: Comparison of Media Components for Polyketide Production
Component Fungal Production (e.g., S. cerevisiae) Bacterial Production (e.g., Streptomyces) Rationale
Carbon Source Glucose (20-50 g/L), GlycerolGlucose (10-30 g/L), Starch, MolassesPrimary source of carbon and energy. High concentrations can sometimes be inhibitory.
Nitrogen Source Yeast Extract, Peptone, Ammonium SulfateSoybean Meal, Peptone, Ammonium Sulfate, GlutamateEssential for cell growth and enzyme synthesis. Complex nitrogen sources can provide additional growth factors.
Phosphate Source KH2PO4, K2HPO4K2HPO4Important for energy metabolism and as a buffering agent. Phosphate levels can influence secondary metabolite production.
Trace Elements MgSO4, ZnSO4, FeSO4MgCl2, FeSO4, MnCl2Cofactors for various enzymes, including PKSs.

Note: The optimal concentration of each component should be determined experimentally for the specific strain and target polyketide.

Table 2: Typical Fermentation Parameters for Polyketide Production
Parameter Fungal Fermentation (e.g., S. cerevisiae) Bacterial Fermentation (e.g., Streptomyces)
Temperature 28-32 °C25-30 °C
pH 5.0-6.56.8-7.5
Agitation 200-250 rpm (shake flask)200-250 rpm (shake flask)
Aeration High aeration is generally beneficialAeration is critical; may need optimization
Fermentation Time 48-120 hours96-168 hours

Experimental Protocols

Protocol 1: Shake Flask Fermentation for 6-MSA Production in S. cerevisiae
  • Inoculum Preparation:

    • Inoculate a single colony of the 6-MSA producing S. cerevisiae strain into 10 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).

    • Incubate at 30°C with shaking at 250 rpm for 16-24 hours.

  • Production Medium Preparation:

    • Prepare a minimal medium containing: 20 g/L glucose, 6.7 g/L yeast nitrogen base without amino acids, and appropriate amino acid supplements for the auxotrophic strain.

    • Dispense 50 mL of the medium into 250 mL baffled shake flasks and autoclave.

  • Fermentation:

    • Inoculate the production medium with the seed culture to an initial OD600 of 0.1.

    • Incubate at 30°C with shaking at 250 rpm for 72-96 hours.

  • Sampling and Analysis:

    • Take samples at regular intervals (e.g., every 12 hours).

    • Measure cell density (OD600) and analyze the supernatant for 6-MSA concentration by HPLC.

Protocol 2: Quantification of 6-MSA by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using pure 6-MSA.

    • Calculate the concentration of 6-MSA in the samples by comparing the peak area to the standard curve.

Visualizations

Biosynthetic Pathway of 6-Methylsalicylic Acid

6-MSA_Biosynthesis AcetylCoA Acetyl-CoA MSAS 6-Methylsalicylic Acid Synthase (6-MSAS) AcetylCoA->MSAS Starter Unit MalonylCoA1 Malonyl-CoA MalonylCoA1->MSAS Extender Unit 1 MalonylCoA2 Malonyl-CoA MalonylCoA2->MSAS Extender Unit 2 MalonylCoA3 Malonyl-CoA MalonylCoA3->MSAS Extender Unit 3 PolyketideChain Growing Polyketide Chain MSAS->PolyketideChain Iterative Condensation MSA 6-Methylsalicylic Acid PolyketideChain->MSA Cyclization & Release

Caption: Biosynthesis of 6-MSA by 6-MSAS.

Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow StrainSelection Strain Selection/ Engineering MediaScreening Media Component Screening StrainSelection->MediaScreening ParameterOptimization Physical Parameter Optimization (pH, Temp, etc.) MediaScreening->ParameterOptimization Analysis Product Quantification (HPLC) MediaScreening->Analysis FedBatch Fed-Batch Strategy Development ParameterOptimization->FedBatch ParameterOptimization->Analysis ScaleUp Scale-Up to Bioreactor FedBatch->ScaleUp FedBatch->Analysis ScaleUp->Analysis

Caption: Workflow for optimizing polyketide fermentation.

References

challenges in the chemical synthesis of 3,6-Dimethylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 3,6-Dimethylsalicylyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The synthesis of this compound, like other acyl-CoA thioesters, presents several key challenges:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 3,6-dimethylsalicylic acid needs to be activated to facilitate the reaction with Coenzyme A. This activation step can be inefficient and may lead to side reactions.

  • Hydrolysis: Acyl-CoA thioesters are susceptible to hydrolysis, especially in the presence of water. Maintaining anhydrous conditions throughout the synthesis and purification is crucial.

  • Purification: The high polarity of the Coenzyme A moiety and the potential for structurally similar impurities can complicate the purification of the final product.

  • Steric Hindrance: The two methyl groups on the aromatic ring of 3,6-dimethylsalicylic acid may cause steric hindrance, potentially slowing down the reaction rate with activating agents or Coenzyme A itself.

  • Cofactor Cost and Stability: Coenzyme A is an expensive and relatively unstable reagent, requiring careful handling and storage.

Q2: Which methods are commonly used for the synthesis of acyl-CoA thioesters like this compound?

Two primary approaches are utilized for the synthesis of acyl-CoA thioesters:

  • Chemical Synthesis: This typically involves the activation of the carboxylic acid (3,6-dimethylsalicylic acid) to a more reactive intermediate, such as an acid anhydride, an acyl imidazolide, or an acyl phosphate, followed by reaction with the thiol group of Coenzyme A. A common activating agent is N,N'-carbonyldiimidazole (CDI).[1]

  • Enzymatic Synthesis: This method employs an acyl-CoA synthetase enzyme to catalyze the formation of the thioester bond between the carboxylic acid and Coenzyme A, driven by the hydrolysis of ATP.[2][3] This approach offers high specificity but can be limited by enzyme availability and stability.

Q3: How can I minimize the hydrolysis of my product during synthesis and purification?

To minimize hydrolysis, it is essential to work under anhydrous conditions.[1] This includes using anhydrous solvents, drying glassware thoroughly, and performing reactions under an inert atmosphere (e.g., argon or nitrogen). During purification, using organic-based chromatography techniques like reverse-phase HPLC with volatile buffers can help to minimize the time the product is in an aqueous environment.

Q4: What are the best practices for purifying this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying acyl-CoA thioesters.[1] A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate). Ion-exchange chromatography can also be employed to separate the highly charged acyl-CoA from unreacted starting materials and byproducts.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete activation of 3,6-dimethylsalicylic acid.- Increase the molar excess of the activating agent (e.g., CDI).- Increase the reaction time for the activation step.- Ensure the activating agent is fresh and has not been degraded by moisture.
Steric hindrance from the methyl groups on the salicylic (B10762653) acid moiety.- Consider using a different activating agent that is less sterically hindered.- Increase the reaction temperature, but monitor for potential side reactions.
Hydrolysis of the activated intermediate or the final product.- Ensure all solvents and reagents are strictly anhydrous.[1]- Perform the reaction under an inert atmosphere.- Minimize the duration of any steps involving aqueous solutions.
Inefficient reaction with Coenzyme A.- Ensure the Coenzyme A is of high purity and has not been oxidized.- Increase the concentration of Coenzyme A.- Optimize the pH of the reaction mixture (typically around 7.5-8.0 for the thiol-ester exchange).
Presence of Multiple Peaks in HPLC Analysis Unreacted starting materials (3,6-dimethylsalicylic acid, Coenzyme A).- Optimize the stoichiometry of the reactants.- Increase the reaction time.
Byproducts from side reactions (e.g., N-acylurea from CDI activation).- Adjust the reaction conditions (temperature, solvent) to disfavor side reactions.- Optimize the purification protocol to better separate the desired product from impurities.
Degradation of the product.- Analyze the sample immediately after preparation.- Store the product at low temperatures (-20°C or -80°C) and under an inert atmosphere.
Inconsistent Reaction Kinetics Variability in reagent quality.- Use reagents from the same lot for a series of experiments.- Properly store and handle sensitive reagents like Coenzyme A and activating agents.
Fluctuations in reaction temperature.- Use a temperature-controlled reaction setup (e.g., a water bath or a heating mantle with a temperature controller).
Presence of inhibitors.- Ensure all glassware is thoroughly cleaned to remove any potential contaminants.

Experimental Protocols

Example Protocol for Chemical Synthesis of this compound using CDI

This protocol is a general guideline and may require optimization.

  • Activation of 3,6-Dimethylsalicylic Acid:

    • Dissolve 3,6-dimethylsalicylic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) under an inert atmosphere.

    • Add a 1.1 to 1.5 molar excess of N,N'-carbonyldiimidazole (CDI).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the activation is complete (can be monitored by TLC or HPLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in an anhydrous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0) under an inert atmosphere.

    • Slowly add the activated 3,6-dimethylsalicylyl-imidazolide solution to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Quench the reaction by adding a small amount of a weak acid (e.g., acetic acid).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate).

    • Lyophilize the fractions containing the pure this compound.

Data Presentation

Table 1: Example HPLC Purification Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 50 mM Ammonium Acetate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 260 nm (for CoA) and 300 nm (for the salicyl moiety)
Typical Retention Time 15-20 minutes

Visualizations

experimental_workflow cluster_activation Activation Step cluster_thioesterification Thioesterification Step cluster_purification Purification Step start 3,6-Dimethylsalicylic Acid + CDI in Anhydrous THF activated 3,6-Dimethylsalicylyl-imidazolide start->activated 1-2h, RT product Crude this compound activated->product Add to CoA solution coa Coenzyme A in Bicarbonate Buffer (pH 8.0) coa->product 2-4h, RT hplc Reverse-Phase HPLC product->hplc Quench & Concentrate pure_product Pure this compound hplc->pure_product Gradient Elution troubleshooting_logic problem Low Product Yield cause1 Incomplete Activation? problem->cause1 cause2 Hydrolysis? problem->cause2 cause3 Inefficient Thioesterification? problem->cause3 solution1 Increase Activator Stoichiometry Increase Reaction Time cause1->solution1 solution2 Use Anhydrous Solvents Inert Atmosphere cause2->solution2 solution3 Check CoA Quality Optimize pH cause3->solution3

References

Technical Support Center: Quantification of 3,6-Dimethylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3,6-Dimethylsalicylyl-CoA, a key intermediate in polyketide biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges stem from its low intracellular abundance, inherent chemical instability, and the complexity of the biological matrix. Like many acyl-CoA thioesters, this compound is susceptible to both enzymatic and chemical degradation, making sample preparation and analysis time-critical.

Q2: What is the recommended analytical method for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific quantification of acyl-CoAs, including aromatic species like this compound.[1][2][3] This technique offers the necessary selectivity to distinguish the analyte from a complex biological background and the sensitivity to detect it at low physiological concentrations.

Q3: How should I prepare my samples to ensure the stability of this compound?

A3: Rapid quenching of metabolic activity and efficient extraction are crucial. This typically involves immediate freezing of the sample in liquid nitrogen, followed by extraction with a cold acidic solvent to precipitate proteins and inhibit enzymatic degradation. A common approach is to use a strong acid like 5-sulfosalicylic acid (SSA) for deproteinization.[4] It is also advisable to keep aqueous solutions of acyl-CoAs for a limited time, for instance, not more than a day for compounds like benzoyl-CoA.[5]

Q4: Why is an internal standard essential for accurate quantification?

A4: An internal standard (IS) is critical to correct for variability in sample extraction, matrix effects in the mass spectrometer, and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If a labeled standard is unavailable, a structurally similar acyl-CoA that is not present in the sample can be used.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Problem 1: Low or No Analyte Signal
Possible Cause Suggested Solution
Analyte Degradation Ensure rapid sample quenching and maintain cold conditions throughout the extraction process. Minimize the time between sample collection and analysis. Prepare fresh aqueous stock solutions of standards daily.[5]
Inefficient Extraction Optimize the extraction solvent. A common choice is an acidic acetonitrile (B52724) or methanol (B129727) solution. Ensure complete cell lysis to release the intracellular content.
Poor Ionization in MS Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). This compound is expected to ionize well in positive electrospray ionization (ESI) mode.
Incorrect MS/MS Transition Infuse a pure standard of this compound to determine the optimal precursor and product ions for multiple reaction monitoring (MRM). A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[3][6]
Problem 2: Poor Peak Shape in Chromatography
Possible Cause Suggested Solution
Analyte Adsorption Use a column with appropriate chemistry (e.g., a modern C18 phase). Sometimes, the addition of a small amount of a weak acid (e.g., formic acid) to the mobile phase can improve peak shape for acidic analytes.
Inappropriate Mobile Phase Optimize the gradient elution profile. A gradient of acetonitrile in water with a constant concentration of a buffer or acid is a good starting point.
Column Overloading Inject a smaller volume of the sample or dilute the sample extract.
Problem 3: High Variability in Results
Possible Cause Suggested Solution
Inconsistent Sample Preparation Standardize the extraction protocol and ensure that all samples are treated identically. Use of an automated liquid handler can improve precision.
Matrix Effects Use a stable isotope-labeled internal standard to compensate for matrix effects. If not available, perform a standard addition experiment on a representative sample to assess the extent of ion suppression or enhancement.
Instrument Instability Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard solution at regular intervals during the analytical run.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelia
  • Harvesting: Quickly harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: To approximately 50 mg of powdered mycelia, add 1 mL of cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid in 50% acetonitrile/50% water) containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Determined by infusing a pure standard of this compound.

Data Presentation

Table 1: Representative LC-MS/MS Performance for Acyl-CoA Quantification
ParameterAcetyl-CoAMalonyl-CoABenzoyl-CoA
Linear Range (µM) 0.1 - 500.1 - 500.2 - 100
Limit of Detection (LOD, µM) 0.050.050.1
Limit of Quantification (LOQ, µM) 0.10.10.2
Extraction Recovery (%) 85 ± 582 ± 690 ± 4
Inter-day Precision (%RSD) < 10< 12< 8
Intra-day Precision (%RSD) < 5< 7< 4

Note: These are example values based on typical performance for similar molecules and should be established for this compound in your specific matrix.

Visualizations

experimental_workflow sample Sample Collection (e.g., Fungal Mycelia) quench Metabolic Quenching (Liquid Nitrogen) sample->quench extract Extraction & Protein Precipitation (Cold Acidic Solvent + IS) quench->extract centrifuge Centrifugation (4°C) extract->centrifuge supernatant Supernatant Collection centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound quantification.

stability_factors cluster_factors Factors Affecting Stability stability This compound Stability temp High Temperature temp->stability degrades ph Extreme pH ph->stability hydrolyzes enzymes Thioesterases enzymes->stability cleaves time Extended Storage time->stability degrades

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: 3,6-Dimethylsalicylyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3,6-Dimethylsalicylyl-CoA ligase and related aromatic acyl-CoA ligases.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound ligase?

A1: this compound ligase is an enzyme that catalyzes the activation of 3,6-dimethylsalicylic acid by converting it into its corresponding Coenzyme A (CoA) thioester, this compound. This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate. This activation step is crucial for the subsequent involvement of the 3,6-dimethylsalicylate moiety in various metabolic pathways, including the biosynthesis of certain natural products.

Q2: What are the essential components for an in vitro activity assay of this enzyme?

A2: A typical in vitro assay for this compound ligase requires the purified enzyme, its substrate (3,6-dimethylsalicylic acid), ATP, Coenzyme A (CoA), and a suitable buffer system containing magnesium ions (Mg²⁺), which are essential for ATP-dependent reactions.

Q3: How can the activity of this compound ligase be monitored?

A3: The activity can be monitored using various methods. A common approach is a coupled spectrophotometric assay, such as the DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] assay, which measures the consumption of free CoA.[1][2] Alternatively, HPLC-based methods can be used to directly measure the formation of the product, this compound.[3]

Q4: What are some general strategies to enhance the stability of the enzyme during experiments?

A4: To enhance enzyme stability, it is recommended to work at low temperatures (e.g., on ice) and to include stabilizing agents in the buffer, such as glycerol (B35011) (typically 10-20%). Minimizing freeze-thaw cycles by storing the enzyme in aliquots at -80°C is also crucial. For some acyl-CoA ligases, the presence of a substrate can promote a more stable conformation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzyme- Ensure proper storage conditions (-80°C with glycerol).- Avoid repeated freeze-thaw cycles.- Verify the protein concentration and purity.
Omission of a critical reagent- Double-check that all reaction components (enzyme, substrate, ATP, CoA, Mg²⁺) have been added in the correct order and concentrations.
Incorrect assay conditions- Verify the pH and temperature of the reaction. Most aromatic acyl-CoA ligases have a pH optimum between 7.0 and 8.5 and a temperature optimum around 30-40°C.[2][4] - Ensure the assay buffer is at room temperature before starting the reaction.
Presence of inhibitors- Be aware of potential inhibitors in your sample preparation, such as EDTA (>0.5 mM), sodium azide, or high concentrations of detergents.[5]
High background signal in the assay Contaminated reagents- Use fresh, high-quality reagents.- If using a DTNB assay, ensure there are no contaminating free thiols in your buffers or substrate solutions.
Non-enzymatic reaction- Run a control reaction without the enzyme to measure the rate of any non-enzymatic product formation.
Inconsistent or non-reproducible results Pipetting errors- Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations.
Improper mixing of reagents- Ensure all components are thoroughly mixed before starting the reaction.
Instability of substrates or products- Prepare fresh substrate solutions. Acyl-CoA products can be unstable, so it's best to perform the detection step promptly after the reaction.

Data Presentation

Table 1: Kinetic Parameters of Related Aromatic Acyl-CoA Ligases
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Reference
Phenylacetate-CoA Ligase (P. chrysogenum)Phenylacetic Acid--0.23 ± 0.06[6]
Phenoxyacetic Acid--7.8 ± 1.2[6]
trans-Cinnamic Acid--310 ± 40[6]
4-Coumarate:CoA Ligase (M. paleacea)p-Coumaric Acid93.99--[4]
Caffeic Acid113.30--[4]
Cinnamic Acid115.10--[4]
PtmA2 (a non-adenylating acyl-CoA ligase)Acyl-adenylate 11.522-[5]
Acyl-adenylate 21.021-[5]
Coenzyme A6.220-[5]
Table 2: Influence of pH and Temperature on a Representative Aromatic Acyl-CoA Ligase (4-Coumarate:CoA Ligase from M. paleacea)
ParameterConditionRelative Activity (%)Reference
pH 5.0~40[4]
6.0~80[4]
7.0100[4]
8.0~90[4]
9.0~60[4]
Temperature (°C) 20~50[4]
25~80[4]
30100[4]
35~95[4]
40~70[4]
50~30[4]

Experimental Protocols

Protocol: Activity Assay for this compound Ligase using the DTNB Method

This protocol is adapted from methods used for other aromatic acid CoA ligases and measures the decrease in free Coenzyme A.[1][2]

Materials:

  • Purified this compound ligase

  • 3,6-Dimethylsalicylic acid

  • ATP disodium (B8443419) salt

  • Coenzyme A trilithium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 3,6-dimethylsalicylic acid, ATP, CoA, and MgCl₂ in water or a suitable buffer. Determine the exact concentration of the CoA stock solution spectrophotometrically using an extinction coefficient of 16,400 M⁻¹cm⁻¹ at 260 nm.

    • Prepare the DTNB reagent solution (e.g., 2 mM in 100 mM Tris-HCl, pH 8.0).

  • Enzyme Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. The final concentrations should be optimized for your specific enzyme, but a good starting point is:

      • 100 mM Tris-HCl, pH 7.5

      • 5 mM ATP

      • 10 mM MgCl₂

      • 0.5 mM 3,6-Dimethylsalicylic acid

      • 0.5 mM CoA

      • Appropriate amount of purified enzyme

    • The total reaction volume can be, for example, 100 µL.

    • Prepare a control reaction without the enzyme to account for any non-enzymatic hydrolysis of CoA.

    • Initiate the reaction by adding the enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Quenching and Detection:

    • Stop the reaction by adding a quenching solution. For the DTNB assay, the addition of the DTNB solution itself in a basic buffer can effectively stop the reaction and start the color development. Some protocols suggest adding guanidine (B92328) hydrochloride to 6M to denature the enzyme before adding DTNB.

    • Add an excess of the DTNB solution to the reaction mixture. DTNB reacts with the remaining free CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.

    • Allow the color to develop for a few minutes.

  • Measurement:

    • Measure the absorbance of the solution at 412 nm using a microplate reader.

    • The amount of CoA consumed is determined by subtracting the absorbance of the enzyme-containing sample from the absorbance of the no-enzyme control. The concentration of consumed CoA can be calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.

Visualizations

Acyl_CoA_Ligase_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Substrate Substrate Acyl_AMP Acyl-AMP Intermediate Substrate->Acyl_AMP Enzyme ATP ATP ATP->Acyl_AMP PPi Pyrophosphate Acyl_AMP->PPi Acyl_AMP_2 Acyl-AMP Intermediate CoA Coenzyme A Acyl_CoA Acyl-CoA Product CoA->Acyl_CoA Enzyme AMP AMP Acyl_CoA->AMP Acyl_AMP_2->Acyl_CoA

Caption: General reaction mechanism of an Acyl-CoA ligase.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Substrates, ATP, CoA, Enzyme) Start->Reagent_Prep Reaction_Setup Set up Reaction Mixture (including no-enzyme control) Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quench Quench Reaction & Add DTNB Incubation->Quench Measure Measure Absorbance at 412 nm Quench->Measure Analysis Calculate Enzyme Activity Measure->Analysis End End Analysis->End

Caption: Experimental workflow for a DTNB-based activity assay.

Troubleshooting_Flowchart Start Unexpected Results? No_Activity No / Low Activity? Start->No_Activity Yes High_Background High Background? Start->High_Background No Check_Reagents Verify all reagents were added No_Activity->Check_Reagents Yes Inconsistent Inconsistent Results? High_Background->Inconsistent No Check_Contamination Use fresh reagents, check for thiols High_Background->Check_Contamination Yes Check_Pipetting Verify pipette calibration & technique Inconsistent->Check_Pipetting Yes Check_Enzyme Check enzyme storage & activity Check_Reagents->Check_Enzyme If reagents are OK Check_Conditions Optimize pH and temperature Check_Enzyme->Check_Conditions If enzyme is OK No_Enzyme_Control Run no-enzyme control Check_Contamination->No_Enzyme_Control If reagents are OK Use_Master_Mix Prepare a master mix Check_Pipetting->Use_Master_Mix If pipetting is OK

Caption: A logical troubleshooting flowchart for enzyme assays.

References

preventing degradation of 3,6-Dimethylsalicylyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,6-Dimethylsalicylyl-CoA during extraction from biological samples. The information is based on established principles for the handling of acyl-CoA esters and phenolic compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and solutions.

IssuePotential CauseRecommended Solution
Low or no recovery of this compound 1. Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of this compound upon cell lysis.[1]Immediate Quenching: This is the most critical step. For tissue samples, flash-freeze in liquid nitrogen immediately upon collection. For cell cultures, rapidly aspirate the medium and add a pre-chilled organic solvent like methanol (B129727) (-80°C) directly to the culture plate to quench all enzymatic activity.
2. Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.Acidic Extraction Buffer: Use an acidic buffer for extraction. A common and effective choice is a potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9. Aqueous solutions of Coenzyme A and its esters are most stable in a pH range of 2 to 6.[1][2]
3. Thermal Degradation: Both enzymatic and chemical degradation rates increase significantly with temperature.[1]Maintain Cold Temperatures: Keep samples on ice or at sub-zero temperatures throughout the entire extraction process (0-4°C). Use pre-chilled tubes, buffers, and solvents.[1]
4. Oxidative Degradation: The phenolic ring of this compound may be susceptible to oxidation.Use of Antioxidants (Optional but Recommended): Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or dithiothreitol (B142953) (DTT) to the extraction buffer to prevent oxidative damage.
High variability between replicate samples 1. Inconsistent Quenching: Variations in the time between sample collection and quenching can lead to different levels of degradation.Standardize Quenching Protocol: Ensure that the quenching step is performed as rapidly and consistently as possible for all samples.
2. Incomplete Homogenization: Inefficient homogenization can lead to incomplete extraction of the analyte.Optimize Homogenization: For tissues, ensure thorough homogenization in the extraction buffer using a suitable homogenizer. For cells, ensure complete lysis by vortexing or sonication in the extraction solvent.
3. Sample Processing Delays: Extended time at any step of the extraction process can contribute to degradation.Minimize Processing Time: Work efficiently and avoid unnecessary delays between steps. Keep samples on ice at all times.
Presence of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) 1. Degradation Products: The appearance of new peaks could indicate the presence of degradation products such as 3,6-Dimethylsalicylic acid and free Coenzyme A.Analyze for Degradation Products: Run standards of potential degradation products (if available) to confirm their identity. Optimize the extraction protocol to minimize degradation by following the recommendations for low temperature and acidic pH.
2. Oxidation Products: The phenolic ring may be oxidized, leading to the formation of new species.Incorporate Antioxidants: If not already in use, add antioxidants to the extraction buffer.
3. Contaminants: Contamination from lab equipment, reagents, or the biological matrix itself.Use High-Purity Reagents and Solvents: Ensure all reagents and solvents are of high purity (e.g., HPLC or MS grade). Clean all equipment thoroughly. Include a "blank" extraction (without sample) to identify any background contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

The primary causes of degradation are enzymatic activity from cellular thioesterases, chemical hydrolysis of the thioester bond at non-optimal pH, and thermal decomposition.[1] The phenolic nature of the molecule also makes it potentially susceptible to oxidation.

Q2: What is the optimal pH for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable at a slightly acidic pH, typically between 2 and 6.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[2] Stability decreases significantly in alkaline conditions (pH above 8) where the thioester bond is prone to hydrolysis.[1]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation.[1] It is critical to maintain samples on ice or at sub-zero temperatures throughout the extraction process. For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.[1]

Q4: What types of enzymes can degrade this compound?

Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs into a free fatty acid and Coenzyme A.[1] These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent the loss of the target analyte.[1]

Q5: What is the recommended solvent for reconstituting the final extract before analysis?

The choice of reconstitution solvent is important for stability. Methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common choices for acyl-CoA analysis by LC-MS. However, for short-term storage before analysis, maintaining a slightly acidic pH is recommended.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

Reagents:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Isopropanol (B130326), Acetonitrile (ACN) (HPLC grade or higher)

  • Internal Standard (Optional but Recommended): A structurally similar acyl-CoA that is not present in the sample.

  • Liquid Nitrogen

Procedure:

  • Sample Collection and Quenching: Immediately after dissection, flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen.

  • Homogenization:

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer.

    • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

    • Add 1 mL of ice-cold isopropanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Add 2 mL of ice-cold acetonitrile.

    • Vortex vigorously for 5 minutes at 4°C.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol in water with 0.1% formic acid for LC-MS).

Protocol 2: Extraction of this compound from Cultured Cells

Reagents:

  • Quenching Solution: 80% Methanol in water, pre-chilled to -80°C.

  • Scraping Solution: 80% Methanol in water, pre-chilled to -80°C.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Internal Standard (Optional but Recommended)

Procedure:

  • Cell Culture and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Then, add the pre-chilled Quenching Solution to the plate.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in the pre-chilled Quenching Solution.

  • Cell Lysis and Extraction:

    • For adherent cells, scrape the cells in the Quenching Solution using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, vortex the cell suspension in the Quenching Solution for 1 minute at 4°C.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method.

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample Biological Sample (Tissue or Cells) Quench Rapid Quenching (-80°C Methanol or Liq. N2) Sample->Quench Critical Step: Inactivate Thioesterases Homogenize Homogenization/Lysis (Acidic Buffer, pH 4.9) Quench->Homogenize Extract Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Centrifuge Centrifugation (4°C, 15,000 x g) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute (Analytical Solvent) Dry->Reconstitute Analyze LC-MS/HPLC Analysis Reconstitute->Analyze

Caption: Workflow for the extraction of this compound.

TroubleshootingFlow Start Low Recovery of Target? CheckQuenching Was quenching immediate and at <= -80°C? Start->CheckQuenching Yes ImproveQuenching Optimize quenching protocol: flash freeze or use cold solvent. Start->ImproveQuenching No CheckpH Was extraction pH acidic (e.g., pH 4.9)? CheckQuenching->CheckpH Yes AdjustpH Use acidic buffer (e.g., 100 mM KH2PO4, pH 4.9). CheckQuenching->AdjustpH No CheckTemp Were all steps performed on ice (0-4°C)? CheckpH->CheckTemp Yes ControlTemp Maintain cold chain: pre-chill all reagents and equipment. CheckpH->ControlTemp No ConsiderOxidation Consider adding an antioxidant (e.g., BHT, DTT). CheckTemp->ConsiderOxidation Yes ImproveQuenching->Start AdjustpH->CheckQuenching ControlTemp->CheckpH

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Solubility of 3,6-Dimethylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dimethylsalicylyl-CoA, a likely hydrophobic molecule, to improve its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in standard aqueous assay buffers?

This compound is predicted to have low aqueous solubility due to its chemical structure. The presence of the dimethylated salicylyl group, a bulky and hydrophobic moiety, significantly reduces its ability to dissolve in water-based solutions. Like other long-chain or aromatic acyl-CoAs, it has a tendency to aggregate and form micelles at concentrations typically used in enzyme assays.

Q2: What are the initial steps to try and solubilize this compound?

Initially, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. The choice of organic solvent is critical.

Q3: Are there any components of my assay buffer that could be negatively impacting the solubility of this compound?

Yes, certain components in your assay buffer can decrease the solubility of acyl-CoA derivatives. For instance, high concentrations of divalent cations like magnesium (Mg²⁺) can cause precipitation of long-chain acyl-CoAs.[1] It is crucial to evaluate the composition of your buffer and consider modifications if solubility issues persist.

Troubleshooting Guide

If you are encountering solubility problems with this compound, consider the following troubleshooting strategies, starting with the simplest and progressing to more complex approaches.

Initial Steps: Stock Solution Preparation
  • Organic Solvents: Prepare a high-concentration stock solution in an organic solvent. Common choices include:

  • Sonication: After dissolving in the organic solvent, sonicating the solution can help to break up aggregates and ensure a homogenous stock solution.[2][3]

  • Dilution: When diluting the stock solution into your aqueous assay buffer, add it dropwise while vortexing to minimize precipitation.

Advanced Strategies: Buffer and Additive Optimization

If solubility remains an issue after optimizing the stock solution preparation, the following modifications to the assay buffer can be tested:

  • pH Adjustment: The solubility of molecules with acidic or basic groups can be influenced by pH. Since this compound contains a phenolic hydroxyl group and a carboxylic acid-derived thioester, its net charge will change with pH. Experiment with a range of pH values around the pKa of the salicylyl moiety to find the optimal pH for solubility.

  • Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent in the final assay buffer can enhance the solubility of hydrophobic compounds.

  • Detergents: Non-ionic or zwitterionic detergents can be used to solubilize hydrophobic molecules by forming micelles. It is important to use detergents at or slightly above their critical micelle concentration (CMC) to be effective while minimizing the risk of enzyme denaturation.[4][5]

Quantitative Data on Acyl-CoA Solubility

While specific data for this compound is not available, the following table provides data on the solubility of Palmitoyl-CoA, a long-chain fatty acyl-CoA, under various buffer conditions to illustrate the impact of buffer composition.

Acyl-CoABufferMg²⁺ Concentration (mM)SolubilityReference
Palmitoyl-CoA0.10 M Tris-HCl, pH 7.4190% precipitated (from 100 µM solution)[1]
Palmitoyl-CoA0.10 M Tris-HCl, pH 8.5190% precipitated (from 100 µM solution)[1]
Palmitoyl-CoA0.05 M Phosphate, pH 7.4< 4-5Soluble[1]
Palmitoyl-CoA0.10 M Tris-HCl with 0.4 M KCl< 4-5Soluble[1]

Experimental Protocols

Protocol 1: Basic Solubilization of this compound
  • Weigh out a precise amount of this compound.

  • Add a minimal amount of ethanol to the solid and sonicate until a clear, milky solution is formed.[2][3]

  • This creates a concentrated stock solution (e.g., 10-100 mM).

  • For your assay, dilute this stock solution into the final aqueous buffer, adding it dropwise while vortexing to ensure rapid mixing and minimize precipitation.

Protocol 2: Detergent-Assisted Solubilization
  • Prepare your assay buffer containing a non-ionic detergent such as Triton X-100 or a zwitterionic detergent like CHAPS. The final detergent concentration should be at or slightly above its CMC.

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent as described in Protocol 1.

  • Add the stock solution dropwise to the detergent-containing buffer while vortexing.

  • Incubate the solution for a short period (e.g., 10-15 minutes) at room temperature to allow for micelle formation and partitioning of the this compound into the micelles.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_protocol1 Protocol 1: Basic Solubilization cluster_evaluation Evaluation cluster_protocol2 Protocol 2: Advanced Solubilization cluster_end End: Soluble Compound start This compound Powder stock_prep Prepare concentrated stock in organic solvent (e.g., Ethanol) start->stock_prep dilution Dilute dropwise into aqueous assay buffer with vortexing stock_prep->dilution solubility_check Assess Solubility (Visual inspection, light scattering) dilution->solubility_check buffer_mod Modify Assay Buffer: - Adjust pH - Add Co-solvent - Add Detergent (e.g., Triton X-100) solubility_check->buffer_mod Insoluble end Soluble this compound for Assay solubility_check->end Soluble re_dilute Repeat dilution with modified buffer buffer_mod->re_dilute re_dilute->solubility_check

Caption: Experimental workflow for improving the solubility of this compound.

signaling_pathway ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor upstream_kinase Upstream Kinase Cascade receptor->upstream_kinase tf_activation Transcription Factor Activation upstream_kinase->tf_activation gene_expression Gene Expression (e.g., DM-ACSL) tf_activation->gene_expression dm_acsl This compound Synthetase (DM-ACSL) gene_expression->dm_acsl dm_salicylyl_coa This compound dm_acsl->dm_salicylyl_coa dm_salicylate 3,6-Dimethylsalicylate dm_salicylate->dm_acsl coa Coenzyme A coa->dm_acsl target_enzyme Target Enzyme (e.g., Acyltransferase) dm_salicylyl_coa->target_enzyme bio_response Biological Response (e.g., Lipid Mediator Synthesis) target_enzyme->bio_response

Caption: Hypothetical signaling pathway involving this compound.

References

Validation & Comparative

Unveiling the Structure of 3,6-Dimethylsalicylyl-CoA: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of key metabolic intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural validation of 3,6-Dimethylsalicylyl-CoA, a crucial molecule in various biosynthetic pathways.

The unambiguous determination of the chemical structure of this compound is critical for understanding its role in metabolic pathways and for its potential applications in synthetic biology and drug discovery. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for detailed structural elucidation, a multi-faceted approach employing complementary techniques ensures the highest level of confidence in structural assignment. This guide presents a comparative analysis of NMR spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy for the validation of the this compound structure, complete with supporting data and detailed experimental protocols.

Performance Comparison: NMR vs. Alternative Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the dimethylsalicylyl and Coenzyme A moieties.

In contrast, Mass Spectrometry (MS) excels at providing highly accurate molecular weight information and fragmentation patterns that can confirm the overall composition and identify key structural motifs. UV-Vis Spectroscopy, while less structurally informative, offers a rapid and simple method to confirm the presence of the characteristic thioester bond and the aromatic system.

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, chemical shifts, coupling constants (J-values), multiplicity.Provides detailed information on the number and connectivity of protons.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, chemical shifts of individual carbon atoms.Directly observes the carbon backbone.Lower sensitivity compared to ¹H NMR.
Mass Spectrometry (LC-MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity and specificity, suitable for complex mixtures.[1][2][3]Does not provide detailed stereochemical information.
UV-Vis Spectroscopy Electronic transitions, presence of chromophores (aromatic ring, thioester).Simple, rapid, and non-destructive.Limited structural information.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound from NMR spectroscopy and the characteristic data from alternative methods.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The chemical shifts for this compound are predicted based on known values for salicylic (B10762653) acid, its derivatives, and other acyl-CoA esters. Actual experimental values may vary slightly.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H (C4-H) ~7.0-7.2-
Aromatic H (C5-H) ~6.8-7.0-
Methyl H (C3-CH₃) ~2.2-2.4~15-20
Methyl H (C6-CH₃) ~2.4-2.6~20-25
CoA - Methylene (adjacent to S) ~3.0-3.2~35-40
CoA - Other Protons Various signals from 0.8 to 8.5Various signals from 15 to 170
Aromatic C1 -~115-120
Aromatic C2 (-OH) -~160-165
Aromatic C3 (-CH₃) -~130-135
Aromatic C4 -~135-140
Aromatic C5 -~120-125
Aromatic C6 (-CH₃) -~140-145
Thioester Carbonyl (C=O) -~190-200

Reference data for salicylic acid can be found in various sources.[5][6]

Table 2: Comparison of Alternative Analytical Methods
Method Parameter Expected Value/Observation for this compound
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺Calculated m/z for C₂₉H₄₃N₇O₁₈P₃S
Tandem Mass Spectrometry (MS/MS) Major Fragment IonsFragments corresponding to the Coenzyme A moiety and the 3,6-dimethylsalicylyl group.[7]
UV-Vis Spectroscopy λmax~260 nm (adenine ring of CoA) and a shoulder around 300 nm (thioester bond).[4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Add a small amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquire at least 16 scans for good signal-to-noise.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Spectral width: 0-220 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire standard 2D correlation spectra to aid in the complete assignment of proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile (B52724)/water).

  • Dilute the stock solution to a final concentration of 1-10 µM for analysis.

LC-MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive ion mode is generally used for the detection of acyl-CoAs.[1]

  • Data Acquisition: Acquire full scan MS data to determine the accurate mass and MS/MS data for fragmentation analysis.

UV-Vis Spectroscopy

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration in the range of 10-100 µM.

  • Use the same buffer as a blank reference.

Data Acquisition:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Wavelength Range: Scan from 200 to 400 nm.

  • Analysis: Identify the absorption maxima (λmax) characteristic of the adenine (B156593) ring of Coenzyme A and the thioester linkage.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

By integrating the detailed structural insights from NMR with the confirmatory data from mass spectrometry and UV-Vis spectroscopy, researchers can achieve a robust and unambiguous validation of the this compound structure. This comprehensive approach is essential for advancing research in metabolic engineering and drug development.

References

comparing different methods for 3,6-Dimethylsalicylyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 3,6-Dimethylsalicylyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key intermediate in various biosynthetic pathways. While specific quantitative data for this compound is not extensively available in the current literature, this document leverages established methods for the analysis of analogous short-chain acyl-CoA molecules. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is widely recognized as the gold standard for acyl-CoA analysis due to its superior sensitivity, specificity, and robustness.

Comparison of Quantification Methods

The quantification of acyl-CoA molecules like this compound is challenging due to their low abundance and inherent instability. While several techniques exist, LC-MS/MS offers the most reliable and sensitive approach.[1][2]

Method Principle Advantages Disadvantages Typical Sensitivity
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity, allows for multiplexing, robust and reproducible.[1][3]Requires expensive equipment and skilled operators.fmol to pmol range.[4][5]
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation with detection based on UV absorbance.Relatively inexpensive and widely available.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.pmol to nmol range.
Enzymatic Assays Coupled enzymatic reactions leading to a measurable product (e.g., colorimetric or fluorescent).High throughput potential, relatively simple.Indirect measurement, susceptible to interference from other molecules, often limited to specific acyl-CoAs.nmol range.
Nuclear Magnetic Resonance (NMR) Measurement of nuclear spin transitions in a magnetic field.Provides structural information, non-destructive.Low sensitivity, requires large sample amounts.µmol to mmol range.
Experimental Protocols: LC-MS/MS for Acyl-CoA Quantification

The following is a generalized protocol for the quantification of short-chain acyl-CoAs using LC-MS/MS, which can be adapted for this compound.

1. Sample Preparation (Cell or Tissue Extraction)

  • Objective: To efficiently extract acyl-CoAs while minimizing degradation.

  • Protocol:

    • Homogenize snap-frozen cell pellets or tissues in a cold extraction solvent (e.g., 80:20 methanol:water or 10% trichloroacetic acid).[3]

    • Include an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) in the extraction solvent for accurate quantification.[6]

    • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • The extract can be concentrated by vacuum centrifugation if necessary.

2. Liquid Chromatography Separation

  • Objective: To separate the target acyl-CoA from other cellular components.

  • Typical Columns:

    • Reversed-Phase (e.g., C18): Separates molecules based on hydrophobicity. Ion-pairing agents or high pH mobile phases are often used to improve the retention of polar acyl-CoAs.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates molecules based on polarity. This can be effective for very polar short-chain acyl-CoAs.[4]

  • Mobile Phases: Typically a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Mass Spectrometry Detection

  • Objective: To specifically detect and quantify the target acyl-CoA.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). This highly specific detection minimizes interferences.[2]

Quantitative Performance Data for LC-MS/MS Methods (Analogous Short-Chain Acyl-CoAs)

The following table summarizes typical performance characteristics of LC-MS/MS methods for short-chain acyl-CoA quantification.

Parameter Typical Performance Reference
Linearity (R²) > 0.99[7]
Precision (%RSD) < 15%[6]
Accuracy (%Recovery) 85-115%[4]
Limit of Detection (LOD) 1-10 fmol on column[4][5]
Limit of Quantification (LOQ) 5-50 fmol on column

Visualizations

Biosynthetic Pathway of 3,6-Dimethylsalicylic Acid

The biosynthesis of 3,6-dimethylsalicylic acid is proposed to occur via a Type I Polyketide Synthase (PKS), analogous to the well-characterized biosynthesis of 6-methylsalicylic acid.[8][9] The PKS enzyme iteratively condenses an acetyl-CoA starter unit with three malonyl-CoA extender units to build the polyketide chain. Subsequent processing, including ketoreduction, dehydration, and cyclization, leads to the formation of the aromatic ring. The final step to generate this compound would be the activation of the carboxylic acid by an acyl-CoA synthetase.

Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA (x3) MalonylCoA->PKS Extender Units Polyketide Linear Polyketide Intermediate PKS->Polyketide Chain Elongation DMSA 3,6-Dimethylsalicylic Acid Polyketide->DMSA Ketoreduction, Dehydration, Cyclization AcylCoASynthetase Acyl-CoA Synthetase DMSA->AcylCoASynthetase DMSACoA This compound AcylCoASynthetase->DMSACoA AMP_PPi AMP + PPi AcylCoASynthetase->AMP_PPi ATP ATP ATP->AcylCoASynthetase CoA_SH CoA-SH CoA_SH->AcylCoASynthetase

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the typical workflow for quantifying an acyl-CoA, such as this compound, from a biological sample using LC-MS/MS.

LC-MS/MS Workflow for Acyl-CoA Quantification Sample Biological Sample (Cells or Tissue) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data Result Concentration of This compound Data->Result

Caption: General workflow for acyl-CoA quantification by LC-MS/MS.

References

Comparative Analysis of 3,6-Dimethylsalicylyl-CoA and Other Salicylyl-CoA Derivatives in Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, synthesis, and enzymatic utilization of 3,6-Dimethylsalicylyl-CoA reveals its unique role as a specialized starter unit in the biosynthesis of complex natural products, particularly in comparison to other salicylyl-CoA derivatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to facilitate further research and bioengineering efforts.

Salicylyl-CoA and its derivatives are key precursors in the biosynthesis of a wide array of secondary metabolites, including the catecholate siderophores known as myxochelins produced by myxobacteria.[1][2] These molecules serve as starter units, activated by specific ligases and incorporated into non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) assembly lines. The structural diversity of the final natural products is often dictated by the specific starter unit employed. This guide focuses on the distinct characteristics of this compound in contrast to other salicylyl-CoA derivatives.

Biochemical Properties and Enzymatic Activation

The activation of salicylic (B10762653) acid and its analogs to their corresponding CoA thioesters is catalyzed by a class of enzymes known as salicylyl-CoA ligases or synthases. A well-characterized example is MxcE from the myxochelin biosynthetic gene cluster.[3][4] This enzyme adenylates the carboxylic acid group of the salicylate (B1505791) derivative, which is then transferred to a carrier protein domain for subsequent incorporation into the growing natural product chain.[5]

A crucial aspect of these activating enzymes is their substrate specificity. While some ligases exhibit strict substrate preference, others, like MxcE, have demonstrated considerable promiscuity, accepting a range of substituted aromatic carboxylic acids as starter units.[6][7] This flexibility allows for the natural production of diverse congeners and opens avenues for the bio-engineering of novel compounds through precursor-directed biosynthesis.

While direct kinetic data for the activation of 3,6-dimethylsalicylic acid is not extensively available in the literature, the known substrate flexibility of enzymes like MxcE suggests that it can be activated and incorporated, albeit potentially with different efficiency compared to the natural substrate, 2,3-dihydroxybenzoic acid (DHBA), or unsubstituted salicylic acid. The methyl groups on the aromatic ring of 3,6-dimethylsalicylic acid likely influence its binding to the enzyme's active site, which could affect the kinetic parameters (Km and kcat) of the activation reaction.

Comparative Data on Substrate Utilization

Quantitative comparisons of the efficiency with which different salicylyl-CoA derivatives are utilized by downstream biosynthetic machinery are essential for understanding and manipulating these pathways. The following table summarizes hypothetical comparative data based on the known principles of substrate promiscuity in similar biosynthetic systems. It is important to note that these values are illustrative and would need to be determined experimentally for a specific enzyme and pathway.

Substrate (Salicylic Acid Derivative)Relative Activation Efficiency (%)Relative Incorporation Efficiency (%)Final Product Yield (relative to Salicylate)
Salicylic Acid100100100%
3,6-Dimethylsalicylic Acid756045%
2,3-Dihydroxybenzoic Acid (DHBA)120110132%
4-Methylsalicylic Acid908577%
5-Chlorosalicylic Acid605030%

This table presents hypothetical data for illustrative purposes. Actual values are dependent on the specific enzymes and reaction conditions.

Experimental Protocols

Chemo-enzymatic Synthesis of Salicylyl-CoA Derivatives

A general and adaptable chemo-enzymatic method for the synthesis of various acyl-CoA thioesters, including salicylyl-CoA derivatives, can be employed.[8] This approach combines chemical synthesis of the activated carboxylic acid with enzymatic ligation to Coenzyme A.

Materials:

  • Substituted salicylic acid (e.g., 3,6-dimethylsalicylic acid)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt

  • Salicylyl-CoA ligase (e.g., MxcE) or a promiscuous acyl-CoA synthetase

  • ATP and MgCl2

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Activation of the Carboxylic Acid: The substituted salicylic acid is reacted with CDI in anhydrous THF to form the corresponding acyl-imidazolide. The reaction is typically carried out under an inert atmosphere and monitored by thin-layer chromatography (TLC).

  • Enzymatic Ligation: The activated acyl-imidazolide is then added to a reaction mixture containing Coenzyme A, ATP, MgCl2, and the salicylyl-CoA ligase in a suitable buffer.

  • Reaction Monitoring and Purification: The formation of the salicylyl-CoA derivative is monitored by High-Performance Liquid Chromatography (HPLC).[9] The product can be purified using reversed-phase HPLC.

In Vitro Reconstitution of Biosynthetic Pathways

To compare the incorporation of different salicylyl-CoA derivatives, an in vitro reconstitution of the initial steps of a relevant biosynthetic pathway (e.g., myxochelin biosynthesis) can be performed.[3]

Materials:

  • Purified salicylyl-CoA ligase (e.g., MxcE)

  • Purified carrier protein (e.g., MxcF)

  • Purified downstream NRPS/PKS module(s) (e.g., MxcG)

  • Various salicylyl-CoA derivatives (synthesized as described above)

  • ATP, MgCl2, and other necessary co-factors

  • Buffer (e.g., 50 mM HEPES, pH 7.8)

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified enzymes, a specific salicylyl-CoA derivative, ATP, and other required components.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Analysis: The reaction products are analyzed by methods such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or polyacrylamide gel electrophoresis (PAGE) to detect the acylated carrier protein.

  • Quantitative Comparison: The efficiency of incorporation for each derivative is determined by quantifying the amount of product formed.

Visualizing Biosynthetic and Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Salicylyl_CoA_Activation_and_Incorporation cluster_activation Activation Step cluster_incorporation Incorporation Step Salicylate Substituted Salicylic Acid MxcE Salicylyl-CoA Ligase (e.g., MxcE) Salicylate->MxcE ATP ATP ATP->MxcE CoA CoASH Salicylyl_AMP Salicylyl-AMP Intermediate MxcE->Salicylyl_AMP AMP + PPi Salicylyl_CoA Salicylyl-CoA Derivative Salicylyl_AMP->Salicylyl_CoA + CoASH MxcF Carrier Protein (e.g., MxcF) Salicylyl_CoA->MxcF Acyl_MxcF Acylated Carrier Protein MxcF->Acyl_MxcF NRPS Downstream NRPS/PKS Machinery Acyl_MxcF->NRPS Product Natural Product (e.g., Myxochelin) NRPS->Product

Caption: Biosynthetic pathway for the activation and incorporation of salicylyl-CoA derivatives.

Experimental_Workflow cluster_synthesis Chemo-enzymatic Synthesis cluster_analysis Comparative Analysis Start_Acid Substituted Salicylic Acid Activation Chemical Activation (e.g., with CDI) Start_Acid->Activation Enzymatic_Ligation Enzymatic Ligation with CoA Activation->Enzymatic_Ligation Purification HPLC Purification Enzymatic_Ligation->Purification Final_Product Purified Salicylyl-CoA Derivative Purification->Final_Product In_Vitro_Assay In Vitro Reconstitution Assay Final_Product->In_Vitro_Assay HPLC_MS HPLC-MS Analysis In_Vitro_Assay->HPLC_MS Data_Analysis Kinetic and Yield Analysis HPLC_MS->Data_Analysis Comparison Comparative Data Table Data_Analysis->Comparison

Caption: Workflow for the synthesis and comparative analysis of salicylyl-CoA derivatives.

Signaling Pathways

While this compound and other salicylyl-CoA derivatives are primarily known as biosynthetic precursors, the final natural products they contribute to can have significant signaling roles. For instance, myxochelins are siderophores, which are crucial for iron acquisition in bacteria. The binding of iron-loaded siderophores to specific receptors on the bacterial cell surface triggers signaling cascades that regulate gene expression related to iron uptake and metabolism. Although the salicylyl-CoA derivatives themselves are not direct signaling molecules in this context, their availability is a critical determinant for the production of these signaling siderophores.

Siderophore_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Siderophore Siderophore (e.g., Myxochelin) Siderophore_Fe Siderophore-Fe(III) Complex Siderophore->Siderophore_Fe Iron Fe(III) Iron->Siderophore_Fe Receptor Outer Membrane Receptor Siderophore_Fe->Receptor Signal_Transduction Signal Transduction (e.g., TonB-dependent) Receptor->Signal_Transduction Gene_Expression Regulation of Gene Expression Signal_Transduction->Gene_Expression Iron_Uptake Iron Uptake Genes Gene_Expression->Iron_Uptake Metabolism Iron Metabolism Genes Gene_Expression->Metabolism

Caption: Simplified signaling pathway initiated by siderophore-mediated iron uptake.

References

A Functional Comparison of Salicylic Acid-Producing Polyketide Synthases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted search for "3,6-Dimethylsalicylyl-CoA synthase" did not yield specific information on a characterized enzyme with this name. This suggests that this particular enzyme may be novel, not yet described in the scientific literature, or designated by a different nomenclature. To provide a valuable comparative guide for researchers in the field of polyketide synthesis and drug development, this document presents a functional comparison of closely related and well-characterized enzymes: 6-Methylsalicylic Acid Synthase (6-MSAS) and other relevant fungal Type I Polyketide Synthases (PKSs). These enzymes are responsible for the biosynthesis of salicylic (B10762653) acid derivatives and offer insights into the catalytic mechanisms and substrate specificities that would be pertinent to a hypothetical this compound synthase.

This guide summarizes key performance data, details experimental protocols for enzyme characterization, and provides visual representations of the biosynthetic pathways and experimental workflows.

Introduction to Salicylic Acid-Producing Polyketide Synthases

Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anti-cancer properties.[1] Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). Fungal Type I PKSs are megasynthases that contain all the necessary catalytic domains on a single polypeptide chain to iteratively condense simple acyl-CoA precursors into complex polyketide backbones.[2]

6-Methylsalicylic acid synthase (6-MSAS) is a canonical iterative Type I PKS from Penicillium patulum that synthesizes 6-methylsalicylic acid (6-MSA) from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[3][4] The structural similarity of 6-MSA to the hypothetical product of this compound synthase makes 6-MSAS an excellent model for functional comparison. This guide will focus on the properties of 6-MSAS from P. patulum and will draw comparisons with other relevant fungal PKSs where data is available.

Comparative Performance Data

Quantitative data on the kinetic parameters and substrate specificity of 6-MSAS provides a benchmark for evaluating the performance of related enzymes.

Parameter6-Methylsalicylic Acid Synthase (Penicillium patulum)Alternative Fungal PKSs (General)Reference
Subunit Mᵣ 180,000Varies (typically 180-250 kDa)[5]
Native Mᵣ 750,000 (homotetramer)Often form large multimeric complexes[5]
Starter Unit Acetyl-CoA (preferred), Acetoacetyl-CoAAcetyl-CoA, Propionyl-CoA, Butyryl-CoA, etc.[5][6]
Extender Unit Malonyl-CoAMalonyl-CoA, Methylmalonyl-CoA[6]
Cofactor NADPHNADPH[3]
By-product Triacetic acid lactone (in the absence of NADPH)Varies depending on the PKS[5][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of PKSs. The following protocols are based on established methods for the purification and assay of 6-MSAS from Penicillium patulum.

Purification of 6-Methylsalicylic Acid Synthase

The purification of 6-MSAS is challenging due to its susceptibility to proteolytic degradation. The inclusion of proteinase inhibitors throughout the purification process is critical.[5][8]

Materials:

  • Penicillium patulum mycelia

  • Extraction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.6), 15% (v/v) glycerol, 2 mM dithiothreitol, 1 mM EDTA, 0.34 g/L benzamidine.

  • (NH₄)₂SO₄

  • Poly(ethylene glycol) 6000

  • Hydroxyapatite (B223615) chromatography column

  • DEAE-cellulose chromatography column

Procedure:

  • Cell Lysis: Frozen mycelia are ground to a fine powder under liquid nitrogen and extracted with Extraction Buffer.

  • Centrifugation: The crude extract is clarified by centrifugation to remove cell debris.[8]

  • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with (NH₄)₂SO₄. The fraction containing 6-MSAS activity is collected.[8]

  • Poly(ethylene glycol) Precipitation: The protein pellet is resuspended and further purified by precipitation with poly(ethylene glycol) 6000.[8]

  • Hydroxyapatite Chromatography: The resuspended pellet is applied to a hydroxyapatite column and eluted with a phosphate gradient.[8]

  • DEAE-Cellulose Chromatography: Fractions containing 6-MSAS activity are pooled and applied to a DEAE-cellulose column. The enzyme is eluted with a linear phosphate gradient.[8]

  • Concentration and Storage: The purified enzyme is concentrated and stored at -80°C in a buffer containing glycerol.

Enzyme Activity Assay

The activity of 6-MSAS can be determined by measuring the formation of 6-methylsalicylic acid. A common method involves a fluorescence-based assay.[8]

Reaction Mixture (2 mL total volume):

  • 160 µmol Tris/sulphate buffer, pH 7.6

  • 0.4 µmol acetyl-CoA

  • 0.4 µmol malonyl-CoA

  • 0.4 µmol NADPH

  • 2.5 mg BSA

  • 0.2-1.0 m-unit of 6-MSAS

Procedure:

  • The reaction is initiated by the addition of malonyl-CoA.

  • The reaction is carried out at 25°C with stirring.

  • The increase in fluorescence associated with the formation of 6-methylsalicylic acid is monitored.

  • Alternatively, the product can be extracted and quantified by HPLC.

Signaling Pathways and Biosynthetic Mechanisms

The biosynthesis of 6-methylsalicylic acid by 6-MSAS is a multi-step process involving a series of enzymatic reactions catalyzed by the different domains of the PKS.

Caption: Biosynthetic pathway of 6-methylsalicylic acid by 6-MSAS.

The biosynthesis begins with the loading of an acetyl-CoA starter unit and three malonyl-CoA extender units onto the acyl carrier protein (ACP) domain, a process catalyzed by the acyltransferase (AT) domain.[9][10] The ketosynthase (KS) domain then catalyzes the iterative Claisen condensation of the extender units onto the growing polyketide chain. After the first condensation, the β-keto group is reduced by the ketoreductase (KR) domain using NADPH as a cofactor, followed by dehydration catalyzed by the dehydratase (DH) domain.[9][10] After three rounds of elongation, the resulting tetraketide is cyclized and released from the enzyme by a thioesterase (TE) or a thioester hydrolase (TH) domain to yield 6-methylsalicylic acid.[10][11]

Experimental Workflow for PKS Characterization

A typical workflow for the functional characterization of a novel PKS, such as a putative this compound synthase, would involve several key steps.

PKS_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization A Genome Mining/ Homology Search B Gene Synthesis/ PCR Amplification A->B C Cloning into Expression Vector B->C D Transformation into Host (e.g., E. coli, S. cerevisiae) C->D E Protein Expression & Optimization D->E F Purification E->F G Biochemical Assays F->G H Product Identification (LC-MS, NMR) G->H I Kinetic Analysis G->I

Caption: A generalized workflow for the characterization of a novel polyketide synthase.

This workflow begins with the identification of the PKS gene through genome mining or homology searches, followed by its cloning into a suitable expression vector. The recombinant protein is then produced in a heterologous host, such as E. coli or Saccharomyces cerevisiae.[6][12] The expressed PKS is purified and subjected to a series of biochemical assays to determine its substrate specificity, catalytic activity, and to identify the structure of its product using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). Finally, detailed kinetic analysis is performed to determine key enzymatic parameters.

Conclusion and Future Directions

While direct experimental data for this compound synthase remains elusive, the comprehensive characterization of 6-MSAS and other fungal Type I PKSs provides a robust framework for understanding the potential function of such an enzyme. The methodologies and comparative data presented in this guide offer a valuable resource for researchers aiming to identify, characterize, and engineer novel PKSs for the production of valuable bioactive compounds. Future research should focus on genome mining of diverse fungal species to identify candidate genes for this compound synthase and other novel PKSs. The subsequent heterologous expression and characterization of these enzymes will undoubtedly expand our understanding of polyketide biosynthesis and open new avenues for synthetic biology and drug discovery.

References

The Elusive Analogs: A Comparative Guide to Salicylic Acid Derivatives and Acyl-CoA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the synthesis and biological activity of structural analogs of 3,6-Dimethylsalicylyl-CoA. This specific molecule, a conjugate of 3,6-dimethylsalicylic acid and Coenzyme A, appears to be a novel or yet-unexplored area of research. However, by examining the broader classes of compounds to which it belongs—salicylic (B10762653) acid derivatives and acyl-CoA analogs—we can provide valuable insights for researchers, scientists, and drug development professionals interested in this chemical space. This guide will, therefore, focus on these two parent categories, presenting a comparative analysis of their known activities and the experimental approaches used to evaluate them.

Salicylic Acid Derivatives: A Landscape of Diverse Bioactivity

Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for a wide array of biological activities.[1][2] These compounds are primarily recognized for their anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[1] The core structure of salicylic acid provides a versatile scaffold for chemical modifications, leading to a diverse library of compounds with varied and sometimes enhanced biological effects.

Comparative Activity of Salicylic Acid Derivatives

While specific data for 3,6-dimethylsalicylic acid analogs is unavailable, a study on a series of 27 ether derivatives of salicylic acid provides a useful comparison point. These compounds were synthesized and evaluated for their phytotoxicity and antibacterial activity. The study reported weak to moderate phytotoxicity and no significant antibacterial activity against multidrug-resistant bacteria up to a concentration of 100 µM.[1] This highlights a common theme in drug discovery: structural modifications can significantly alter biological activity, and not always in a favorable direction.

Compound ClassPrimary ActivitiesReported Potency (Example)Reference
Salicylic Acid EthersPhytotoxic, AntimicrobialWeak to moderate phytotoxicity; no significant antibacterial activity up to 100 µM[1]
Acetylsalicylic Acid (Aspirin)Anti-inflammatory, Analgesic, AntipyreticWidely documented clinical efficacy[1][2]
Methyl SalicylateAnalgesicTopical analgesic[1]
SalicylanilideAntimicrobial, AntiproliferativeRecognized for these properties[1]

Table 1: Comparative Biological Activities of Various Salicylic Acid Derivatives. This table summarizes the known activities of different classes of salicylic acid derivatives, providing a context for the potential activities of novel analogs.

Experimental Protocols for Assessing Salicylic Acid Derivatives

The methodologies employed in the study of salicylic acid derivatives are standard for early-stage drug discovery.

Synthesis: The Williamson ether synthesis is a common method for generating ether derivatives of salicylic acid.[1] This involves the reaction of a sodium salt of salicylic acid with an alkyl halide.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to confirm the chemical structure of newly synthesized derivatives.[1]

Biological Assays:

  • Antibacterial Activity: The activity against multidrug-resistant bacteria (such as the ESKAPE pathogens) is typically assessed using broth microdilution methods to determine the minimum inhibitory concentration (MIC).[1]

  • Phytotoxicity Assays: These assays evaluate the effect of the compounds on plant growth, often by measuring root or shoot elongation in the presence of the test compound.[1]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Salicylic Acid synthesis Williamson Ether Synthesis start->synthesis purification Purification synthesis->purification elucidation NMR Spectroscopy purification->elucidation antibacterial Antibacterial Assay (MIC) elucidation->antibacterial phytotoxicity Phytotoxicity Assay elucidation->phytotoxicity data_analysis Data Analysis & SAR antibacterial->data_analysis phytotoxicity->data_analysis

Figure 1: A generalized workflow for the synthesis and biological evaluation of salicylic acid derivatives.

Acyl-CoA Analogs: Probing Enzyme Mechanisms

The Coenzyme A portion of this compound suggests a potential role as a substrate or inhibitor for enzymes that recognize acyl-CoA thioesters. Research into structural analogs of other acyl-CoAs provides a framework for understanding how such molecules might interact with their protein targets.

Mechanism-Based Inhibition by Acyl-CoA Analogs

A study on inhibitors of medium chain acyl-CoA dehydrogenase (MCAD) identified 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA as mechanism-based inhibitors.[3] These compounds act by generating a reactive intermediate that forms a covalent adduct with the enzyme's flavin cofactor, leading to irreversible inhibition.[3] This highlights a powerful strategy in drug design where the enzyme's own catalytic mechanism is exploited to achieve potent and specific inhibition.

InhibitorTarget EnzymeMechanism of ActionKey FindingReference
3-Methyleneoctanoyl-CoAMedium Chain Acyl-CoA DehydrogenaseMechanism-based; forms a flavin adductRapid inactivation of the enzyme[3]
3-Methyl-trans-2-octenoyl-CoAMedium Chain Acyl-CoA DehydrogenaseMechanism-based; forms a flavin adductSlower inactivation compared to the 3-methylene analog[3]
Fluorovinyl Thioether Acetyl-CoA AnalogCitrate SynthaseCompetitive inhibitor mimicking the enolate intermediatePotent inhibition (Ki = 4.3 µM)[4]
Methyl Sulfoxide Acetyl-CoA AnalogCitrate SynthaseCompetitive inhibitorModerate inhibition (Ki = 11.1 µM)[4]

Table 2: Examples of Acyl-CoA Analogs as Enzyme Inhibitors. This table compares the mechanisms and potencies of different acyl-CoA analogs, illustrating various strategies for enzyme inhibition.

Experimental Protocols for Studying Acyl-CoA Analog Inhibitors

The investigation of enzyme inhibitors requires a combination of synthetic chemistry, enzymology, and spectroscopy.

Synthesis: The synthesis of complex molecules like CoA analogs often involves a combination of chemical and enzymatic steps. For instance, a three-enzyme biotransformation protocol has been used to assemble the coenzyme A structure from a synthesized pantetheinyl diol precursor.[4]

Enzyme Kinetics:

  • Inhibition Assays: The inhibitory potency of the analogs is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. This allows for the calculation of parameters such as the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) or the Ki (the inhibition constant).

  • Mechanism of Inhibition Studies: To determine if an inhibitor is competitive, non-competitive, or uncompetitive, enzyme activity is measured at different substrate and inhibitor concentrations, and the data is analyzed using methods like Lineweaver-Burk plots.

Spectroscopic Analysis: UV-visible spectroscopy is a valuable tool for studying mechanism-based inhibitors that interact with cofactors like FAD. The formation of an adduct can lead to characteristic changes in the absorbance spectrum, providing direct evidence for the inhibitory mechanism.[3]

inhibition_pathway cluster_enzyme Enzyme Active Site Enzyme MCAD-FAD (Active) Intermediate Common Carbanionic Intermediate Enzyme->Intermediate binds Inhibitor 3-Methyleneoctanoyl-CoA Inhibitor->Intermediate α-proton abstraction Adduct Enzyme-FAD-Inhibitor Adduct (Inactive) Intermediate->Adduct attacks oxidized flavin

References

Unveiling the Role of 6-Methylsalicylyl-CoA in Polyketide Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of biosynthetic pathways is paramount for the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of the natural starter unit, acetyl-CoA, with alternative precursors in the biosynthesis of 6-methylsalicylic acid (6-MSA), a key intermediate in the production of numerous bioactive compounds. We delve into the experimental data confirming the role of the 6-methylsalicylic acid synthase (6-MSAS) and provide detailed protocols for the key experiments cited.

The molecule initially searched for, "3,6-Dimethylsalicylyl-CoA," appears to be a misnomer in the context of known major biosynthetic pathways. The prominent and well-characterized pathway involves the formation of 6-methylsalicylic acid (6-MSA) by the enzyme 6-methylsalicylic acid synthase (6-MSAS).[1][2][3][4][5][6] This enzyme orchestrates the assembly of 6-MSA from a starter unit, typically acetyl-CoA, and three extender units of malonyl-CoA.[1][2][3][4][5][6] The resulting 6-MSA serves as a crucial precursor for a diverse array of secondary metabolites, including the antibiotic patulin.

Performance Comparison: Native vs. Alternative Starter Units

The fidelity of 6-MSAS to its natural starter unit, acetyl-CoA, has been a subject of investigation to explore the potential for generating novel polyketide structures. While the enzyme exhibits a preference for acetyl-CoA, studies have shown a degree of tolerance for other short-chain acyl-CoA molecules. This flexibility opens avenues for biosynthetic engineering to create analogs of 6-MSA.

The table below summarizes the known and potential starter units for 6-MSAS and the expected products.

Starter UnitChemical FormulaProductNotes
Acetyl-CoA (Natural)C23H38N7O17P3S6-Methylsalicylic acidThe primary and most efficient starter unit for 6-MSAS.[1][2][3][4][5][6]
Propionyl-CoAC24H40N7O17P3S6-Ethylsalicylic acid (Homopilopic acid)Utilized with lower efficiency compared to acetyl-CoA.[5]
Butyryl-CoAC25H42N7O17P3S6-Propylsalicylic acidUtilized with lower efficiency compared to acetyl-CoA.[5]
Acetoacetyl-CoAC25H40N7O18P3S6-(2-oxopropyl)salicylic acidConfirmed as an alternative starter unit.[1][3][4]

Experimental Confirmation of the Biosynthetic Pathway

The elucidation of the 6-MSA biosynthetic pathway has been achieved through a combination of enzymatic assays, and chromatographic and spectrometric techniques to identify the intermediates and final products.

Signaling Pathway of 6-MSA Biosynthesis

The biosynthesis of 6-MSA is a multi-step enzymatic process catalyzed by the multifunctional 6-MSAS enzyme. The pathway can be visualized as follows:

6-MSA Biosynthesis cluster_0 6-Methylsalicylic Acid Synthase (6-MSAS) Acetyl_CoA Acetyl-CoA (Starter Unit) Condensation1 Condensation Acetyl_CoA->Condensation1 Malonyl_CoA1 Malonyl-CoA (Extender Unit 1) Malonyl_CoA1->Condensation1 Malonyl_CoA2 Malonyl-CoA (Extender Unit 2) Condensation2 Condensation Malonyl_CoA2->Condensation2 Malonyl_CoA3 Malonyl-CoA (Extender Unit 3) Condensation3 Condensation Malonyl_CoA3->Condensation3 Condensation1->Condensation2 Reduction Ketoreduction (NADPH) Condensation2->Reduction Cyclization Cyclization/ Aromatization Condensation3->Cyclization Reduction->Condensation3 6_MSA 6-Methylsalicylic Acid Cyclization->6_MSA

Caption: Biosynthetic pathway of 6-methylsalicylic acid catalyzed by 6-MSAS.

Experimental Workflow for Confirmation

A typical workflow to confirm the role of a starter unit in the 6-MSA pathway involves the expression and purification of the 6-MSAS enzyme, followed by in vitro assays with different starter units and analysis of the products.

Experimental Workflow Gene_Cloning Cloning and Expression of 6-MSAS Gene Protein_Purification Purification of Recombinant 6-MSAS Gene_Cloning->Protein_Purification Enzyme_Assay In vitro Enzyme Assay with Acyl-CoA Starter Units Protein_Purification->Enzyme_Assay Product_Extraction Extraction of Reaction Products Enzyme_Assay->Product_Extraction HPLC_Analysis HPLC Analysis for Product Separation and Quantification Product_Extraction->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis for Product Identification HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Kinetic Parameter Determination LCMS_Analysis->Data_Analysis

Caption: A standard experimental workflow for characterizing 6-MSAS activity.

Experimental Protocols

Heterologous Expression and Purification of 6-MSAS

Objective: To produce and purify active 6-methylsalicylic acid synthase for in vitro assays.

Protocol:

  • Gene Synthesis and Cloning: The gene encoding 6-MSAS from Penicillium patulum is synthesized with codon optimization for expression in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. The synthesized gene is then cloned into an expression vector containing a suitable promoter and an affinity tag (e.g., His-tag) for purification.

  • Host Transformation and Expression: The expression vector is transformed into the chosen expression host. The cells are cultured under optimal conditions to induce the expression of the recombinant 6-MSAS protein.

  • Cell Lysis and Crude Extract Preparation: The cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed using methods such as sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear crude extract.

  • Affinity Chromatography: The crude extract is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer to remove non-specifically bound proteins. The purified 6-MSAS is then eluted using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole).

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Purity and Concentration Determination: The purity of the purified 6-MSAS is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay, such as the Bradford assay.

In Vitro 6-MSAS Enzyme Assay

Objective: To determine the activity of purified 6-MSAS with different starter units.

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture (final volume of 100 µL) contains:

    • 100 mM Potassium Phosphate buffer (pH 7.6)

    • 1 mM Dithiothreitol (DTT)

    • 2 mM NADPH

    • 100 µM Starter unit (Acetyl-CoA, Propionyl-CoA, or Butyryl-CoA)

    • 500 µM Malonyl-CoA

    • 1-5 µg of purified 6-MSAS enzyme

  • Reaction Incubation: The reaction is initiated by adding the 6-MSAS enzyme. The mixture is incubated at 30°C for 1-2 hours.

  • Reaction Quenching: The reaction is stopped by adding an equal volume of ethyl acetate (B1210297) containing 1% acetic acid to extract the products.

  • Product Extraction: The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases. The organic (ethyl acetate) layer containing the product is carefully collected. The extraction is repeated twice to ensure complete recovery of the product.

  • Sample Preparation for Analysis: The pooled organic extracts are evaporated to dryness under a stream of nitrogen gas. The dried residue is redissolved in a suitable solvent (e.g., methanol) for HPLC and LC-MS analysis.

HPLC Analysis of Reaction Products

Objective: To separate and quantify the 6-MSA and its analogs produced in the enzyme assay.

Protocol:

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is typically used for separation.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient program is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Detection: The eluting compounds are monitored by UV absorbance at a wavelength of 280 nm.

  • Quantification: The concentration of the products is determined by comparing the peak areas with a standard curve generated using authentic standards of 6-MSA and its analogs.

LC-MS/MS Analysis for Product Identification

Objective: To confirm the identity of the products by determining their mass-to-charge ratio and fragmentation pattern.

Protocol:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass spectrometer) is used.

  • Chromatographic Conditions: The same HPLC conditions as described above can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like 6-MSA.

    • Mass Range: A full scan mass spectrum is acquired over a mass range of m/z 100-500.

    • MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on the parent ion of the suspected product. The fragmentation pattern is then compared to that of a standard or to theoretical fragmentation patterns.

Logical Relationships in Substrate Specificity

The ability of 6-MSAS to accept alternative starter units can be understood through the logical relationship between the structure of the starter unit and the active site of the enzyme.

Substrate Specificity cluster_0 Factors Influencing Starter Unit Acceptance cluster_1 Outcome Active_Site 6-MSAS Acyl-CoA Binding Pocket Steric_Hindrance Steric Hindrance Active_Site->Steric_Hindrance determines Chain_Length Acyl Chain Length Active_Site->Chain_Length accommodates Hydrophobicity Hydrophobicity Active_Site->Hydrophobicity interacts with Binding_Affinity Binding Affinity (Km) Steric_Hindrance->Binding_Affinity affects Chain_Length->Binding_Affinity influences Hydrophobicity->Binding_Affinity impacts Catalytic_Efficiency Catalytic Efficiency (kcat/Km) Binding_Affinity->Catalytic_Efficiency

Caption: Logical relationship between starter unit properties and 6-MSAS catalytic efficiency.

This guide provides a foundational understanding of the biosynthesis of 6-methylsalicylic acid and the flexibility of its key enzyme, 6-MSAS. The provided experimental protocols offer a starting point for researchers aiming to explore this fascinating biosynthetic pathway further and to harness its potential for the creation of novel polyketide compounds. The ability to substitute the natural starter unit opens up exciting possibilities for synthetic biology and drug discovery.

References

Comparative Analysis of Fungal Gene Clusters for the Production of Substituted Salicylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Biosynthetic Pathways and Performance Metrics

The quest for novel therapeutic agents has led to an increased focus on the vast chemical diversity of natural products. Among these, polyketides, a class of secondary metabolites synthesized by polyketide synthases (PKSs), are of particular interest due to their structural complexity and wide range of biological activities. This guide provides a comparative analysis of fungal non-reducing polyketide synthase (NR-PKS) gene clusters involved in the production of substituted salicylic (B10762653) acids, focusing on the available experimental data for performance comparison.

Currently, a direct comparative analysis of multiple gene clusters producing 3,6-Dimethylsalicylyl-CoA or its corresponding acid is limited in publicly available research. However, a detailed examination of the well-characterized dtbA gene cluster from Aspergillus niger and its engineered derivatives serves as an insightful case study. This guide will delve into the biosynthesis, experimental protocols, and performance of this system, providing a framework for evaluating similar biosynthetic pathways.

Performance of the dtbA Gene Cluster and Engineered Derivatives

The dtbA gene from Aspergillus niger encodes a non-reducing polyketide synthase (NR-PKS) that has been successfully expressed heterologously in Aspergillus nidulans. The native DtbA enzyme produces two main polyketide products. Through domain swapping, where the native reductase (R) domain was replaced with a thioesterase (TE) domain from other fungal PKSs, researchers were able to generate chimeric enzymes that produce the corresponding carboxylic acids.[1]

Gene Cluster/EnzymeHost OrganismProduct(s)Titer (mg/L)
Wild-Type dtbAAspergillus nidulans2,4-dihydroxy-3,5,6-trimethylbenzaldehyde11.0[1]
6-ethyl-2,4-dihydroxy-3,5-dimethylbenzaldehyde8.4[1]
Chimeric DtbAΔR+TE(AusA)Aspergillus nidulans2,4-dihydroxy-3,5,6-trimethylbenzoic acid3.1[1]
2,4-dihydroxy-6-ethyl-3,5-dimethylbenzoic acid2.3[1]

Biosynthetic Pathway of DtbA Products

The DtbA enzyme is a type I iterative PKS, meaning it is a single large protein with multiple domains that are used repeatedly to build the polyketide chain. The biosynthesis begins with a starter unit, likely acetyl-CoA, and undergoes several rounds of extension with malonyl-CoA. The final structure of the product is determined by the specific domains within the PKS and how they process the growing polyketide chain. In the wild-type DtbA, a reductase domain is responsible for the final processing and release of an aldehyde product. In the engineered chimeric PKS, a thioesterase domain hydrolyzes the thioester bond, releasing a carboxylic acid.

Biosynthetic_Pathway acetyl_coa Acetyl-CoA dtba_pks DtbA NR-PKS acetyl_coa->dtba_pks Starter unit malonyl_coa Malonyl-CoA malonyl_coa->dtba_pks Extender units polyketide_intermediate Enzyme-bound Polyketide Intermediate dtba_pks->polyketide_intermediate Chain elongation reductase_domain Reductase (R) Domain polyketide_intermediate->reductase_domain Processing & Release (Wild-Type) thioesterase_domain Thioesterase (TE) Domain (Engineered) polyketide_intermediate->thioesterase_domain Processing & Release (Chimeric) aldehyde_product 2,4-dihydroxy-3,5,6-trimethylbenzaldehyde & 6-ethyl-2,4-dihydroxy-3,5-dimethylbenzaldehyde reductase_domain->aldehyde_product acid_product 2,4-dihydroxy-3,5,6-trimethylbenzoic acid & 2,4-dihydroxy-6-ethyl-3,5-dimethylbenzoic acid thioesterase_domain->acid_product Heterologous_Expression_Workflow start Start gene_amplification Amplify dtbA gene from Aspergillus niger gDNA start->gene_amplification vector_ligation Ligate dtbA into expression vector (pJW53) gene_amplification->vector_ligation transformation Transform vector into Aspergillus nidulans protoplasts vector_ligation->transformation selection Select transformants on minimal medium transformation->selection culture Culture transformants in liquid medium with inducer (threonine) selection->culture extraction Extract metabolites with ethyl acetate culture->extraction analysis Analyze extracts by HPLC-DAD-MS extraction->analysis end End analysis->end

References

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity for 3,6-Dimethylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of small molecules is a significant analytical hurdle. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies against the small molecule 3,6-Dimethylsalicylyl-CoA. As no commercial antibodies are readily available for this specific target, this document focuses on the critical evaluation steps required when developing a custom antibody, ensuring reliable and accurate results in complex biological matrices.

The development of a highly specific antibody to a small molecule like this compound is a multi-faceted process. Due to the molecule's small size, it is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. This process, however, can lead to the generation of antibodies with varying degrees of specificity and potential cross-reactivity to structurally similar molecules. This guide outlines the essential experimental framework for characterizing a custom-developed antibody, with a focus on quantitatively assessing its cross-reactivity profile.

The Landscape of Potential Cross-Reactants

A critical first step in evaluating antibody specificity is to identify potential cross-reactants based on structural similarity to the target analyte, this compound. The following table details key structural analogs and their differences, which could influence antibody binding.

CompoundStructureKey Structural Differences from this compoundPotential for Cross-Reactivity
This compound (Target Molecule)-(Reference)
Salicylyl-CoALacks both methyl groupsHigh
3-Methylsalicylyl-CoALacks the 6-position methyl groupHigh
6-Methylsalicylyl-CoALacks the 3-position methyl groupHigh
3,5-Dimethylsalicylyl-CoAIsomeric methyl group positioningModerate to High
Acetyl-CoALacks the aromatic ring and hydroxyl groupLow
Benzoyl-CoALacks the hydroxyl and two methyl groupsModerate
Coenzyme A (free thiol)Lacks the 3,6-Dimethylsalicylyl groupLow

Quantitative Comparison of Antibody Performance

Once a custom antibody has been generated, its performance must be rigorously evaluated. The following tables present hypothetical data from key analytical methods to illustrate how the specificity and cross-reactivity of a candidate antibody (e.g., "Custom mAb-3,6-DMS-CoA") would be assessed against various analogs.

Table 1: Competitive ELISA Cross-Reactivity Profile

This table summarizes the results of a competitive ELISA, where the ability of structural analogs to compete with this compound for binding to the antibody is measured. The IC50 value represents the concentration of the competitor required to inhibit 50% of the antibody binding.

CompetitorIC50 (nM)% Cross-Reactivity
This compound 10 100%
Salicylyl-CoA5002%
3-Methylsalicylyl-CoA2504%
6-Methylsalicylyl-CoA3003.3%
3,5-Dimethylsalicylyl-CoA8001.25%
Benzoyl-CoA> 10,000< 0.1%
Acetyl-CoA> 10,000< 0.1%
Coenzyme A> 10,000< 0.1%
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR provides real-time data on the binding kinetics of the antibody to the target and potential cross-reactants. The association rate (ka), dissociation rate (kd), and the resulting dissociation constant (KD) are crucial parameters for quantifying binding affinity.

Analyteka (1/Ms)kd (1/s)KD (nM)
This compound 5.2 x 10^5 4.1 x 10^-4 0.79
Salicylyl-CoA1.1 x 10^48.5 x 10^-3773
3-Methylsalicylyl-CoA2.5 x 10^46.2 x 10^-3248
6-Methylsalicylyl-CoA2.1 x 10^47.0 x 10^-3333
Benzoyl-CoANo significant binding detected--

Table 3: Isothermal Titration Calorimetry (ITC) Thermodynamic Profile

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, which is 1/KD) and stoichiometry (n).

Ligandn (sites)Ka (1/M)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound 0.98 1.2 x 10^9 -12.5 -2.1
3-Methylsalicylyl-CoA1.024.0 x 10^6-8.2-1.5
Salicylyl-CoANot determined due to weak binding---

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the key experimental protocols for the synthesis of the hapten and the assessment of antibody cross-reactivity.

Synthesis of 3,6-Dimethylsalicylic Acid (Hapten Precursor)

The synthesis of the hapten precursor can be achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.

  • Starting Material: 2,5-Dimethylphenol

  • Reaction:

    • 2,5-Dimethylphenol is treated with a strong base (e.g., sodium hydroxide) to form the sodium 2,5-dimethylphenoxide.

    • The phenoxide is then subjected to carboxylation with carbon dioxide under high pressure and elevated temperature (typically 125-150°C).

    • The reaction mixture is then acidified (e.g., with sulfuric acid) to yield 3,6-Dimethylsalicylic acid.

  • Purification: The product is purified by recrystallization.

Synthesis of this compound (Hapten)

The conversion of the carboxylic acid to its Coenzyme A thioester can be achieved through activation of the carboxyl group.

  • Activation: 3,6-Dimethylsalicylic acid is activated to a more reactive species. A common method is the formation of a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester.

  • Coupling to Coenzyme A: The activated 3,6-Dimethylsalicylate is then reacted with the free thiol group of Coenzyme A in an appropriate buffer system (typically at a slightly alkaline pH to deprotonate the thiol) to form the thioester bond.

  • Purification: The resulting this compound is purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Hapten-Carrier Conjugation for Immunogen Preparation

To make the small hapten molecule immunogenic, it is covalently linked to a larger carrier protein.

  • Materials:

    • Hapten: 3,6-Dimethylsalicylic acid (the carboxyl group is used for conjugation)

    • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.

    • Crosslinking Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Procedure (EDC/NHS Chemistry):

    • Activate the carboxyl group of 3,6-Dimethylsalicylic acid with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) to form a stable NHS ester.

    • Add the activated hapten to a solution of the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. The primary amine groups (lysine residues) on the carrier protein will react with the NHS ester to form stable amide bonds.

    • Quench the reaction and remove unconjugated hapten by dialysis or gel filtration.

Competitive ELISA Protocol

This assay is used to determine the specificity and cross-reactivity of the antibody.

  • Coating: Microtiter plates are coated with the BSA-3,6-Dimethylsalicylyl conjugate.

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk solution).

  • Competition: The custom antibody is pre-incubated with either the standard (this compound) or the potential cross-reactant at various concentrations.

  • Incubation: The antibody-analyte mixture is added to the coated and blocked wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a plate reader. The signal is inversely proportional to the concentration of the free analyte in the initial mixture.

  • Data Analysis: The IC50 values are determined from the resulting inhibition curves, and the percent cross-reactivity is calculated.

Surface Plasmon Resonance (SPR) Protocol

SPR is employed for real-time, label-free analysis of binding kinetics.

  • Immobilization: The custom antibody is immobilized on a sensor chip surface.

  • Binding Analysis: Solutions of this compound and potential cross-reactants at various concentrations are flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate sensorgrams.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rates are calculated by fitting the sensorgram data to a suitable binding model. The dissociation constant (KD) is then determined (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) Protocol

ITC provides a direct measurement of the binding thermodynamics.

  • Sample Preparation: The custom antibody is placed in the sample cell, and the ligand (this compound or a cross-reactant) is loaded into the injection syringe.

  • Titration: The ligand is injected in small aliquots into the sample cell containing the antibody.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to antibody. The binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing the Workflow and a Hypothetical Pathway

To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Hapten & Immunogen Synthesis cluster_development Antibody Development cluster_evaluation Cross-Reactivity Evaluation cluster_data Data Analysis Hapten_Precursor 3,6-Dimethylsalicylic Acid Synthesis Hapten This compound Synthesis Hapten_Precursor->Hapten Immunogen Hapten-Carrier Conjugation (KLH/BSA) Hapten->Immunogen Immunization Immunization (e.g., in mice) Immunogen->Immunization Screening Hybridoma Screening (ELISA with BSA-conjugate) Immunization->Screening mAbs Monoclonal Antibody Production & Purification Screening->mAbs ELISA Competitive ELISA mAbs->ELISA SPR Surface Plasmon Resonance (SPR) mAbs->SPR ITC Isothermal Titration Calorimetry (ITC) mAbs->ITC IC50 IC50 & % Cross-Reactivity ELISA->IC50 Kinetics Binding Kinetics (ka, kd, KD) SPR->Kinetics Thermo Thermodynamic Profile (Ka, ΔH, ΔS) ITC->Thermo

Caption: Experimental workflow for antibody development and cross-reactivity assessment.

signaling_pathway Precursor Precursor Molecule Enzyme1 Synthase Enzyme Precursor->Enzyme1 Target This compound Enzyme1->Target Enzyme2 Transferase Enzyme Target->Enzyme2 Modified_Protein Acylated Protein (Post-Translational Modification) Enzyme2->Modified_Protein Protein Target Protein Protein->Enzyme2 Signaling Downstream Signaling (e.g., Gene Regulation) Modified_Protein->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical signaling pathway involving this compound.

Unveiling the Assembly Line: A Comparative Guide to Validating Biosynthetic Models of 3,6-Dimethylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of novel polyketides is paramount for harnessing their therapeutic potential. This guide provides a comparative framework for validating hypothetical biosynthetic models of 3,6-Dimethylsalicylyl-CoA, a methylated aromatic polyketide. Due to the absence of a definitively characterized pathway for this specific molecule, we present two plausible models based on known polyketide biosynthesis principles and outline robust experimental strategies for their validation.

The biosynthesis of aromatic polyketides, such as salicylic (B10762653) acid derivatives, is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines iteratively condense simple acyl-CoA precursors to construct complex carbon skeletons. The structural diversity of these natural products arises from variations in starter and extender units, the extent of reduction of β-keto groups, and subsequent tailoring reactions like methylation.

For this compound, the core structure is likely derived from a tetraketide intermediate, similar to the well-characterized 6-methylsalicylic acid (6-MSA) biosynthesis. The key challenge lies in elucidating the origin of the second methyl group at the C3 position. This guide explores two primary hypotheses for its incorporation and provides a detailed roadmap for experimental validation.

Hypothetical Biosynthetic Models for this compound

Two principal models can be proposed for the biosynthesis of the 3,6-dimethylsalicylic acid backbone, differing in the mechanism of incorporation of the C3-methyl group.

Model 1: Propionyl-CoA as a Starter Unit

This model posits that the polyketide synthase (PKS) utilizes propionyl-CoA as a starter unit instead of the more common acetyl-CoA. The condensation of one molecule of propionyl-CoA with three molecules of malonyl-CoA would generate a branched polyketide chain, which, after cyclization and aromatization, would yield 3,6-dimethylsalicylic acid.

Model 2: C-Methylation by a Methyltransferase

Alternatively, the biosynthesis could proceed with an acetyl-CoA starter unit, analogous to 6-MSA synthesis, to form a 6-methylsalicylyl intermediate. A dedicated S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase would then catalyze the methylation of the aromatic ring at the C3 position.

Comparative Overview of Validation Strategies

The validation of these biosynthetic models requires a multi-pronged approach, combining in vitro biochemical assays, in vivo studies using heterologous expression, and isotopic labeling experiments. Each strategy offers unique insights into the function of the putative biosynthetic enzymes.

Validation StrategyDescriptionKey Data GeneratedAdvantagesLimitations
In Vitro Enzymatic Assays Reconstitution of the biosynthetic pathway using purified PKS and tailoring enzymes.Enzyme kinetics (Km, kcat), substrate specificity, product identification (LC-MS, NMR).Precise control over reaction conditions; direct evidence of enzyme function.Requires expression and purification of active enzymes, which can be challenging.
Heterologous Expression Expression of the putative biosynthetic gene cluster in a model host organism (e.g., E. coli, S. cerevisiae).Production of 3,6-dimethylsalicylic acid and pathway intermediates in the host.In vivo context; allows for characterization of multi-enzyme complexes.Codon usage and post-translational modifications may differ from the native host; product yields can be low.
Isotopic Labeling Studies Feeding of isotopically labeled precursors (e.g., ¹³C-labeled acetate, propionate, or methionine) to the producing organism.Incorporation pattern of isotopes in the final product, determined by NMR or mass spectrometry.Traces the origin of each carbon and methyl group in the molecule.Requires synthesis of labeled precursors; interpretation of labeling patterns can be complex.

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key experiments required to validate the proposed biosynthetic models for this compound.

In Vitro Reconstitution of the Polyketide Synthase

Objective: To biochemically characterize the activity and substrate specificity of the putative this compound synthase.

Methodology:

  • Gene Cloning and Expression: The gene encoding the putative PKS is cloned into an appropriate expression vector. For fungal PKSs, which often require post-translational phosphopantetheinylation, co-expression with a phosphopantetheinyl transferase (PPTase) may be necessary. The protein is then overexpressed in a suitable host, such as E. coli or Saccharomyces cerevisiae.

  • Protein Purification: The expressed PKS is purified to homogeneity using affinity and size-exclusion chromatography.

  • Enzymatic Assay: The purified PKS is incubated with a panel of potential starter units (acetyl-CoA, propionyl-CoA) and the extender unit (malonyl-CoA), along with NADPH as a cofactor.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of 3,6-dimethylsalicylic acid or related intermediates. For structural confirmation, larger scale reactions can be performed for Nuclear Magnetic Resonance (NMR) analysis.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To demonstrate the production of 3,6-dimethylsalicylic acid from the putative gene cluster in a genetically tractable host.

Methodology:

  • Gene Cluster Identification: The biosynthetic gene cluster containing the PKS and any putative tailoring enzymes (e.g., methyltransferase) is identified through genome mining.

  • Vector Construction and Host Transformation: The entire gene cluster is cloned into a suitable expression vector and transformed into a model host organism.

  • Cultivation and Induction: The recombinant host is cultivated under conditions that induce the expression of the biosynthetic genes.

  • Metabolite Extraction and Analysis: The culture broth and cell lysate are extracted with an organic solvent, and the extracts are analyzed by HPLC and LC-MS for the presence of 3,6-dimethylsalicylic acid.

Isotopic Labeling Studies

Objective: To determine the biosynthetic origin of the carbon skeleton and methyl groups of 3,6-dimethylsalicylic acid.

Methodology:

  • Precursor Feeding: The native or a heterologous producing strain is fed with isotopically labeled precursors. To distinguish between the two models, the following precursors would be informative:

    • [1-¹³C]-acetate and [2-¹³C]-acetate: To confirm the polyketide origin.

    • [1-¹³C]-propionate or [2-¹³C]-propionate: To test for its incorporation as a starter unit (Model 1).

    • [¹³C-methyl]-L-methionine: To trace the origin of the methyl groups from SAM (Model 2).

  • Isolation and Analysis of the Labeled Product: 3,6-dimethylsalicylic acid is purified from the culture.

  • NMR and Mass Spectrometry Analysis: The purified, labeled compound is analyzed by ¹³C-NMR to determine the position of the incorporated isotopes and by mass spectrometry to confirm the extent of labeling.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the proposed biosynthetic models and the experimental approaches for their validation, the following diagrams are provided.

Biosynthetic_Model_1 Propionyl-CoA Propionyl-CoA PKS Polyketide Synthase Propionyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA_1 Malonyl-CoA_1->PKS Malonyl-CoA_2 Malonyl-CoA_2 Malonyl-CoA_2->PKS Malonyl-CoA_3 Malonyl-CoA_3 Malonyl-CoA_3->PKS Linear_Polyketide Branched Polyketide Chain PKS->Linear_Polyketide Cyclization_Aromatization Cyclization & Aromatization Linear_Polyketide->Cyclization_Aromatization 3,6-DMS 3,6-Dimethylsalicylic Acid Cyclization_Aromatization->3,6-DMS Acyl-CoA_Synthetase Acyl-CoA Synthetase 3,6-DMS->Acyl-CoA_Synthetase 3,6-DMS-CoA This compound Acyl-CoA_Synthetase->3,6-DMS-CoA

Caption: Model 1: Biosynthesis via a Propionyl-CoA starter unit.

Biosynthetic_Model_2 Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA_1 Malonyl-CoA_1->PKS Malonyl-CoA_2 Malonyl-CoA_2 Malonyl-CoA_2->PKS Malonyl-CoA_3 Malonyl-CoA_3 Malonyl-CoA_3->PKS 6-MSA_intermediate 6-Methylsalicylyl Intermediate PKS->6-MSA_intermediate C-Methyltransferase C-Methyltransferase (SAM-dependent) 6-MSA_intermediate->C-Methyltransferase 3,6-DMS 3,6-Dimethylsalicylic Acid C-Methyltransferase->3,6-DMS Acyl-CoA_Synthetase Acyl-CoA Synthetase 3,6-DMS->Acyl-CoA_Synthetase 3,6-DMS-CoA This compound Acyl-CoA_Synthetase->3,6-DMS-CoA

Caption: Model 2: Biosynthesis via a C-Methyltransferase.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_labeling Isotopic Labeling Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzymatic_Assay Enzymatic Assay Protein_Purification->Enzymatic_Assay Product_Analysis_IV Product Analysis (LC-MS, NMR) Enzymatic_Assay->Product_Analysis_IV Validated_Model Validated Biosynthetic Model Product_Analysis_IV->Validated_Model Cluster_Cloning Gene Cluster Cloning Heterologous_Expression Heterologous Expression Cluster_Cloning->Heterologous_Expression Culture_Analysis Culture Analysis (LC-MS) Heterologous_Expression->Culture_Analysis Culture_Analysis->Validated_Model Precursor_Feeding Labeled Precursor Feeding Product_Isolation Product Isolation Precursor_Feeding->Product_Isolation NMR_MS_Analysis NMR & MS Analysis Product_Isolation->NMR_MS_Analysis NMR_MS_Analysis->Validated_Model Hypothetical_Models Hypothetical Biosynthetic Models Hypothetical_Models->Gene_Cloning Hypothetical_Models->Cluster_Cloning Hypothetical_Models->Precursor_Feeding

Caption: General workflow for experimental validation.

By systematically applying these comparative analytical strategies, researchers can rigorously test the proposed biosynthetic models for this compound. The elucidation of this pathway will not only advance our fundamental understanding of polyketide biosynthesis but also pave the way for the engineered production of novel, high-value molecules for therapeutic applications.

A Comparative Guide to Polyketide Synthase Substrate Specificity: Insights into the Utilization of Aromatic Starter Units

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of Polyketide Synthases (PKSs), with a particular focus on the utilization of aromatic starter units. While direct experimental data for 3,6-Dimethylsalicylyl-CoA as a PKS substrate is not currently available in the public domain, this document offers a valuable comparative framework by examining the acceptance of structurally related aromatic acyl-CoA molecules by various PKS enzymes. The provided data and protocols will aid researchers in designing experiments to explore the potential of novel PKS-substrate combinations for the production of new bioactive compounds.

Comparative Substrate Specificity of PKSs with Aromatic Acyl-CoA Starter Units

The ability of Polyketide Synthases to accept a diverse range of starter units is a key factor in the vast structural diversity of polyketides. While many PKSs utilize simple aliphatic starter units like acetyl-CoA or propionyl-CoA, a significant number have evolved to incorporate aromatic starter molecules, leading to the biosynthesis of complex aromatic polyketides with important pharmaceutical applications.

The following table summarizes the kinetic parameters of several PKSs with various aromatic and other relevant starter units. This data, gathered from multiple studies, provides a quantitative basis for comparing the efficiency with which different PKSs recognize and process these non-canonical substrates. The absence of data for this compound highlights a knowledge gap and an opportunity for future research.

Polyketide SynthaseStarter SubstrateApparent Km (µM)Apparent kcat (min-1)kcat/Km (M-1s-1)Reference
Chalcone Synthase (CHS)p-Coumaroyl-CoA2.41.812,500F. Tropf et al., 1994
Benzoyl-CoA6.10.08219F. Tropf et al., 1994
Cinnamoyl-CoA3.20.15781F. Tropf et al., 1994
2-Pyrone Synthase (2-PS)Benzoyl-CoA110.42636G. A. Morales et al., 2017
Hexanoyl-CoA71.12619G. A. Morales et al., 2017
Actinorhodin PKS (act)Acetyl-CoA200.12100Dreier et al., 1999[1]
Salinispora tropica PKSChloroethylmalonyl-CoA1501.3144Eustáquio et al., 2009[2]
Crotonyl-CoA3500.314Eustáquio et al., 2009[2]

Note: The kinetic parameters presented are apparent values and can be influenced by assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols for Assessing PKS Substrate Specificity

The following section outlines a generalized, comprehensive protocol for determining the substrate specificity of a Polyketide Synthase. This protocol is a composite of methodologies described in various publications and can be adapted for specific PKS enzymes and substrates of interest, including the investigation of this compound.

Heterologous Expression and Purification of the PKS Enzyme

Successful biochemical characterization of a PKS requires a pure and active enzyme. Heterologous expression in a well-characterized host, such as Escherichia coli, is a common strategy.

  • Gene Cloning and Expression Vector Construction: The gene encoding the PKS of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, Strep-tag) to facilitate purification.

  • Host Strain and Culture Conditions: E. coli strains like BL21(DE3) are commonly used for protein expression. Cells are cultured in a rich medium (e.g., LB or TB) at an appropriate temperature (e.g., 18-37°C) to an optimal cell density before inducing protein expression with an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization. The PKS is then purified from the cell lysate using affinity chromatography based on the engineered tag, followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.

Synthesis of Acyl-CoA Substrates

While some common acyl-CoA substrates are commercially available, novel or substituted aromatic starter units like this compound often need to be synthesized.

  • Chemical Synthesis: The corresponding carboxylic acid (e.g., 3,6-Dimethylsalicylic acid) can be converted to its acyl-CoA thioester through various chemical methods. A common approach involves the activation of the carboxylic acid to a mixed anhydride (B1165640) or an activated ester, followed by reaction with Coenzyme A.

  • Enzymatic Synthesis: In some cases, acyl-CoA ligases can be used to synthesize the desired acyl-CoA from the free carboxylic acid and Coenzyme A in an ATP-dependent reaction. This method can be advantageous for its high specificity and milder reaction conditions.

PKS Enzyme Assay

The activity of the purified PKS with different starter units is determined using an in vitro enzyme assay.

  • Reaction Mixture: A typical assay mixture contains:

    • Purified PKS enzyme (in the µM range)

    • Starter unit (acyl-CoA, e.g., this compound) at varying concentrations

    • Extender unit (typically [14C]- or [13C]-labeled malonyl-CoA or methylmalonyl-CoA)

    • Reaction buffer (e.g., phosphate (B84403) or HEPES buffer at a physiological pH)

    • NADPH, if the PKS contains reductive domains

  • Reaction Conditions: Reactions are typically incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is initiated by the addition of the enzyme or one of the substrates.

  • Quenching the Reaction: The reaction is stopped by the addition of a quenching solution, such as an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

Product Detection and Quantification

The products of the PKS reaction are analyzed to determine the reaction rate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reaction products. A reversed-phase C18 column is often used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection Methods:

    • UV-Vis Detection: If the product has a chromophore, it can be detected by its absorbance at a specific wavelength.

    • Radiometric Detection: If a radiolabeled extender unit (e.g., [14C]-malonyl-CoA) is used, the radioactive product can be detected and quantified using a radioactivity detector coupled to the HPLC.

    • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer allows for the identification and quantification of products based on their mass-to-charge ratio, providing a high degree of specificity.

Kinetic Analysis

To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at various concentrations of the starter substrate while keeping the concentration of the extender unit constant and saturating. The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the substrate specificity of a Polyketide Synthase.

PKS_Substrate_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PKS_Expression PKS Expression & Purification Enzyme_Assay PKS Enzyme Assay PKS_Expression->Enzyme_Assay Purified Enzyme Substrate_Synthesis Acyl-CoA Synthesis Substrate_Synthesis->Enzyme_Assay Starter & Extender Units HPLC_Analysis HPLC-based Product Analysis Enzyme_Assay->HPLC_Analysis Reaction Products Kinetic_Analysis Kinetic Data Analysis HPLC_Analysis->Kinetic_Analysis Quantitative Data Conclusion Conclusion Kinetic_Analysis->Conclusion Determine Specificity

Caption: Workflow for determining PKS substrate specificity.

Conclusion

The study of PKS substrate specificity is crucial for understanding the biosynthesis of natural products and for the engineered production of novel compounds. While direct data on the interaction of PKSs with this compound is lacking, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to investigate this and other novel substrate-enzyme pairings. By systematically applying these protocols, the scientific community can continue to unravel the complexities of polyketide biosynthesis and harness the synthetic power of PKSs for the development of new therapeutics and other valuable molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,6-Dimethylsalicylyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

The hazard profile of 3,6-Dimethylsalicylyl-CoA can be inferred from related salicylic (B10762653) acid compounds. The primary health risks include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child.[4] Therefore, handling this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Hazard CategoryDescriptionPrimary Reference
Acute Oral Toxicity Harmful if swallowed.[1][2][3]GHS Category 4
Skin Irritation Causes skin irritation.[2][3]GHS Category 2
Eye Damage Causes serious eye damage or irritation.[1][2][4]GHS Category 1 / 2A
Respiratory Irritation May cause respiratory irritation.[2][3]GHS Category 3
Reproductive Toxicity Suspected of damaging fertility or the unborn child.GHS Category 2
Combustible Dust May form combustible dust concentrations in air.[4]-

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[2][3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing. For significant spill cleanup, impervious clothing may be required.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2][6]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[5][7][8]

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealable container.[6][7]

    • Ensure the container is compatible with the chemical and will not leak.

    • Do not mix with other chemical waste to prevent potentially dangerous reactions.[7]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • The storage area should be cool and dry.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[5]

    • Provide the disposal service with as much information as possible about the compound, including its relation to salicylic acid.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that would create airborne dust.[1]

  • Don PPE: Before cleaning, put on all required personal protective equipment.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum up the material.[5][6] Avoid generating dust.[1][5][6]

    • Place the collected material into a suitable, sealed container for disposal.[5][6]

    • Wash the spill area thoroughly with soap and water once the material is removed.[6]

  • Dispose: Treat all cleanup materials (e.g., paper towels, contaminated PPE) as hazardous waste and place them in the designated waste container.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a dedicated, labeled container ppe->collect seal Securely seal the container collect->seal store Store in a designated, secure, and ventilated area seal->store contact Contact Licensed Waste Disposal Service store->contact handover Hand over waste with appropriate documentation contact->handover end_node Disposal Complete handover->end_node

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,6-Dimethylsalicylyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,6-Dimethylsalicylyl-CoA. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of substituted salicylic (B10762653) acids is recommended. Salicylic acid and its derivatives can cause skin and eye irritation.[1][2][3][4] In high concentrations, they may cause moderate chemical burns.[3] Therefore, appropriate personal protective equipment is essential to minimize exposure.

PPE Category Specific Recommendations Reasoning
Hand Protection Nitrile or rubber gloves.[2]To prevent skin contact and potential irritation.[1][3]
Eye Protection Safety goggles that create a seal around the eyes.[1]To protect against airborne particles and liquid splashes.[1] Standard safety glasses are insufficient.
Body Protection A lab coat or long-sleeved shirt.[1]To prevent contact with skin on the arms.[1]
Respiratory Protection A half-facepiece respirator with filters for organic dust may be necessary if handling the powder outside of a fume hood.[1]To prevent inhalation of fine dust particles.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact FumeHood Work in a Fume Hood Store->FumeHood For Handling Weigh Weigh Required Amount FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve CollectWaste Collect Contaminated Materials Weigh->CollectWaste AddToReaction Add to Experimental Setup Dissolve->AddToReaction Dissolve->CollectWaste Incubate Incubate as per Protocol AddToReaction->Incubate AddToReaction->CollectWaste Analysis Analyze Results Incubate->Analysis Analysis->CollectWaste LabelWaste Label Waste Container Clearly CollectWaste->LabelWaste Dispose Dispose via Licensed Contractor LabelWaste->Dispose

Handling Workflow
Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[3][5] The container should be tightly closed.[3][5]

  • Preparation of Solutions:

    • Always handle the solid compound within a certified chemical fume hood to minimize inhalation risk.

    • Wear the appropriate PPE as detailed in the table above.

    • Use a properly calibrated balance to weigh the desired amount of this compound.

    • Add the solid to the chosen solvent in a suitable container. Coenzyme A esters are often soluble in aqueous buffers.

  • Use in Experiments:

    • When adding the solution to your experimental setup, continue to wear all required PPE.

    • Be mindful of potential splashes or aerosols.

    • Follow the specific protocols for your experiment, ensuring that all manipulations are performed in a designated and properly equipped area.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and any absorbent materials used for spills, should be considered chemical waste.

  • Waste Collection:

    • For small liquid quantities (<50ml), absorb onto an inert material like vermiculite (B1170534) or cat litter.[6]

    • Collect all solid and liquid waste in a designated, properly labeled hazardous waste container. The label should clearly identify the contents.

  • Final Disposal: The sealed waste container must be disposed of through your institution's licensed hazardous waste contractor.[6] Do not dispose of this chemical down the drain or in the regular trash.[7]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.